molecular formula C14H19N5O4S B1671419 Gefapixant CAS No. 1015787-98-0

Gefapixant

Cat. No.: B1671419
CAS No.: 1015787-98-0
M. Wt: 353.40 g/mol
InChI Key: HLWURFKMDLAKOD-UHFFFAOYSA-N
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Description

Gefapixant is a potent and selective antagonist of the P2X3 (Purinergic Receptor P2X 3) receptor, a key target in neuro-sensory research . This compound is of significant interest for investigating the mechanisms of chronic cough, as it targets ATP-gated ion channels located on peripheral sensory neurons, including afferent vagal C-fibers in the respiratory tract . By blocking these receptors, this compound helps modulate the cough reflex pathway, providing a valuable tool for studying refractory or unexplained chronic cough . Beyond its primary research application, this compound also serves as a critical reference standard in analytical chemistry for quality control and the identification of related substances . The chemical is provided with a Certificate of Analysis to ensure batch-to-batch consistency and reliability for your research requirements . This product is intended For Research Use Only and is strictly not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

5-(2,4-diaminopyrimidin-5-yl)oxy-2-methoxy-4-propan-2-ylbenzenesulfonamide
Source PubChem
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InChI

InChI=1S/C14H19N5O4S/c1-7(2)8-4-10(22-3)12(24(17,20)21)5-9(8)23-11-6-18-14(16)19-13(11)15/h4-7H,1-3H3,(H2,17,20,21)(H4,15,16,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLWURFKMDLAKOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C=C1OC2=CN=C(N=C2N)N)S(=O)(=O)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401337212
Record name Gefapixant
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Molecular Weight

353.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1015787-98-0
Record name Gefapixant [USAN]
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Record name Gefapixant
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Record name 5-((2,4-diaminopyrimidin-5-yl)oxy)-4-isopropyl-2-methoxybenzenesulfonamide
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Foundational & Exploratory

P2X3 receptor antagonism and cough reflex suppression

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to P2X3 Receptor Antagonism for Cough Reflex Suppression

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Chronic cough, particularly refractory or unexplained chronic cough (RCC/UCC), represents a significant unmet medical need, causing a substantial detriment to patients' quality of life.[1] Conventional therapies are often ineffective and can be associated with significant side effects.[2] A growing body of preclinical and clinical evidence has identified the P2X3 receptor, an ATP-gated ion channel, as a key mediator in the hypersensitization of the cough reflex.[3][4][5] P2X3 receptor antagonists represent a novel, targeted therapeutic approach that has demonstrated significant efficacy in reducing cough frequency in clinical trials. This technical guide provides a comprehensive overview of the P2X3 signaling pathway in cough, the mechanism of antagonist action, a summary of quantitative clinical data, and detailed experimental protocols for the evaluation of these promising antitussive agents.

The P2X3 Receptor in the Cough Reflex Pathway

The cough reflex is a vital protective mechanism, but it can become hypersensitive and pathological in chronic cough conditions. This hypersensitivity is believed to be driven by neuronal sensitization, where ATP (adenosine triphosphate) signaling plays a crucial role.

2.1 P2X3 Receptor Expression and ATP Signaling

P2X3 receptors are predominantly expressed on sensory nerve fibers, specifically the vagal afferent C-fibers and Aδ-fibers that innervate the airways. These nerves originate from the nodose and jugular ganglia. Under conditions of inflammation, irritation, or mechanical stress in the airways, endogenous ATP is released from epithelial and other cells. This extracellular ATP acts as a key signaling molecule, binding to and activating P2X3 receptors on the terminals of these sensory nerves.

The activation of the P2X3 receptor, which is a ligand-gated ion channel, causes a rapid influx of cations (primarily Ca²⁺ and Na⁺). This leads to depolarization of the neuronal membrane and the generation of an action potential. This signal is then transmitted to the brainstem, ultimately triggering the cough reflex. In chronic cough, this pathway is believed to be upregulated, leading to a state of hypersensitivity where even low-level stimuli can trigger coughing.

2.2 Signaling Pathway Diagram

The following diagram illustrates the ATP-P2X3 signaling cascade in the activation of the cough reflex.

P2X3_Cough_Pathway cluster_airway Airway Lumen & Epithelium cluster_nerve Vagal Sensory Nerve Terminal cluster_cns Central Nervous System Stimuli Inflammatory/Mechanical Stimuli (e.g., irritants, stress) Epithelium Airway Epithelial Cells Stimuli->Epithelium acts on ATP_Release ATP Release Epithelium->ATP_Release triggers P2X3 P2X3 Receptor ATP_Release->P2X3 ATP binds to Depolarization Cation Influx (Na+, Ca2+) & Membrane Depolarization P2X3->Depolarization activates ActionPotential Action Potential Generation Depolarization->ActionPotential leads to Brainstem Brainstem (Cough Center) ActionPotential->Brainstem Signal Propagation via Vagus Nerve Cough Cough Reflex Brainstem->Cough initiates Antagonist_Mechanism cluster_pathway P2X3 Receptor Signaling ATP Extracellular ATP P2X3 P2X3 Receptor ATP->P2X3 Binds & Activates Signal Cough Signal Initiation P2X3->Signal Triggers Antagonist P2X3 Antagonist Antagonist->P2X3 Binds & Blocks Clinical_Trial_Workflow cluster_treatment Treatment Period (e.g., 12-24 Weeks) Screening Patient Screening (Inclusion/Exclusion Criteria) Baseline Baseline Assessment - 24h Cough Monitoring - PROs (LCQ, VAS) Screening->Baseline Randomization Randomization Baseline->Randomization GroupA P2X3 Antagonist (Dose 1) Randomization->GroupA GroupB Placebo Randomization->GroupB FollowUp Follow-Up Assessments - 24h Cough Monitoring - PROs - Safety Monitoring GroupA->FollowUp GroupB->FollowUp Analysis Primary Endpoint Analysis (Change in 24h Cough Freq.) FollowUp->Analysis

References

An In-depth Technical Guide to the Molecular Structure and Chemical Properties of Gefapixant

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gefapixant, marketed under the brand name Lyfnua, is a first-in-class, orally active, and selective antagonist of the P2X3 receptor, a key component in the pathophysiology of refractory or unexplained chronic cough.[1][2][3][4] This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and mechanism of action of this compound. It includes a detailed summary of its physicochemical characteristics, quantitative data from pivotal clinical trials, and an outline of experimental protocols relevant to its development. Visualizations of its signaling pathway and clinical trial workflow are provided to facilitate a deeper understanding of its pharmacological profile.

Molecular Structure and Chemical Properties

This compound is a synthetic organic small molecule. Its chemical structure is characterized by a diaminopyrimidine moiety linked to a substituted benzenesulfonamide.

Chemical Identifiers
IdentifierValue
IUPAC Name 5-(2,4-diaminopyrimidin-5-yl)oxy-2-methoxy-4-propan-2-ylbenzenesulfonamide
CAS Number 1015787-98-0
Molecular Formula C₁₄H₁₉N₅O₄S
Molecular Weight 353.40 g/mol
SMILES CC(C)C1=CC(=C(C=C1OC2=CN=C(N=C2N)N)S(=O)(=O)N)OC
InChI InChI=1S/C14H19N5O4S/c1-7(2)8-4-10(22-3)12(24(17,20)21)5-9(8)23-11-6-18-14(16)19-13(11)15/h4-7H,1-3H3,(H2,17,20,21)(H4,15,16,18,19)
Synonyms AF-219, MK-7264, RO4926219
Physicochemical Properties
PropertyValueSource
Physical State White to pale yellow powder
Water Solubility 140 mg/L at pH 5.23
logP 0.87
pKa (Strongest Acidic) 9.67
Protein Binding 51.0% to 56.8% (human)
Solubility in DMSO 71 mg/mL

Mechanism of Action

This compound is a selective antagonist of the P2X3 receptor and also exhibits activity against the P2X2/3 heterotrimeric receptor subtype. P2X3 receptors are ATP-gated ion channels located on sensory C-fibers of the vagus nerve in the airways.

Under conditions of inflammation or irritation in the airways, adenosine triphosphate (ATP) is released from mucosal cells. This extracellular ATP binds to and activates P2X3 receptors on the afferent nerve fibers. The activation of these receptors leads to the generation of an action potential, which is transmitted to the brain and perceived as an urge to cough, thereby initiating the cough reflex.

This compound functions as a non-competitive, allosteric antagonist, binding to a site on the P2X3 receptor distinct from the ATP binding site. This binding prevents the conformational changes necessary for ion channel opening, thus inhibiting the influx of cations (Na⁺ and Ca²⁺) and subsequent nerve activation. By blocking this ATP-mediated signaling, this compound reduces the hypersensitization of sensory neurons and dampens the excessive cough reflex characteristic of chronic cough.

This compound Mechanism of Action cluster_airway Airway Lumen & Mucosa cluster_nerve Sensory C-Fiber cluster_drug Pharmacological Intervention Inflammation Inflammation/ Irritation ATP_Release ATP Release Inflammation->ATP_Release triggers ATP Extracellular ATP ATP_Release->ATP P2X3 P2X3 Receptor ATP->P2X3 binds & activates Activation Nerve Fiber Activation P2X3->Activation leads to Cough_Signal Signal to Brainstem Activation->Cough_Signal generates Cough Reflex Cough Reflex Cough_Signal->Cough Reflex initiates This compound This compound This compound->P2X3 antagonizes

This compound's antagonism of the P2X3 receptor-mediated cough reflex.

Quantitative Data from Clinical Trials

The efficacy and safety of this compound have been evaluated in several clinical trials, most notably the Phase 3 COUGH-1 and COUGH-2 studies.

Efficacy Data

The primary efficacy endpoint in the pivotal trials was the reduction in 24-hour cough frequency.

Table 1: Reduction in 24-Hour Cough Frequency vs. Placebo

TrialTreatment GroupDurationPlacebo-Adjusted Relative Reduction (%)95% Confidence Intervalp-value
COUGH-1 This compound 45 mg BID12 Weeks18.5-32.9 to -0.90.041
COUGH-2 This compound 45 mg BID24 Weeks14.6-26.1 to -1.40.031
COUGH-1 & 2 This compound 15 mg BID12/24 WeeksNot Statistically Significant->0.05

Table 2: Patient-Reported Outcomes (PROs) - this compound 45 mg BID vs. Placebo

OutcomeTrialTimepointResult
Leicester Cough Questionnaire (LCQ) Total Score COUGH-2Week 24Statistically significant improvement
Cough Severity Visual Analog Scale (VAS) Phase 2bWeek 12Statistically significant improvement with 50 mg dose
Cough Severity Diary (CSD) Phase 2bWeek 12Statistically significant improvement with 50 mg dose
Pharmacokinetic Properties
ParameterValue
Time to Peak Plasma Concentration (Tₘₐₓ) 1 to 4 hours
Terminal Half-Life (t₁/₂) 6 to 10 hours
Bioavailability Estimated to be ≥78%
Apparent Volume of Distribution (Vd/F) 133.8 L
Apparent Clearance (CL/F) 10.8 L/h
Metabolism Minimally metabolized; ~14% of the dose recovered as metabolites.
Primary Excretion Route Renal
Safety and Tolerability

The most frequently reported adverse events are taste-related.

Table 3: Incidence of Common Adverse Events (AEs) in COUGH-1 and COUGH-2 (this compound 45 mg BID vs. Placebo)

Adverse EventThis compound 45 mg BID (%)Placebo (%)
Any Taste-Related AE 65.47.0
- Dysgeusia16.2 - 21.13.3 - 8.3
- Ageusia4.9 - 6.5-
- Hypogeusia2.6 - 6.1-
Discontinuation due to AEs 15 - 203 - 5
Serious AEs <4<4

Experimental Protocols

In Vitro P2X3 Receptor Binding Assay (General Protocol)

A radioligand binding assay is a standard method to determine the affinity of a compound for a receptor.

  • Objective: To determine the binding affinity (Ki) of this compound for the human P2X3 receptor.

  • Materials:

    • Cell membranes expressing the human P2X3 receptor.

    • A suitable radioligand (e.g., [³H]α,β-methylene ATP).

    • This compound at various concentrations.

    • Assay buffer.

    • Glass fiber filters.

    • Scintillation counter.

  • Methodology:

    • Incubation: Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of this compound. Non-specific binding is determined in the presence of a high concentration of a non-labeled competing ligand.

    • Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate bound from free radioligand.

    • Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

    • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

    • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Calcium Flux Assay (General Protocol)

This assay measures the functional activity of the P2X3 receptor by detecting changes in intracellular calcium concentration upon agonist stimulation.

  • Objective: To assess the inhibitory effect of this compound on ATP-induced calcium influx in cells expressing the P2X3 receptor.

  • Materials:

    • Cells stably expressing the human P2X3 receptor.

    • A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

    • ATP (agonist).

    • This compound at various concentrations.

    • A fluorescence plate reader (e.g., FLIPR or FlexStation).

  • Methodology:

    • Cell Plating: Cells are seeded into microplates and allowed to adhere.

    • Dye Loading: The cells are incubated with a calcium-sensitive fluorescent dye, which enters the cells and is cleaved to its active form.

    • Compound Addition: Varying concentrations of this compound are added to the wells and pre-incubated.

    • Agonist Stimulation: ATP is added to the wells to stimulate the P2X3 receptors.

    • Fluorescence Measurement: The fluorescence intensity is measured in real-time using a fluorescence plate reader. An increase in fluorescence indicates an influx of calcium.

    • Data Analysis: The IC₅₀ value for this compound is determined by measuring the concentration-dependent inhibition of the ATP-induced calcium signal.

COUGH-1 and COUGH-2 Clinical Trial Protocol Outline
  • Study Design: Two global, Phase 3, randomized, double-blind, placebo-controlled, parallel-group trials.

  • Participant Population: Adults (≥18 years) with refractory or unexplained chronic cough for at least one year and a cough severity score of ≥40 mm on a 100-mm visual analog scale.

  • Interventions: Participants were randomized (1:1:1) to receive:

    • This compound 45 mg twice daily

    • This compound 15 mg twice daily

    • Placebo twice daily

  • Primary Efficacy Endpoint:

    • COUGH-1: Average 24-hour cough frequency at Week 12.

    • COUGH-2: Average 24-hour cough frequency at Week 24.

  • Secondary Endpoints: Awake cough frequency and patient-reported outcomes, including the Leicester Cough Questionnaire (LCQ).

  • Study Duration:

    • COUGH-1: 12-week main treatment period followed by a 40-week extension.

    • COUGH-2: 24-week main treatment period followed by a 28-week extension.

  • Data Collection for Primary Endpoint: 24-hour ambulatory sound recording to objectively measure cough frequency.

Clinical_Trial_Workflow cluster_treatment Treatment Arms cluster_followup Follow-up & Endpoints Screening Screening (Inclusion/Exclusion Criteria) Randomization Randomization (1:1:1) Screening->Randomization Gefapixant_45 This compound 45 mg BID Randomization->Gefapixant_45 Gefapixant_15 This compound 15 mg BID Randomization->Gefapixant_15 Placebo Placebo BID Randomization->Placebo FollowUp_C1 COUGH-1: 12 weeks (main) + 40 weeks (extension) Gefapixant_45->FollowUp_C1 FollowUp_C2 COUGH-2: 24 weeks (main) + 28 weeks (extension) Gefapixant_45->FollowUp_C2 Gefapixant_15->FollowUp_C1 Gefapixant_15->FollowUp_C2 Placebo->FollowUp_C1 Placebo->FollowUp_C2 Endpoints Primary Endpoint: 24-hr Cough Frequency Secondary Endpoints: Awake Cough Freq., PROs FollowUp_C1->Endpoints FollowUp_C2->Endpoints

Simplified workflow of the COUGH-1 and COUGH-2 clinical trials.

Conclusion

This compound represents a significant advancement in the treatment of refractory and unexplained chronic cough, offering a novel, non-narcotic therapeutic option. Its targeted mechanism as a selective P2X3 receptor antagonist effectively reduces the hypersensitivity of sensory nerves involved in the cough reflex. Clinical data has established its efficacy in reducing cough frequency and improving patient-reported outcomes, with a manageable safety profile characterized primarily by taste-related adverse events. This guide provides a foundational technical overview for professionals engaged in research and development in this therapeutic area.

References

The Pharmacodynamics of Gefapixant on Sensory C Fibers: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gefapixant is a first-in-class, selective, and non-narcotic antagonist of the P2X3 receptor, an adenosine triphosphate (ATP)-gated ion channel. This technical guide provides an in-depth overview of the pharmacodynamics of this compound, with a specific focus on its interaction with sensory C fibers. P2X3 receptors are predominantly expressed on these nerve fibers, particularly within the vagus nerve innervating the airways.[1][2] Under conditions of inflammation or irritation, ATP is released from airway mucosal cells, activating P2X3 receptors on C fibers.[1][3] This activation is perceived as an urge to cough and initiates the cough reflex.[1] this compound functions by blocking the binding of extracellular ATP to P2X3 receptors, thereby mitigating the activation of sensory C fibers and subsequently reducing cough frequency. This document details the mechanism of action, key experimental data, and methodologies relevant to the study of this compound's effects on sensory C fibers.

Mechanism of Action and Signaling Pathway

This compound is a selective antagonist of homomeric P2X3 and heteromeric P2X2/3 receptors located on sensory C fibers. The binding of ATP to these receptors triggers the opening of a non-selective cation channel, leading to membrane depolarization and the generation of an action potential. This signal is then transmitted to the brainstem, culminating in the cough reflex. This compound, through its antagonist activity, prevents this ATP-mediated activation of C fibers.

The signaling pathway initiated by ATP binding to P2X3 receptors on sensory C fibers involves the influx of cations, primarily Ca2+ and Na+, leading to depolarization of the neuronal membrane. This depolarization, if it reaches the threshold, triggers an action potential that propagates along the vagal afferent nerve to the nucleus of the solitary tract in the brainstem, the central processing unit for the cough reflex.

P2X3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space (Sensory C fiber) ATP ATP P2X3 P2X3 Receptor (Ligand-gated ion channel) ATP->P2X3 Binds Ca_ion Ca²⁺ P2X3->Ca_ion Influx Na_ion Na⁺ P2X3->Na_ion Influx This compound This compound This compound->P2X3 Blocks Depolarization Membrane Depolarization ActionPotential Action Potential Generation Depolarization->ActionPotential Brainstem Signal to Brainstem ActionPotential->Brainstem Cough Cough Reflex Brainstem->Cough Ca_ion->Depolarization Na_ion->Depolarization Patch_Clamp_Workflow A Prepare Transfected Cell Culture (e.g., 1321N1 with hP2X3) B Establish Whole-Cell Patch-Clamp Configuration A->B C Apply Agonist (α,β-meATP) to evoke baseline current B->C D Pre-incubate with this compound at varying concentrations C->D E Co-apply this compound and Agonist D->E F Record Inhibited Ionic Current E->F G Analyze Data and Construct Dose-Response Curve to determine IC50 F->G Guinea_Pig_Cough_Model A Acclimatize Guinea Pig to Plethysmography Chamber B Administer this compound or Vehicle Orally A->B C Place Animal in Whole-Body Plethysmograph B->C D Expose to Aerosolized Tussive Agent (e.g., Citric Acid, ATP) C->D E Record Cough Responses (Airflow, Audio, Video) D->E F Quantify and Analyze Number of Coughs E->F

References

Preclinical Profile of Gefapixant: A P2X3 Receptor Antagonist for Cough Hypersensitivity

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Gefapixant (formerly AF-219 and MK-7264) is a first-in-class, selective, and orally bioavailable antagonist of the P2X3 and P2X2/3 purinergic receptors.[1][2] It represents a novel, non-narcotic approach to the treatment of refractory chronic cough (RCC) and unexplained chronic cough (UCC), conditions characterized by a state of cough hypersensitivity.[3][4] Preclinical research has been instrumental in elucidating the mechanism of action of this compound and establishing the rationale for its clinical development. This technical guide provides a comprehensive overview of the preclinical evidence supporting the role of this compound in mitigating cough hypersensitivity, with a focus on its pharmacological properties, efficacy in animal models, and the underlying signaling pathways.

Core Mechanism of Action: Antagonism of P2X3 Receptors

This compound functions as a negative allosteric modulator of P2X3 and P2X2/3 receptors, meaning it binds to a site on the receptor distinct from the ATP binding site to inhibit its function.[5] These receptors are ligand-gated ion channels predominantly expressed on sensory afferent neurons, including the vagal C-fibers and Aδ-fibers that innervate the airways.

Quantitative Pharmacology

In vitro studies using whole-cell patch clamp electrophysiology on cell lines expressing human P2X3 and P2X2/3 receptors have quantified the potency of this compound.

Receptor SubtypeIC50 (nM)Reference
Human P2X3153
Human P2X2/3220
Rat P2X342.6 ± 2.9

These nanomolar potencies indicate a high level of efficacy in inhibiting the activity of these receptors.

Signaling Pathway of Cough Hypersensitivity Mediated by P2X3

The current understanding of the signaling cascade leading to cough hypersensitivity involves the release of adenosine triphosphate (ATP) in the airways in response to inflammation or irritation. This extracellular ATP then acts as a key signaling molecule.

P2X3_Signaling_Pathway cluster_airway Airway Lumen & Epithelium cluster_neuron Vagal Sensory Neuron Terminal cluster_cns Central Nervous System Inflammation Inflammation/ Irritation ATP_release ATP Release Inflammation->ATP_release ATP Extracellular ATP ATP_release->ATP P2X3 P2X3 Receptor ATP->P2X3 Binds to Cation_influx Na+/Ca2+ Influx P2X3->Cation_influx Opens channel This compound This compound This compound->P2X3 Blocks Depolarization Membrane Depolarization Cation_influx->Depolarization Action_potential Action Potential Generation Depolarization->Action_potential Brainstem Brainstem (Cough Center) Action_potential->Brainstem Signal Propagation Cough_reflex Cough Reflex Brainstem->Cough_reflex

Caption: P2X3 receptor signaling pathway in cough hypersensitivity.

Preclinical Efficacy in Animal Models of Cough

Due to the absence of a cough reflex in mice and rats, the guinea pig is the most commonly used species for studying the antitussive effects of novel compounds.

Citric Acid and ATP-Induced Cough Hypersensitivity Model

Preclinical studies have demonstrated that while ATP alone is not a potent tussive agent, it can sensitize the airways to other stimuli, such as citric acid. This model is designed to mimic the cough hypersensitivity state observed in patients with chronic cough.

Experimental Protocol:

  • Animal Model: Male Dunkin-Hartley guinea pigs are typically used.

  • Acclimatization: Animals are acclimatized to the experimental conditions to minimize stress-induced responses.

  • Drug Administration: this compound or vehicle is administered orally at a specified time before the tussive challenge.

  • Tussive Challenge: Animals are placed in a whole-body plethysmograph and exposed to an aerosol of a sub-tussive concentration of citric acid, immediately followed by an aerosol of ATP.

  • Cough Recording: The number of coughs is recorded for a defined period following the challenge, often using a combination of sound and pressure changes within the plethysmograph.

  • Data Analysis: The number of coughs in the this compound-treated group is compared to the vehicle-treated group to determine the percentage of cough inhibition.

While specific quantitative data from a dedicated dose-response study of this compound in this model is not publicly available in a consolidated table, studies with related P2X3 antagonists and the general literature support the dose-dependent inhibition of cough in this model.

In Vitro Electrophysiology on Vagal Afferent Neurons

Whole-cell patch clamp electrophysiology on isolated vagal afferent neurons is a key in vitro method to directly assess the effects of compounds on the target neurons involved in the cough reflex.

Experimental Protocol:

  • Neuron Isolation: Nodose ganglia, which contain the cell bodies of vagal afferent neurons, are dissected from guinea pigs or rats.

  • Enzymatic Digestion: The ganglia are treated with a combination of enzymes (e.g., collagenase and dispase) to dissociate the individual neurons.

  • Cell Culture: The isolated neurons are plated on coated coverslips and maintained in a culture medium for a short period to allow for recovery.

  • Electrophysiological Recording:

    • A glass micropipette filled with an intracellular solution is used to form a high-resistance seal with the membrane of a single neuron.

    • The membrane patch under the pipette is ruptured to gain electrical access to the cell interior (whole-cell configuration).

    • The neuron is held at a specific membrane potential (voltage-clamp) or its natural resting potential is monitored (current-clamp).

  • Drug Application: ATP is applied to the neuron to activate P2X3 receptors, resulting in an inward current (in voltage-clamp) or depolarization and action potential firing (in current-clamp).

  • This compound Application: this compound is co-applied with ATP or pre-applied to determine its inhibitory effect on the ATP-induced response.

  • Data Analysis: The reduction in the amplitude of the ATP-induced current or the prevention of action potential firing is quantified to determine the potency and efficacy of this compound.

Preclinical Development and Experimental Workflow

The preclinical development of a P2X3 antagonist like this compound for cough hypersensitivity follows a logical progression of experiments designed to establish its mechanism, efficacy, and safety profile before moving into clinical trials.

Preclinical_Workflow target_id Target Identification (P2X3 on Vagal Afferents) lead_gen Lead Generation & Optimization target_id->lead_gen in_vitro_pharm In Vitro Pharmacology (Receptor Binding & Functional Assays) lead_gen->in_vitro_pharm in_vitro_electro In Vitro Electrophysiology (Vagal Neuron Recordings) in_vitro_pharm->in_vitro_electro animal_model_dev Animal Model Development (Cough Hypersensitivity) in_vitro_electro->animal_model_dev in_vivo_efficacy In Vivo Efficacy Studies (Dose-Ranging in Guinea Pigs) animal_model_dev->in_vivo_efficacy safety_pharm Safety Pharmacology & Toxicology in_vivo_efficacy->safety_pharm clinical_trials Phase I-III Clinical Trials safety_pharm->clinical_trials

Caption: Preclinical experimental workflow for this compound.

Conclusion

The preclinical evidence for this compound provides a strong foundation for its clinical use in treating cough hypersensitivity. Through a combination of in vitro pharmacological and electrophysiological studies, its mechanism as a potent and selective antagonist of P2X3 and P2X2/3 receptors was established. Efficacy in relevant animal models of cough hypersensitivity further validated its therapeutic potential. This body of preclinical work has been crucial in guiding the successful clinical development of this compound as a novel treatment for patients suffering from refractory and unexplained chronic cough.

References

Investigating the Role of P2X3 Receptors in Airway Inflammation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the role of P2X3 purinergic receptors in the pathophysiology of airway inflammation. It consolidates key research findings, presents detailed experimental methodologies, and visualizes the complex signaling pathways involved. This document is intended to serve as a comprehensive resource for professionals engaged in respiratory research and the development of novel therapeutics targeting airway diseases such as asthma and chronic cough.

Introduction: The Purinergic Signaling Axis in Airway Disease

Extracellular adenosine 5'-triphosphate (ATP) is now recognized as a critical signaling molecule in the respiratory system.[1][2] Released from various cell types, including airway epithelia and immune cells in response to inflammation, injury, or stress, ATP acts as a "danger signal."[3][4] It exerts its effects by activating purinergic receptors, which are broadly classified into P1 (adenosine-sensitive) and P2 (ATP-sensitive) receptors. The P2 receptor family is further divided into metabotropic P2Y receptors and ionotropic P2X receptors.

This guide focuses on the P2X3 receptor, an ATP-gated cation channel predominantly expressed on the peripheral terminals of sensory afferent neurons, including the vagal C-fibers and Aδ-fibers that innervate the airways.[5] Activation of P2X3-containing receptors by ATP is a key event in initiating the cough reflex and contributes to the neuronal hypersensitivity characteristic of chronic cough and other inflammatory airway conditions. Consequently, P2X3 receptors have emerged as a promising therapeutic target for a range of respiratory disorders.

The P2X3 Receptor Signaling Pathway in Airway Inflammation

The activation of P2X3 receptors on airway sensory nerves triggers a cascade of events that culminates in the key symptoms of inflammatory airway disease.

  • ATP Release: Inflammatory stimuli, allergens, or irritants trigger the release of ATP from airway epithelial cells and resident immune cells like mast cells and macrophages into the extracellular space.

  • P2X3 Receptor Activation: ATP binds to and activates P2X3 and heteromeric P2X2/3 receptors on the terminals of vagal afferent C-fibers and Aδ-fibers.

  • Neuronal Depolarization: Activation of these ligand-gated ion channels leads to a rapid influx of cations (primarily Na⁺ and Ca²⁺), causing depolarization of the sensory nerve terminal and the generation of action potentials.

  • Signal Transmission: These action potentials are transmitted along the vagus nerve to the brainstem, where they are processed in the nucleus tractus solitarius, ultimately eliciting the sensation of irritation and the cough reflex.

  • Neurogenic Inflammation: In addition to central transmission, sensory nerve activation can lead to the peripheral release of neuropeptides, such as Substance P and Calcitonin Gene-Related Peptide (CGRP), from collateral nerve endings. This process, known as neurogenic inflammation, can further exacerbate the inflammatory response by causing vasodilation, plasma extravasation, and mast cell degranulation.

Signaling Pathway Diagram

P2X3_Signaling_Pathway cluster_airway_lumen Airway Lumen / Epithelium cluster_sensory_neuron Sensory Nerve Terminal cluster_downstream_effects Downstream Effects Stimuli Inflammatory Stimuli (Allergens, Irritants, Pathogens) EpithelialCell Airway Epithelial Cell Stimuli->EpithelialCell Damage/Stress ATP Extracellular ATP EpithelialCell->ATP Release P2X3 P2X3 Receptor ATP->P2X3 Binds & Activates IonInflux Cation Influx (Na+, Ca2+) P2X3->IonInflux TRPV1 TRPV1 P2X3->TRPV1 Crosstalk Depolarization Depolarization & Action Potential IonInflux->Depolarization Brainstem Signal to Brainstem Depolarization->Brainstem NeurogenicInflammation Neurogenic Inflammation (Neuropeptide Release) Depolarization->NeurogenicInflammation TRPV1->Depolarization Sensitization Cough Cough Reflex Brainstem->Cough

P2X3 receptor activation on sensory nerves.

Quantitative Data on P2X3 and ATP in Airway Inflammation

The following tables summarize key quantitative findings from preclinical and clinical studies, highlighting the central role of the ATP-P2X3 axis in airway inflammation.

Table 1: P2X3 Receptor Expression in Airway Sensory Neurons
Model/ConditionFindingSpeciesReference
Chronic Airway Eosinophilia (IL-5 transgenic)67.2 ± 4.8% of vagal neurons express P2X3 RNAMouse
Eosinophil-deficient (PHIL) mice59.3 ± 3.3% of vagal neurons express P2X3 RNAMouse
Wild-Type (Control)51.8 ± 4.4% of vagal neurons express P2X3 RNAMouse
House Dust Mite (HDM) induced allergic inflammationP2X3 RNA expression positively correlated with BAL eosinophils (r² = 0.72, p < 0.05)Mouse
General Vagal Afferents23% of myelinated (CTb+) and 18% of unmyelinated (IB4+) afferents contain P2X3Rat
Table 2: Extracellular ATP Concentrations in Airway Fluid
Patient Group / ConditionATP Concentration in BALF (mean ± SEM)ComparisonReference
Eosinophilic Pneumonia (EP)40.0 ± 5.4 µMSignificantly higher than HP and Sarcoidosis
Hypersensitivity Pneumonitis (HP)1.0 ± 0.8 µM-
Sarcoidosis6.8 ± 0.9 µM-
ARDS / Pneumonia~100-1000 nMSignificantly higher than healthy controls
Healthy Controls~10-100 nM-
Table 3: Efficacy of P2X3 Antagonist (Gefapixant) in Chronic Cough
Dose / ParameterResultPatient PopulationReference
This compound 30 mg (and higher)Statistically significant reduction in 24-hour cough frequency vs. placebo (p<0.05)Chronic Cough
This compound 45 mg twice daily17.6% reduction in awake cough frequency vs. placeboChronic Cough
This compound 100 mg (single dose)42% reduction in median cough frequency vs. placeboChronic Cough
This compound 100 mg vs. ATP Challenge4.7-fold increase in ATP concentration required to evoke ≥2 coughs (C2) vs. placebo (p≤0.001)Chronic Cough
This compound 100 mg vs. Capsaicin/Citric Acid ChallengeNo significant effect on cough thresholdChronic Cough

Key Experimental Protocols

This section provides detailed methodologies for critical experiments used to investigate the function of P2X3 receptors in airway inflammation.

Ovalbumin (OVA)-Induced Allergic Airway Inflammation in Mice

This is a widely used model to mimic the eosinophilic inflammation and airway hyperresponsiveness characteristic of allergic asthma.

Materials:

  • BALB/c mice (6-8 weeks old)

  • Ovalbumin (OVA), Grade V

  • Aluminum hydroxide (Alum)

  • Sterile saline (0.9% NaCl)

  • Ultrasonic nebulizer and aerosol chamber

Protocol:

  • Sensitization (Days 0 and 14):

    • Prepare a suspension of 50 µg OVA and 1-2 mg Alum in 200 µL of sterile saline per mouse.

    • Administer the 200 µL suspension via intraperitoneal (i.p.) injection on Day 0 and again on Day 14. Control mice receive i.p. injections of saline with Alum.

  • Airway Challenge (e.g., Days 21-23):

    • Prepare a 1-2% (w/v) solution of OVA in sterile saline.

    • Place mice in a plexiglass chamber connected to an ultrasonic nebulizer.

    • Expose the mice to the OVA aerosol for 30 minutes daily for 3-5 consecutive days. Control mice are challenged with saline aerosol.

  • Endpoint Analysis (24-48 hours after final challenge):

    • Bronchoalveolar Lavage (BAL): Collect BAL fluid to perform total and differential immune cell counts (especially eosinophils).

    • Histology: Perfuse and fix lungs for Hematoxylin and Eosin (H&E) staining to assess inflammatory cell infiltration and Periodic acid-Schiff (PAS) staining for mucus production.

    • Gene/Protein Expression: Harvest lung tissue or vagal ganglia for analysis of P2X3 expression via qPCR, Western blot, immunohistochemistry, or in situ hybridization.

Immunohistochemistry (IHC) for P2X3 in Lung Tissue

This method visualizes the location and distribution of P2X3 receptor protein in tissue sections.

Materials:

  • Formalin-fixed, paraffin-embedded lung tissue sections (5 µm)

  • Primary antibody: Rabbit anti-P2X3

  • Biotinylated secondary antibody (e.g., anti-rabbit IgG)

  • Avidin-Biotin Complex (ABC) reagent

  • Chromogen substrate (e.g., DAB)

  • Antigen retrieval solution (e.g., citrate buffer, pH 6.0)

  • Blocking solution (e.g., normal goat serum)

Protocol:

  • Deparaffinization and Rehydration: Immerse slides in xylene followed by a graded series of ethanol solutions and finally water.

  • Antigen Retrieval: Heat slides in citrate buffer (pH 6.0) using a steamer or water bath (e.g., 95°C for 20-30 minutes) to unmask the antigen.

  • Blocking: Incubate sections with a blocking solution (e.g., 3% H₂O₂ to block endogenous peroxidases, followed by normal serum) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate sections with the primary anti-P2X3 antibody (diluted in PBS with BSA) overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation: Apply the biotinylated secondary antibody and incubate for 1 hour at room temperature.

  • Detection: Apply the ABC reagent and incubate for 30-60 minutes.

  • Visualization: Add the DAB chromogen substrate. The target protein will appear as a brown precipitate. Monitor the color development under a microscope.

  • Counterstaining and Mounting: Lightly counterstain with hematoxylin, dehydrate the sections through graded ethanol and xylene, and mount with a coverslip.

In Situ Hybridization (ISH) for P2X3 mRNA in Vagal Ganglia

This technique allows for the visualization and quantification of P2X3 gene expression within individual neurons of the vagal ganglia (nodose and jugular). The RNAscope method is a highly specific and sensitive approach.

Materials:

  • Formalin-fixed vagal ganglia

  • RNAscope probe specific for P2X3 mRNA

  • RNAscope Multiplex Fluorescent Reagent Kit

  • Confocal microscope

Protocol:

  • Sample Preparation: Dissect and fix vagal (jugular-nodose) ganglia in 10% neutral buffered formalin. Process for paraffin embedding and sectioning.

  • Pre-treatment: Deparaffinize sections and perform target retrieval and protease digestion according to the RNAscope protocol to unmask the target RNA.

  • Probe Hybridization: Apply the target-specific P2X3 probe and incubate at 40°C. The probe consists of a pair of oligonucleotides that must bind adjacently to the target mRNA for signal amplification to occur.

  • Signal Amplification: Perform a series of amplification steps by hybridizing successive amplifier molecules to the probe pair, creating a "tree-like" structure.

  • Fluorophore Ligation: Attach fluorescently labeled probes to the amplification structure.

  • Imaging and Analysis: Acquire images using a confocal microscope. P2X3 mRNA will appear as fluorescent puncta. Quantify expression by counting dots per cell or measuring the fluorescent area within defined regions of the ganglia using software like ImageJ.

Calcium Imaging of Sensory Neuron Activation

This functional assay measures P2X3 receptor activity by detecting changes in intracellular calcium concentration ([Ca²⁺]i) in cultured sensory neurons upon agonist application.

Materials:

  • Primary culture of dorsal root ganglia (DRG) or nodose ganglia neurons

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM)

  • P2X3 agonist (e.g., ATP or α,β-methyleneATP)

  • P2X3 antagonist (e.g., A-317491, this compound)

  • Fluorescence microscopy setup with a fast-switching light source and camera

Protocol:

  • Cell Culture: Isolate and culture sensory neurons from DRG or nodose ganglia on glass coverslips.

  • Dye Loading: Incubate the cultured neurons with the membrane-permeant dye Fura-2 AM. Intracellular esterases will cleave the AM group, trapping the fluorescent indicator inside the cells.

  • Imaging Setup: Mount the coverslip onto a perfusion chamber on the stage of an inverted fluorescence microscope.

  • Baseline Measurement: Excite the Fura-2 loaded cells by alternating between 340 nm and 380 nm wavelengths and record the fluorescence emission at 510 nm. The ratio of emissions (F340/F380) is proportional to the [Ca²⁺]i. Establish a stable baseline reading.

  • Agonist Application: Perfuse the chamber with a solution containing a P2X3 agonist (e.g., ATP). A rapid increase in the F340/F380 ratio indicates an influx of calcium and receptor activation.

  • Antagonist Application: To confirm specificity, pre-incubate the neurons with a P2X3 antagonist before applying the agonist. A blunted or absent calcium response confirms that the effect is mediated by P2X3 receptors.

Visualizing Experimental and Logical Workflows

Experimental Workflow Diagram

Experimental_Workflow cluster_model In Vivo Model cluster_analysis Ex Vivo / In Vitro Analysis Induction Induce Airway Inflammation (e.g., OVA Challenge) Treatment Administer P2X3 Antagonist or Vehicle Induction->Treatment Culture Primary Sensory Neuron Culture BAL Collect Bronchoalveolar Lavage (BAL) Fluid Treatment->BAL Tissue Harvest Tissues (Lungs, Vagal Ganglia) Treatment->Tissue CellCounts Cell Counts & Cytokines in BAL Fluid BAL->CellCounts ATP_Assay Measure ATP in BALF BAL->ATP_Assay Histology Lung Histology (H&E, PAS) Tissue->Histology Expression P2X3 Expression Analysis (IHC, ISH, qPCR) Tissue->Expression Functional Functional Assays (Calcium Imaging) Culture->Functional

Workflow for P2X3 airway inflammation studies.
Crosstalk between P2X3 and TRPV1 Receptors

P2X3 receptors are often co-expressed with Transient Receptor Potential Vanilloid 1 (TRPV1) channels on sensory neurons. TRPV1 is activated by heat, acid, and capsaicin. There is significant functional crosstalk between these two channels, which can enhance neuronal sensitization. For instance, activation of P2X3 can lead to the phosphorylation and sensitization of TRPV1, lowering its activation threshold and contributing to hyperalgesia and airway hypersensitivity.

Receptor_Crosstalk cluster_stimuli Stimuli P2X3 P2X3 Receptor Influx PKC Protein Kinase C (PKC) P2X3:port->PKC Ca2+ influx activates Sensitization Neuronal Hypersensitization P2X3:port->Sensitization TRPV1 TRPV1 Channel Influx TRPV1:port->Sensitization ATP ATP ATP->P2X3 Capsaicin Capsaicin, Acid, Heat Capsaicin->TRPV1 PKC->TRPV1 Phosphorylates & Sensitizes

Functional interaction between P2X3 and TRPV1.

Conclusion

The P2X3 receptor is a pivotal component in the translation of inflammatory signals into neuronal activation within the airways. Its specific localization on sensory nerve terminals makes it an attractive and validated target for therapeutic intervention in conditions characterized by neuronal hypersensitivity, such as refractory chronic cough. The experimental models and methodologies detailed in this guide provide a robust framework for further elucidating the nuanced role of P2X3 in airway inflammation and for the preclinical evaluation of novel P2X3-targeting antagonists. A comprehensive understanding of the ATP-P2X3 signaling axis is paramount for the continued development of effective treatments for a range of debilitating respiratory diseases.

References

Cellular Pathways Modulated by Gefapixant Administration: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gefapixant, a first-in-class, non-narcotic, selective P2X3 receptor antagonist, represents a novel therapeutic approach for the treatment of refractory or unexplained chronic cough. Its mechanism of action centers on the modulation of ATP-mediated signaling in sensory neurons, thereby reducing neuronal hyperexcitability and the cough reflex. This guide provides a comprehensive overview of the cellular pathways affected by this compound administration, supported by quantitative data, detailed experimental methodologies, and visual representations of the underlying biological processes.

Introduction: The Role of P2X3 Receptors in Cough Hypersensitivity

Chronic cough is a prevalent and debilitating condition. In many patients, it is characterized by a state of cough hypersensitivity, where the cough reflex is triggered by low-level stimuli that would not typically provoke a cough. A key pathway implicated in this phenomenon is the activation of purinergic P2X3 receptors on sensory nerve fibers, predominantly vagal C-fibers, in the airways.[1]

Under conditions of inflammation, irritation, or mechanical stress in the airways, endogenous adenosine triphosphate (ATP) is released from cells.[1] This extracellular ATP acts as a signaling molecule, binding to and activating P2X3 receptors on nearby sensory nerve endings. P2X3 receptors are ligand-gated ion channels, and their activation leads to a cascade of intracellular events that ultimately result in the generation of an action potential and the sensation of an urge to cough.[1] this compound exerts its therapeutic effect by selectively antagonizing these P2X3 receptors, thereby interrupting this signaling cascade.

Core Cellular Pathway: Antagonism of ATP-P2X3 Signaling

The primary cellular pathway modulated by this compound is the ATP-P2X3 signaling axis in sensory neurons. This compound is a reversible, allosteric antagonist of both homomeric P2X3 and heteromeric P2X2/3 receptors.[2]

Mechanism of Action

Extracellular ATP, released in response to airway insults, binds to P2X3 receptors on vagal C-fibers. This binding event triggers a conformational change in the receptor, opening a non-selective cation channel. The subsequent influx of cations, primarily Na⁺ and Ca²⁺, leads to depolarization of the neuronal membrane. If this depolarization reaches the threshold potential, it initiates an action potential that propagates along the sensory nerve to the brainstem, where the cough reflex is initiated.

This compound binds to an allosteric site on the P2X3 receptor, distinct from the ATP binding site. This binding stabilizes the receptor in a closed or non-conducting state, preventing channel opening even in the presence of ATP. By inhibiting the initial influx of cations, this compound effectively dampens the excitability of sensory neurons and reduces the likelihood of cough reflex activation.

Signaling Pathway Diagram

Gefapixant_Mechanism_of_Action cluster_airway Airway Lumen & Epithelium cluster_neuron Sensory Neuron (Vagal C-fiber) Stimuli Inflammation, Irritants, Mechanical Stress Epithelial_Cell Airway Epithelial Cell Stimuli->Epithelial_Cell induces ATP_Release ATP Release Epithelial_Cell->ATP_Release P2X3_Receptor P2X3 Receptor ATP_Release->P2X3_Receptor Binds & Activates Ion_Channel Cation Channel (Na+, Ca2+) P2X3_Receptor->Ion_Channel Opens This compound This compound This compound->P2X3_Receptor Binds & Inhibits (Allosteric Antagonist) Depolarization Membrane Depolarization Ion_Channel->Depolarization Cation Influx Action_Potential Action Potential Generation Depolarization->Action_Potential Brainstem Brainstem (Cough Center) Action_Potential->Brainstem Signal Propagation Cough_Reflex Cough Reflex Brainstem->Cough_Reflex Initiates

This compound's mechanism of action on the ATP-P2X3 signaling pathway.

Modulation of Downstream Signaling Cascades

Beyond the primary inhibition of ion influx, the blockade of P2X3 receptors by this compound has broader implications for intracellular signaling pathways that contribute to neuronal sensitization and inflammation.

Calcium-Dependent Signaling

The influx of Ca²⁺ through activated P2X3 receptors acts as a second messenger, initiating various downstream signaling cascades. While direct quantitative data on this compound's effect on ATP-induced calcium influx is limited in publicly available literature, studies on similar neuronal systems show that ATP can induce significant increases in intracellular calcium concentration ([Ca²⁺]i). For instance, in rat dorsal root ganglion (DRG) neurons, ATP has been shown to cause [Ca²⁺]i transients. It is therefore expected that this compound would attenuate these ATP-induced calcium signals.

NLRP3 Inflammasome Pathway

Recent evidence suggests a link between purinergic signaling and the activation of the NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome, a multiprotein complex that plays a crucial role in the innate immune response and inflammation. Activation of the NLRP3 inflammasome leads to the cleavage of pro-caspase-1 into its active form, which in turn cleaves pro-interleukin-1β (pro-IL-1β) and pro-IL-18 into their mature, pro-inflammatory forms.

While the role of P2X7 receptors in NLRP3 inflammasome activation is more established, the general mechanism involves ion flux changes, particularly K⁺ efflux, which is a common trigger for inflammasome assembly.[3] Although direct evidence for P2X3-mediated NLRP3 activation is still emerging, it has been proposed that the ion influx initiated by P2X3 activation could contribute to the cellular environment conducive to inflammasome activation. An animal study has suggested that this compound inhibits the NLRP3 inflammasome and cleaved caspase-1. By blocking the initial P2X3-mediated signaling, this compound may indirectly suppress this inflammatory pathway.

Downstream Signaling Pathway Diagram

Gefapixant_Downstream_Effects cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_downstream Downstream Consequences cluster_inflammasome Inflammasome Cascade ATP Extracellular ATP P2X3_Receptor P2X3 Receptor ATP->P2X3_Receptor Activates Cation_Influx Cation Influx (Na+, Ca2+) P2X3_Receptor->Cation_Influx This compound This compound This compound->P2X3_Receptor Inhibits Ca_Increase ↑ Intracellular Ca2+ Cation_Influx->Ca_Increase Depolarization Membrane Depolarization Cation_Influx->Depolarization Neuronal_Sensitization Neuronal Sensitization Ca_Increase->Neuronal_Sensitization K_Efflux K+ Efflux (potential) Depolarization->K_Efflux Action_Potential Action Potential to CNS Depolarization->Action_Potential NLRP3_Activation NLRP3 Inflammasome Activation K_Efflux->NLRP3_Activation Pro_Caspase1 Pro-Caspase-1 NLRP3_Activation->Pro_Caspase1 Cleaves Caspase1 Active Caspase-1 Pro_Caspase1->Caspase1 Pro_IL1b Pro-IL-1β Caspase1->Pro_IL1b Cleaves IL1b Mature IL-1β (Pro-inflammatory) Pro_IL1b->IL1b

Potential downstream signaling pathways modulated by this compound.

Quantitative Data on this compound's Modulatory Effects

The following tables summarize key quantitative data regarding the efficacy and cellular effects of this compound.

Table 1: In Vitro Receptor Antagonist Potency of this compound

Receptor SubtypeIC₅₀ (nM)Experimental SystemReference
Human P2X3~30-50Recombinant expression systems
Human P2X2/3~100-250Recombinant expression systems

Table 2: Clinical Efficacy of this compound in Reducing Cough Frequency (Phase 3 Trials COUGH-1 & COUGH-2)

Treatment GroupChange in 24-hour Cough Frequency vs. Placebo (Week 12/24)p-value
This compound 45 mg BID-18.5% (COUGH-1, Week 12)0.041
This compound 45 mg BID-14.6% (COUGH-2, Week 24)0.031
This compound 15 mg BIDNot statistically significant-

Table 3: Dose-Response Relationship of this compound on Awake Cough Frequency

This compound Dose (BID)Reduction in Awake Cough Frequency vs. Placebo
7.5 mg-22.0%
20 mg-22.2%
30 mgStatistically significant improvement
50 mg-37.0%

Table 4: Effect of this compound on Cough-Specific Quality of Life (Leicester Cough Questionnaire - LCQ)

Treatment GroupChange from Baseline in LCQ Total Score vs. Placebo (Week 12)p-value
This compound 45 mg BID0.750.034

Detailed Experimental Protocols

This section provides an overview of key experimental methodologies used to characterize the effects of this compound.

Whole-Cell Patch-Clamp Electrophysiology for P2X3 Receptor Activity

This technique is used to measure the ion currents flowing through P2X3 receptors in response to ATP and the inhibitory effect of this compound.

  • Cell Preparation: Human embryonic kidney (HEK293) cells are commonly used for heterologous expression of human P2X3 or P2X2/3 receptors. Cells are cultured under standard conditions and transfected with plasmids encoding the receptor subunits.

  • Recording Setup: Recordings are performed using a patch-clamp amplifier and data acquisition system. Cells are placed in a recording chamber on the stage of an inverted microscope and continuously perfused with an extracellular solution.

  • Pipette and Solutions: Borosilicate glass pipettes with a resistance of 3-7 MΩ are filled with an intracellular solution. The extracellular solution typically contains (in mM): 147 NaCl, 2 KCl, 1 MgCl₂, 2 CaCl₂, 13 D-glucose, 10 HEPES, pH adjusted to 7.3. The intracellular solution may contain (in mM): 145 NaCl, 10 EGTA, 10 HEPES, pH adjusted to 7.3.

  • Recording Procedure: A high-resistance "giga-seal" is formed between the pipette tip and the cell membrane. The membrane patch is then ruptured to achieve the whole-cell configuration. The cell is voltage-clamped at a holding potential of -60 mV.

  • Drug Application: ATP (agonist) and this compound (antagonist) are applied to the cell via a rapid solution exchange system. To determine the IC₅₀, increasing concentrations of this compound are pre-applied for a set duration before co-application with a fixed concentration of ATP.

  • Data Analysis: The peak amplitude of the inward current evoked by ATP is measured. The inhibitory effect of this compound is calculated as the percentage reduction in the ATP-evoked current. Dose-response curves are then generated to determine the IC₅₀.

In Vitro Calcium Imaging of Sensory Neurons

This method is used to measure changes in intracellular calcium concentration in response to P2X3 receptor activation and its modulation by this compound.

  • Cell Preparation: Primary cultures of dorsal root ganglion (DRG) neurons are prepared from rodents. These neurons endogenously express P2X3 receptors.

  • Calcium Indicator Loading: The cultured neurons are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM, by incubation in a physiological buffer.

  • Imaging Setup: Cells are imaged using a fluorescence microscope equipped with a camera and appropriate filter sets for the chosen dye.

  • Experimental Procedure: A baseline fluorescence is recorded. The cells are then stimulated with ATP in the presence or absence of pre-incubated this compound. Changes in fluorescence intensity, which correlate with changes in [Ca²⁺]i, are recorded over time.

  • Data Analysis: The change in fluorescence intensity or the ratio of fluorescence at different excitation wavelengths (for ratiometric dyes like Fura-2) is quantified to determine the relative change in intracellular calcium.

In Vivo Assessment of Cough Reflex in Guinea Pigs

Guinea pigs are a commonly used animal model for studying cough as they exhibit a cough reflex similar to humans.

  • Animal Preparation: Conscious, unrestrained guinea pigs are placed in a whole-body plethysmography chamber.

  • Cough Induction: Cough is induced by exposing the animals to an aerosolized tussive agent, such as citric acid or capsaicin, delivered via a nebulizer.

  • Drug Administration: this compound or vehicle is administered orally or via another appropriate route at a specified time before the tussive challenge.

  • Cough Detection and Quantification: Cough events are detected using a combination of a microphone to record cough sounds and a pressure transducer to measure changes in chamber pressure associated with the explosive expiration of a cough. The number of coughs over a defined period is counted.

  • Data Analysis: The number of coughs in the this compound-treated group is compared to the vehicle-treated group to determine the antitussive efficacy.

Experimental Workflow Diagram

Experimental_Workflows cluster_patch_clamp Whole-Cell Patch Clamp cluster_calcium_imaging Calcium Imaging cluster_in_vivo_cough In Vivo Cough Model (Guinea Pig) PC1 HEK293 Cell Culture + P2X3 Transfection PC2 Establish Whole-Cell Configuration PC1->PC2 PC3 Apply ATP +/- this compound PC2->PC3 PC4 Record Ion Currents PC3->PC4 PC5 Analyze Current Amplitude (Determine IC50) PC4->PC5 CI1 Culture DRG Neurons CI2 Load with Calcium Dye (e.g., Fura-2 AM) CI1->CI2 CI3 Stimulate with ATP +/- this compound CI2->CI3 CI4 Record Fluorescence Changes CI3->CI4 CI5 Quantify [Ca2+]i Changes CI4->CI5 IV1 Administer this compound or Vehicle IV2 Place in Plethysmography Chamber IV1->IV2 IV3 Expose to Tussive Agent (e.g., Citric Acid) IV2->IV3 IV4 Record Cough Sounds & Pressure Changes IV3->IV4 IV5 Count Number of Coughs IV4->IV5

References

Methodological & Application

Application Notes and Protocols for Determining Gefapixant's IC50 on P2X3 Receptors

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Gefapixant (formerly known as AF-219 and MK-7264) is a first-in-class, orally active, and selective P2X3 receptor antagonist.[1][2][3] P2X3 receptors are ATP-gated ion channels predominantly expressed on sensory afferent neurons, including airway C-fibers.[4][5] The release of extracellular ATP in response to inflammation or tissue stress activates these receptors, leading to the initiation of a cough reflex. This compound functions as a reversible, non-competitive, allosteric antagonist that preferentially binds to the closed state of P2X3 and P2X2/3 receptors, thereby inhibiting their activation.

The determination of the half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. This document provides detailed protocols for two common in-vitro assays used to determine the IC50 value of this compound against P2X3 receptors: whole-cell patch-clamp electrophysiology and intracellular calcium flux assays.

Quantitative Data Summary: this compound IC50

The following table summarizes the reported IC50 values for this compound against homomeric P2X3 and heteromeric P2X2/3 receptors.

Receptor SubtypeReported IC50 (nM)Assay MethodCell LineSource
Human P2X3153 ± 59Whole-cell patch clamp1321N1
Human P2X2/3220 ± 47Whole-cell patch clamp1321N1
Human P2X3~30 - 250Not specified (Cell-free)Recombinant
Human P2X2/3Not specifiedNot specified (Cell-free)Recombinant
P2X342.6 ± 2.9Not specifiedNot specified

P2X3 Receptor Signaling and Antagonism by this compound

Extracellular ATP, released from stressed or damaged cells, binds to and activates P2X3 receptors on sensory neurons. This binding opens the non-selective cation channel, leading to an influx of ions like Na⁺ and Ca²⁺, which depolarizes the cell membrane and initiates a nerve impulse. This compound binds to an allosteric site on the receptor, distinct from the ATP binding site, which stabilizes the closed conformation of the channel and prevents its opening, even in the presence of ATP.

P2X3_Signaling cluster_membrane Cell Membrane cluster_receptor P2X3 Receptor (Closed State) cluster_receptor_open P2X3 Receptor (Open State) p1 p2 P2X3_closed P2X3 Receptor P2X3_open P2X3 Receptor (Channel Open) P2X3_closed->P2X3_open Activates Ion_Influx Ion Influx (Na⁺, Ca²⁺) P2X3_open->Ion_Influx Allows ATP Extracellular ATP ATP->P2X3_closed Binds This compound This compound (Allosteric Antagonist) This compound->P2X3_closed Binds & Stabilizes Depolarization Neuron Depolarization & Signal Propagation Ion_Influx->Depolarization Leads to

Caption: P2X3 receptor activation by ATP and allosteric inhibition by this compound.

Application Note 1: Electrophysiology Assay for IC50 Determination

Principle

Whole-cell patch-clamp electrophysiology is a gold-standard technique for studying ion channels. It allows for the direct measurement of ion currents flowing through P2X3 receptors in response to an agonist (e.g., ATP). By applying increasing concentrations of this compound, the inhibitory effect on the ATP-evoked current can be quantified to determine the IC50 value.

Patch_Clamp_Workflow start Start cell_prep Prepare Cells Expressing hP2X3 Receptors (e.g., 1321N1 cells) start->cell_prep patch Establish Whole-Cell Patch-Clamp Configuration cell_prep->patch baseline Record Baseline Current patch->baseline agonist Apply Agonist (ATP) to Evoke Current baseline->agonist wash Washout Agonist agonist->wash antagonist Pre-incubate with This compound (Test Concentration) wash->antagonist reapply_agonist Re-apply Agonist (ATP) in presence of this compound antagonist->reapply_agonist record Record Inhibited Current reapply_agonist->record repeat Repeat for Multiple This compound Concentrations record->repeat repeat->antagonist Next Conc. analyze Analyze Data: Normalize Current Inhibition repeat->analyze All Conc. Tested plot Plot Dose-Response Curve analyze->plot calculate Calculate IC50 plot->calculate end End calculate->end

Caption: Experimental workflow for IC50 determination using patch-clamp.

Detailed Protocol

  • Cell Preparation:

    • Culture a suitable host cell line (e.g., 1321N1 astrocytoma or HEK293 cells) stably or transiently transfected with the human P2X3 receptor subunit cDNA.

    • Plate cells onto glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.

  • Solutions:

    • External (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

    • Internal (Pipette) Solution (in mM): 120 KCl, 2 MgCl₂, 10 EGTA, 10 HEPES, 5 ATP-Na₂. Adjust pH to 7.2 with KOH.

    • Agonist Stock: Prepare a high-concentration stock solution of ATP (e.g., 10 mM) in the external solution.

    • Antagonist (this compound) Stock: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in DMSO. Serially dilute in the external solution to achieve the final desired test concentrations. The final DMSO concentration should be kept constant and low (<0.1%) across all conditions.

  • Whole-Cell Recording:

    • Transfer a coverslip with cells to the recording chamber on an inverted microscope and perfuse with the external solution.

    • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

    • Approach a single, healthy-looking cell with the patch pipette and form a high-resistance (>1 GΩ) seal (giga-seal).

    • Rupture the cell membrane under the pipette tip to achieve the whole-cell configuration. Clamp the membrane potential at -60 mV.

    • Establish a stable baseline current.

    • Apply a saturating concentration of ATP (e.g., 10 µM) for 2-5 seconds to elicit a maximal control current (I_control).

    • Wash out the ATP with the external solution until the current returns to baseline.

    • Perfuse the cell with a specific concentration of this compound for 2-5 minutes.

    • While still in the presence of this compound, co-apply the same saturating concentration of ATP to elicit the inhibited current (I_inhibited).

    • Repeat this procedure for a range of this compound concentrations (e.g., 1 nM to 10 µM) on different cells.

  • Data Analysis:

    • Measure the peak amplitude of the ATP-evoked current in the absence and presence of each this compound concentration.

    • Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = (1 - (I_inhibited / I_control)) * 100

    • Plot the % Inhibition against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) to determine the IC50 value.

Application Note 2: Calcium Flux Assay for IC50 Determination

Principle

P2X3 receptors are permeable to calcium ions. Activation of these receptors leads to an influx of extracellular Ca²⁺, increasing its intracellular concentration. This change can be measured using fluorescent calcium indicator dyes. An antagonist like this compound will block this Ca²⁺ influx in a dose-dependent manner, which can be quantified using a fluorescence plate reader.

Calcium_Flux_Workflow start Start plate_cells Plate hP2X3-expressing cells in a microplate (e.g., 96- or 384-well) start->plate_cells load_dye Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) plate_cells->load_dye wash_cells Wash cells to remove excess dye load_dye->wash_cells add_antagonist Add serial dilutions of This compound to wells wash_cells->add_antagonist incubate Incubate with this compound add_antagonist->incubate plate_reader Place plate in a fluorescence plate reader incubate->plate_reader add_agonist Inject Agonist (ATP) and begin reading plate_reader->add_agonist measure_fluorescence Measure fluorescence change over time add_agonist->measure_fluorescence analyze Analyze Data: Calculate % Inhibition of calcium response measure_fluorescence->analyze plot Plot Dose-Response Curve analyze->plot calculate_ic50 Calculate IC50 plot->calculate_ic50 end End calculate_ic50->end

Caption: Experimental workflow for IC50 determination using a calcium flux assay.

Detailed Protocol

  • Cell Preparation:

    • Seed P2X3-expressing cells into black-walled, clear-bottom 96- or 384-well microplates at a density that will result in a confluent monolayer on the day of the assay.

    • Allow cells to adhere and grow for 24-48 hours.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM) according to the manufacturer's instructions. Often, an anion-exchange inhibitor like probenecid is included to prevent dye leakage.

    • Aspirate the culture medium from the wells and add the dye loading buffer.

    • Incubate the plate at 37°C for 45-60 minutes in the dark.

    • Wash the cells 2-3 times with an assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES) to remove extracellular dye. Leave a final volume of buffer in the wells.

  • Compound Addition and Measurement:

    • Prepare serial dilutions of this compound in the assay buffer. Add these dilutions to the appropriate wells. Include "vehicle control" (buffer with DMSO) and "no agonist" control wells.

    • Incubate the plate with the compound for a predetermined time (e.g., 15-30 minutes) at room temperature or 37°C.

    • Place the microplate into a fluorescence imaging plate reader (e.g., FLIPR, FlexStation).

    • Set the instrument to record a baseline fluorescence reading for 10-20 seconds.

    • Configure the instrument to automatically inject a solution of ATP (at a concentration that gives a maximal or near-maximal response, e.g., EC80) into each well.

    • Continue to record the fluorescence signal for 1-3 minutes post-injection to capture the peak response.

  • Data Analysis:

    • The fluorescence response is typically calculated as the maximum peak fluorescence minus the baseline fluorescence for each well.

    • Normalize the data:

      • The average response of the "vehicle control" wells represents 0% inhibition.

      • The average response of the "no agonist" control wells represents 100% inhibition.

    • Calculate the percentage of inhibition for each this compound concentration.

    • Plot the % Inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50.

References

Application Notes & Protocols for Designing Clinical Trials of P2X3 Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on designing and conducting clinical trials for P2X3 receptor antagonists, such as Gefapixant, for the treatment of refractory chronic cough (RCC) and unexplained chronic cough (UCC). P2X3 receptors, which are ATP-gated ion channels, are key modulators in the activation of sensory neurons central to the cough reflex.[1] Antagonizing these receptors presents a promising therapeutic strategy for patients suffering from chronic cough.[1][2] this compound is a first-in-class, non-narcotic, selective antagonist of the P2X3 receptor that has undergone extensive clinical evaluation.[1]

Mechanism of Action and Signaling Pathway

Extracellular ATP acts as a significant signaling molecule that activates purinergic receptors, modulating cell communication and acting as a neurotransmitter.[3] Specifically, ATP-mediated signals are transduced by P2X3 receptors, which are predominantly expressed by peripheral sensory neurons. The activation of these receptors leads to neuron depolarization and the initiation of signals that are transmitted to the brain and perceived as the urge to cough. P2X3 receptors are found on vagal afferent C-fibers in the airways, and their antagonism is not expected to compromise airway protection from aspiration but rather to address the pathology of chronic cough.

P2X3_Signaling_Pathway ATP ATP P2X3 P2X3 ATP->P2X3 Binds to IonChannel IonChannel P2X3->IonChannel Activates This compound This compound This compound->P2X3 Blocks Depolarization Depolarization IonChannel->Depolarization ActionPotential ActionPotential Depolarization->ActionPotential Signal Signal ActionPotential->Signal

Clinical Trial Design Protocol: Phase 3

This protocol is based on the successful design of the COUGH-1 and COUGH-2 Phase 3 trials for this compound.

1. Study Title: A Phase 3, Randomized, Double-Blind, Placebo-Controlled, Parallel-Group Study to Evaluate the Efficacy and Safety of a P2X3 Antagonist in Participants with Refractory or Unexplained Chronic Cough.

2. Study Objectives:

  • Primary Objective: To evaluate the effect of the P2X3 antagonist compared with placebo on the 24-hour cough frequency.

  • Secondary Objectives:

    • To assess the effect on awake cough frequency.

    • To evaluate the impact on patient-reported outcomes (PROs), including cough severity and quality of life.

    • To assess the safety and tolerability of the P2X3 antagonist.

3. Study Population:

  • Inclusion Criteria:

    • Adults aged 18 years and older.

    • Diagnosis of refractory or unexplained chronic cough with a duration of at least one year.

    • Cough Severity Visual Analogue Scale (VAS) score of 40 mm or higher at screening and baseline.

  • Exclusion Criteria:

    • Current smokers or those who have smoked within the last year.

    • History of respiratory conditions that could be the primary cause of the cough (e.g., uncontrolled asthma, COPD exacerbation).

    • Use of medications that could interfere with the assessment of cough (e.g., ACE inhibitors).

4. Study Design and Treatment:

  • Design: Randomized, double-blind, placebo-controlled, parallel-group trial.

  • Randomization: Participants are randomized in a 1:1:1 ratio to one of three treatment arms.

  • Treatment Arms:

    • Placebo, administered orally twice daily.

    • P2X3 Antagonist - Low Dose (e.g., this compound 15 mg), administered orally twice daily.

    • P2X3 Antagonist - High Dose (e.g., this compound 45 mg), administered orally twice daily.

  • Duration: A 12-week or 24-week primary efficacy period, followed by a long-term extension period (e.g., up to 52 weeks) to assess durability of effect and long-term safety.

Clinical_Trial_Workflow cluster_treatments Treatment Period (12 or 24 weeks) cluster_safety Screening Screening (Inclusion/Exclusion Criteria) Baseline Baseline Assessment (24h Cough Monitoring, PROs) Screening->Baseline Randomization Randomization (1:1:1) Baseline->Randomization Placebo Placebo (Twice Daily) Randomization->Placebo LowDose P2X3 Antagonist Low Dose (Twice Daily) Randomization->LowDose HighDose P2X3 Antagonist High Dose (Twice Daily) Randomization->HighDose Safety Safety Monitoring (Adverse Events) FollowUp Follow-up Assessments (e.g., Weeks 4, 8, 12/24) Placebo->FollowUp LowDose->FollowUp HighDose->FollowUp PrimaryEndpoint Primary Endpoint Analysis (24h Cough Frequency) FollowUp->PrimaryEndpoint Extension Long-term Extension (up to 52 weeks) PrimaryEndpoint->Extension

5. Efficacy and Safety Endpoints:

Endpoint Category Endpoint Method of Assessment
Primary Efficacy Average 24-hour cough frequencyAmbulatory cough monitor (e.g., VitaloJAK)
Secondary Efficacy Average awake cough frequencyAmbulatory cough monitor
Cough SeverityVisual Analogue Scale (VAS)
Cough-specific Quality of LifeLeicester Cough Questionnaire (LCQ)
Cough Severity Diary (CSD)Daily patient-reported diary
Patient Global Impression of Change (PGIC)Patient-rated scale of improvement
Safety Incidence of Adverse Events (AEs)Monitored and recorded at each study visit
Incidence of Serious Adverse Events (SAEs)Monitored and recorded at each study visit
Taste-related Adverse EventsSpecifically monitored due to the mechanism of action

Experimental Protocols

Protocol 1: Objective Cough Frequency Monitoring

Objective: To objectively measure 24-hour and awake cough frequency.

Equipment: A validated ambulatory cough monitor such as the VitaloJAK. This is a wearable, portable recorder that captures audio for up to 24 hours.

Procedure:

  • At the baseline visit and subsequent efficacy assessment visits, the participant is fitted with the cough monitor.

  • The device is worn for a continuous 24-hour period while the participant engages in their normal daily activities.

  • The audio recordings are digitally processed and compressed.

  • Trained analysts evaluate the audio files to identify and count coughs.

  • The total number of coughs over the 24-hour period is recorded. Awake cough frequency is determined by excluding the periods when the participant is asleep (identified from a patient diary).

Data Analysis:

  • Cough frequency data often exhibit skewness and overdispersion.

  • Statistical analysis is typically performed on log-transformed data using a linear mixed-effects model (LMM) or on untransformed data using a negative binomial generalized linear mixed-effects model (GLMM).

Protocol 2: Subjective Assessment of Cough

Objective: To assess the participant's perception of their cough severity and its impact on their quality of life.

Instruments:

  • Visual Analogue Scale (VAS): A 100 mm line where the participant marks their perceived cough severity, from "no cough" to "worst possible cough".

  • Leicester Cough Questionnaire (LCQ): A 19-item questionnaire divided into physical, psychological, and social domains. Each item is rated on a 7-point Likert scale.

  • Cough Severity Diary (CSD): A daily diary where participants rate various aspects of their cough, such as frequency, intensity, and disruption.

Procedure:

  • Participants are trained on how to complete the VAS, LCQ, and CSD at the baseline visit.

  • The VAS and LCQ are completed at baseline and at specified follow-up visits.

  • The CSD is completed by the participant on a daily basis throughout the study period.

Data Analysis:

  • Changes from baseline in the scores for each instrument are calculated for each treatment group.

  • Statistical comparisons between the active treatment groups and the placebo group are performed using appropriate statistical models (e.g., ANCOVA).

Data Presentation: Summary of Clinical Trial Results

The following tables summarize key efficacy and safety data from clinical trials of P2X3 antagonists.

Table 1: Efficacy of this compound in Phase 3 Trials (COUGH-1 & COUGH-2)

Endpoint This compound 45 mg BID Placebo Placebo-Adjusted Reduction
24-hour Cough Frequency (COUGH-1 at 12 weeks) Significant reduction-18.5% (p=0.041)
24-hour Cough Frequency (COUGH-2 at 24 weeks) Significant reduction-14.6% (p=0.031)

Note: The 15 mg twice-daily dose of this compound did not demonstrate a significant reduction in cough frequency compared to placebo in the Phase 3 trials.

Table 2: Efficacy of P2X3 Antagonists in Phase 2 Trials

Drug Dose Duration Endpoint Placebo-Adjusted Reduction p-value Reference
This compound (AF-219)600 mg BID2 weeksDaytime Cough Frequency75%0.0003
This compound50 mg BID12 weeksAwake Cough Frequency37%0.003
BAY 1902607250 mg BID4 days24-hour Cough Frequency37%<0.001
Sivopixant150 mg OD2 weeks24-hour Cough Frequency30.9%0.0386

Table 3: Incidence of Taste-Related Adverse Events

Drug Dose Incidence in Active Group Incidence in Placebo Group Reference
This compound (AF-219)600 mg BID100%Not reported
This compound50 mg BID48%5%
BAY 1902607250 mg BID57%12%
Sivopixant150 mg OD6.5%3.2%

The design of clinical trials for P2X3 antagonists requires a robust methodology that incorporates both objective and subjective measures of cough. The protocols and data presented here, largely based on the development of this compound, provide a framework for future studies in this promising therapeutic area. A key consideration in the development of P2X3 antagonists is the management of taste-related adverse events, which appear to be a class effect. Future research may focus on developing more selective antagonists to minimize this side effect while maintaining efficacy.

References

Application Notes and Protocols for Preclinical Efficacy Assessment of Gefapixant

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for assessing the preclinical efficacy of Gefapixant, a selective P2X3 and P2X2/3 receptor antagonist. The following sections outline the methodologies for key in vitro and in vivo experiments, present quantitative data in a structured format, and include visualizations of critical pathways and workflows.

Introduction

This compound is an orally active, selective, and reversible allosteric antagonist of P2X3 and P2X2/3 receptors.[1][2] These receptors are ATP-gated ion channels located on sensory C-fibers in the airways.[3] Under inflammatory conditions or in response to irritants, ATP is released and binds to these receptors, triggering the cough reflex.[3] this compound works by inhibiting this ATP-mediated signaling, thereby reducing cough frequency.[3] The preclinical evaluation of this compound's efficacy is crucial for its development and involves a series of in vitro and in vivo studies to characterize its potency, selectivity, and anti-tussive effects.

Data Presentation

In Vitro Efficacy of this compound
ReceptorAssay TypeCell LineAgonistThis compound IC50 (nM)Reference
Human P2X3Whole-Cell Patch Clamp1321N1α,β-methylene ATP (α,β-meATP)103
Human P2X2/3Whole-Cell Patch Clamp1321N1α,β-methylene ATP (α,β-meATP)30
In Vivo Efficacy of this compound in Cough Models
Animal ModelTussive AgentThis compound Dose (mg/kg, p.o.)Reduction in Cough Frequency (%)Increase in Cough LatencyReference
Guinea PigCitric Acid (0.4 M)30SignificantSignificant
Guinea PigCitric Acid (0.4 M)100SignificantSignificant
Rat (Inflammatory sensitisation)-20N/A (Pain Model)N/A (Pain Model)
Rat (Osteoarthritic sensitisation)-60N/A (Pain Model)N/A (Pain Model)

Experimental Protocols

In Vitro Protocol: Whole-Cell Patch Clamp Assay for P2X3/P2X2/3 Receptor Antagonism

This protocol details the assessment of this compound's inhibitory activity on human P2X3 and P2X2/3 receptors expressed in a stable cell line using the whole-cell patch clamp technique.

Materials:

  • 1321N1 cells stably expressing human P2X3 or P2X2/3 receptors

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • External solution (in mM): 145 NaCl, 5 KCl, 1 MgCl2, 2 CaCl2, 10 HEPES, 10 glucose (pH 7.4)

  • Internal (pipette) solution (in mM): 145 KCl, 10 NaCl, 1 MgCl2, 10 HEPES, 11 EGTA (pH 7.2)

  • Agonist: α,β-methylene ATP (α,β-meATP)

  • Test compound: this compound

  • Patch clamp rig with amplifier, digitizer, and data acquisition software

Procedure:

  • Cell Preparation: Plate the cells onto glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.

  • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

  • Establishing a Whole-Cell Patch:

    • Transfer a coverslip with cells to the recording chamber on the microscope stage and perfuse with the external solution.

    • Approach a single cell with the patch pipette and apply gentle suction to form a high-resistance (GΩ) seal.

    • Apply a brief pulse of suction to rupture the cell membrane and establish the whole-cell configuration.

  • Recording P2X Receptor Currents:

    • Clamp the cell membrane potential at -60 mV.

    • Apply the agonist (e.g., 1 µM α,β-meATP for a duration sufficient to elicit a maximal current response, typically a few seconds) to establish a baseline receptor activation.

    • Wash out the agonist with the external solution until the current returns to baseline.

  • Antagonist Application:

    • Pre-incubate the cell with varying concentrations of this compound for a defined period (e.g., 2-5 minutes) before co-application with the agonist.

    • Apply the agonist in the continued presence of this compound and record the inhibited current.

  • Data Analysis:

    • Measure the peak amplitude of the agonist-evoked current in the absence and presence of different concentrations of this compound.

    • Calculate the percentage of inhibition for each this compound concentration.

    • Plot the concentration-response curve and fit it with a suitable equation (e.g., Hill equation) to determine the IC50 value.

In Vivo Protocol: Citric Acid-Induced Cough Model in Guinea Pigs

This protocol describes a standard method for evaluating the anti-tussive effect of this compound in a conscious guinea pig model of induced cough.

Materials:

  • Male Dunkin-Hartley guinea pigs (300-400 g)

  • Whole-body plethysmography chamber

  • Ultrasonic nebulizer

  • Citric acid solution (0.4 M in saline)

  • This compound formulation for oral administration

  • Vehicle control

  • Audio and/or video recording equipment

Procedure:

  • Animal Acclimation: Acclimate the guinea pigs to the plethysmography chambers for a period of at least 30 minutes for several days before the experiment to minimize stress-induced artifacts.

  • Baseline Cough Response:

    • Place a conscious, unrestrained guinea pig in the plethysmography chamber.

    • Expose the animal to nebulized citric acid (0.4 M) for a fixed duration (e.g., 5-10 minutes). The nebulizer should generate particles in the respirable range (1-5 µm).

    • Record the number of coughs during and for a defined period after the exposure (e.g., 10 minutes). Coughs are identified by their characteristic sound and the associated pressure changes in the plethysmograph.

  • Drug Administration:

    • Administer this compound or vehicle orally at a defined time point before the citric acid challenge (e.g., 1-2 hours).

  • Post-Treatment Cough Challenge:

    • At the designated time after drug administration, re-expose the animal to the citric acid challenge as described in step 2.

    • Record the number of coughs, the latency to the first cough, and if possible, the intensity of the coughs.

  • Data Analysis:

    • Compare the number of coughs and the latency to the first cough before and after treatment with this compound and the vehicle control.

    • Calculate the percentage inhibition of the cough response for each treatment group.

    • Use appropriate statistical tests (e.g., t-test or ANOVA) to determine the significance of the anti-tussive effect.

Visualizations

P2X3 Receptor Signaling Pathway in Cough

P2X3_Signaling_Pathway ATP ATP P2X3 P2X3 Receptor (on Sensory Neuron) ATP->P2X3 Binds to Ion_Channel Cation Influx (Na+, Ca2+) P2X3->Ion_Channel Opens This compound This compound This compound->P2X3 Allosterically Inhibits Depolarization Membrane Depolarization Ion_Channel->Depolarization Leads to Action_Potential Action Potential Generation Depolarization->Action_Potential Triggers Brainstem Brainstem (Cough Center) Action_Potential->Brainstem Signal Propagation Cough_Reflex Cough Reflex Brainstem->Cough_Reflex Initiates

Caption: P2X3 receptor signaling cascade in the cough reflex and the inhibitory action of this compound.

Experimental Workflow for In Vivo Cough Study

In_Vivo_Workflow start Start acclimation Animal Acclimation to Plethysmograph start->acclimation baseline Baseline Cough Challenge (Citric Acid Nebulization) acclimation->baseline recording1 Record Baseline Cough Count & Latency baseline->recording1 dosing Oral Administration (this compound or Vehicle) recording1->dosing wait Waiting Period (e.g., 1-2 hours) dosing->wait post_treatment Post-Treatment Cough Challenge (Citric Acid Nebulization) wait->post_treatment recording2 Record Post-Treatment Cough Count & Latency post_treatment->recording2 analysis Data Analysis (% Inhibition, Statistics) recording2->analysis end End analysis->end

Caption: Step-by-step workflow for assessing this compound efficacy in a guinea pig cough model.

Logical Relationship of Preclinical Assays

Preclinical_Assay_Logic cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Models patch_clamp Whole-Cell Patch Clamp ic50 Determine IC50 & Selectivity patch_clamp->ic50 binding_assay Radioligand Binding Assay (Optional for affinity) binding_assay->ic50 cough_model Cough Model (e.g., Citric Acid in Guinea Pig) ic50->cough_model Guides Dose Selection efficacy Demonstrate Anti-Tussive Efficacy & Dose-Response cough_model->efficacy pk_pd Pharmacokinetics/ Pharmacodynamics pk_pd->efficacy Informs

Caption: Logical flow from in vitro characterization to in vivo efficacy testing for this compound.

References

The Leicester Cough Questionnaire in Gefapixant Clinical Trials: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gefapixant, a selective P2X3 receptor antagonist, has emerged as a novel therapeutic agent for refractory or unexplained chronic cough.[1][2] Clinical development of this compound has extensively utilized the Leicester Cough Questionnaire (LCQ) as a key patient-reported outcome (PRO) measure to assess cough-specific quality of life.[3][4] The LCQ is a well-validated, 19-item self-administered questionnaire that evaluates the impact of chronic cough across three domains: physical, psychological, and social.[5] This document provides detailed application notes and protocols for the use of the LCQ in the context of this compound clinical trials, based on published data from key studies such as COUGH-1 (NCT03449134), COUGH-2 (NCT03449147), and a Phase 3b trial in recent-onset chronic cough (NCT04193202).

Data Presentation: LCQ Outcomes in this compound Clinical Trials

The following tables summarize the quantitative data from pivotal clinical trials of this compound, focusing on the Leicester Cough Questionnaire as an endpoint.

Table 1: Baseline LCQ Scores in this compound Clinical Trials

Clinical TrialTreatment GroupMean Baseline LCQ Total Score (approx.)
COUGH-1 & COUGH-2 (Pooled)This compound 45 mg BID10.4
Placebo10.4
Phase 3b (Recent-Onset Cough)This compound 45 mg BID10.8
Placebo10.8

Source:

Table 2: Change from Baseline in LCQ Total Score

Clinical TrialTreatment GroupTimepointMean Change from Baseline in LCQ Total ScoreTreatment Difference vs. Placebo (95% CI)p-value
Phase 3b (Recent-Onset Cough)This compound 45 mg BIDWeek 124.340.75 (0.06, 1.44)0.034
PlaceboWeek 123.59
COUGH-1 & COUGH-2 (Pooled Analysis)This compound 45 mg BID-3.46--

Source:

Table 3: LCQ Responder Analysis

A clinically meaningful improvement in the LCQ total score is defined as an increase of ≥1.3 points from baseline.

Clinical TrialTreatment GroupTimepointPercentage of Responders (≥1.3-point increase)Odds Ratio vs. Placebo (95% CI)
Phase 3b (Recent-Onset Cough)This compound 45 mg BIDWeek 1280.6%2.01 (1.21, 3.32)
PlaceboWeek 1267.4%
COUGH-1 & COUGH-2 (Pooled)This compound 45 mg BIDWeek 2473.5%1.37 (1.06, 1.77)
PlaceboWeek 2467.0%

Source:

Experimental Protocols

Leicester Cough Questionnaire (LCQ) Administration

Objective: To assess the impact of chronic cough on a patient's quality of life using a validated, self-administered questionnaire.

Materials:

  • Leicester Cough Questionnaire (paper or electronic version). Note: The LCQ is a copyrighted instrument and permission for its use should be obtained.

  • Quiet and private space for the participant to complete the questionnaire.

Procedure:

  • Timing of Administration: The LCQ was administered at baseline and at subsequent study visits, such as Week 4, 8, 12, and 24, to assess changes over time.

  • Participant Instructions:

    • Provide the participant with the LCQ and clear instructions.

    • Instruct the participant to consider their experiences over the previous two weeks when answering the questions.

    • Explain that they should respond to each of the 19 questions by selecting the option that best describes their situation.

    • The questionnaire uses a 7-point Likert scale, where a lower score indicates a greater negative impact of the cough.

  • Completion:

    • Allow the participant 5-10 minutes to complete the questionnaire independently.

    • Ensure all 19 items are completed.

LCQ Scoring Protocol

Objective: To calculate the domain and total scores of the LCQ to quantify the impact of cough on quality of life.

Procedure:

  • Item Scoring: Each of the 19 items is scored on a 7-point scale.

  • Reverse Scoring: Items 4 and 15 require reverse scoring. The score for these items is calculated as: 8 - original score.

  • Domain Score Calculation: The LCQ is divided into three domains:

    • Physical Domain (8 items): Sum the scores for the items in this domain and divide by 8.

    • Psychological Domain (7 items): Sum the scores for the items in this domain and divide by 7.

    • Social Domain (4 items): Sum the scores for the items in this domain and divide by 4.

    • Each domain score will range from 1 to 7.

  • Total Score Calculation: Sum the three domain scores. The total LCQ score ranges from 3 (worst quality of life) to 21 (best quality of life).

Statistical Analysis of LCQ Data in this compound Trials

Objective: To statistically evaluate the effect of this compound compared to placebo on cough-specific quality of life as measured by the LCQ.

Methodology:

  • Analysis of Continuous Data (LCQ Score Change): The change from baseline in the LCQ total score was a key endpoint. In the Phase 3b trial, this was the primary efficacy endpoint. The analysis was performed using a longitudinal analysis of covariance (ANCOVA) model.

  • Responder Analysis: The percentage of participants who achieved a clinically meaningful improvement in their LCQ total score (an increase of ≥1.3 points) was a secondary endpoint in the COUGH-1 and COUGH-2 trials. This was analyzed using a logistic regression model to calculate the odds ratio of response for this compound versus placebo.

Visualizations

Signaling Pathway of this compound

Gefapixant_Mechanism_of_Action cluster_airway Airway Lumen & Epithelium cluster_nerve Sensory Nerve Fiber (Vagus Nerve) cluster_cns Central Nervous System Inflammation Inflammation/ Irritation Epithelial_Cell Airway Epithelial Cell Inflammation->Epithelial_Cell Stimulates ATP_Release ATP Release ATP Extracellular ATP Epithelial_Cell->ATP_Release P2X3 P2X3 Receptor (ATP-gated ion channel) ATP->P2X3 Binds to Nerve_Activation Nerve Fiber Activation/ Depolarization P2X3->Nerve_Activation Opens channel, causes This compound This compound This compound->P2X3 Antagonizes/ Blocks Cough_Signal Signal to Brainstem Nerve_Activation->Cough_Signal Brainstem Brainstem Cough_Signal->Brainstem Cough_Reflex Cough Reflex Brainstem->Cough_Reflex Initiates

Caption: Mechanism of action of this compound in inhibiting the cough reflex.

Experimental Workflow for LCQ in a Clinical Trial

LCQ_Workflow cluster_screening Screening & Baseline cluster_treatment Treatment Period cluster_analysis Data Analysis Screening Participant Screening (Inclusion/Exclusion Criteria) Baseline Baseline Visit: Administer LCQ Screening->Baseline Randomization Randomization Baseline->Randomization This compound This compound Arm Randomization->this compound Arm 1 Placebo Placebo Arm Randomization->Placebo Arm 2 Treatment_Visits Follow-up Visits (e.g., Week 4, 12, 24) Administer LCQ at each visit This compound->Treatment_Visits Placebo->Treatment_Visits Data_Collection LCQ Data Collection (Scores at each timepoint) Treatment_Visits->Data_Collection Analysis Statistical Analysis: - Change from Baseline (ANCOVA) - Responder Rate (Logistic Regression) Data_Collection->Analysis Results Efficacy Assessment Analysis->Results

Caption: Workflow for LCQ administration and analysis in this compound trials.

References

Application Notes and Protocols for 24-Hour Ambulatory Cough Monitoring in Gefapixant Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 24-hour ambulatory cough monitoring in the clinical development of Gefapixant, a P2X3 receptor antagonist for the treatment of refractory or unexplained chronic cough. This document includes detailed methodologies for conducting such studies, a summary of key quantitative findings from pivotal clinical trials, and a visualization of the underlying biological pathway and experimental workflow.

Introduction to 24-Hour Ambulatory Cough Monitoring

Objective measurement of cough frequency is a critical endpoint in clinical trials for antitussive therapies.[1][2][3] Subjective patient-reported outcomes can be influenced by placebo effects and recall bias.[4] Twenty-four-hour ambulatory cough monitoring provides an objective and continuous assessment of cough counts in a patient's natural environment.[5] This technology has been pivotal in evaluating the efficacy of this compound in reducing cough frequency in patients with refractory or unexplained chronic cough.

This compound's Mechanism of Action

This compound is a selective antagonist of the P2X3 receptor. These receptors are ATP-gated ion channels located on sensory nerve fibers, primarily C-fibers, within the airway lining. When ATP is released from airway epithelial cells in response to inflammation or irritation, it binds to P2X3 receptors on these sensory neurons. This binding triggers an influx of ions, leading to depolarization of the nerve fiber and the initiation of the cough reflex. By blocking the P2X3 receptor, this compound inhibits this signaling pathway, thereby reducing the hypersensitivity of the cough reflex and decreasing cough frequency.

cluster_0 Airway Lumen cluster_1 Airway Epithelium cluster_2 Sensory Neuron Irritants/Inflammation Irritants/Inflammation Epithelial_Cell Epithelial Cell Irritants/Inflammation->Epithelial_Cell stimulate ATP_Release ATP Release Epithelial_Cell->ATP_Release P2X3_Receptor P2X3 Receptor ATP_Release->P2X3_Receptor binds to Nerve_Activation Nerve Fiber Activation P2X3_Receptor->Nerve_Activation leads to This compound This compound This compound->P2X3_Receptor blocks Cough_Reflex Cough Reflex Initiation Nerve_Activation->Cough_Reflex

This compound's Mechanism of Action

Key Quantitative Data from this compound Clinical Trials (COUGH-1 & COUGH-2)

The efficacy of this compound was primarily assessed in two pivotal Phase 3 clinical trials, COUGH-1 and COUGH-2. These randomized, double-blind, placebo-controlled studies evaluated two doses of this compound (15 mg and 45 mg twice daily) against a placebo. The primary endpoint in both trials was the 24-hour cough frequency, measured using an ambulatory digital audio recording device.

Table 1: Reduction in 24-Hour Cough Frequency (Relative to Placebo)

TrialTreatment GroupDurationRelative Reduction (%)95% Confidence Intervalp-value
COUGH-1 This compound 45 mg BID12 Weeks18.45-32.92 to -0.860.041
COUGH-2 This compound 45 mg BID24 Weeks14.64-26.07 to -1.430.031

Source:

Table 2: Reduction in Awake Cough Frequency (Relative to Placebo)

TrialTreatment GroupDurationRelative Reduction (%)95% Confidence Intervalp-value
COUGH-1 This compound 45 mg BID12 Weeks17.68-32.57 to 0.500.056
COUGH-2 This compound 45 mg BID24 Weeks15.79-27.27 to -2.500.022

Source:

Note: The 15 mg twice-daily dose of this compound did not meet the primary efficacy endpoint in either of the Phase 3 studies.

Experimental Protocol: 24-Hour Ambulatory Cough Monitoring

The following protocol is a synthesized methodology based on best practices and technologies used in clinical trials for chronic cough, such as the Leicester Cough Monitor (LCM) and VitaloJAK.

1. Patient Selection and Briefing:

  • Inclusion Criteria: Patients diagnosed with refractory or unexplained chronic cough, typically with a cough duration of at least one year.

  • Exclusion Criteria: Patients with acute respiratory infections or other conditions that could temporarily alter cough frequency.

  • Patient Briefing: Provide clear instructions on the use of the monitoring device, including wearing the device, microphone placement, and event logging (if applicable). Emphasize the importance of wearing the device for the full 24-hour period.

2. Device Preparation and Setup:

  • Device Selection: Utilize a validated ambulatory cough monitor (e.g., Leicester Cough Monitor, VitaloJAK). These devices typically consist of a recording unit and an external microphone.

  • Microphone Placement: Securely attach the microphone to the patient's chest or in a position that minimizes noise from clothing and external sources.

  • Device Activation: Initiate the 24-hour recording, ensuring the device is properly calibrated and has sufficient battery life and storage capacity.

3. Data Acquisition:

  • The device will continuously record audio for 24 hours while the patient engages in their normal daily activities.

4. Data Retrieval and Analysis:

  • Data Download: After the 24-hour period, retrieve the audio data from the recording device.

  • Automated Analysis: Employ validated software to automatically detect and count cough events. This software uses algorithms to distinguish cough sounds from other vocalizations and background noise.

  • Manual Verification (if required): A trained analyst may be required to manually verify a subset of the automated cough counts to ensure accuracy.

  • Data Reporting: The primary output is the total number of coughs over the 24-hour period, which can be expressed as coughs per hour. Awake and sleep periods can also be analyzed separately.

Patient_Selection Patient Selection & Briefing Device_Setup Device Preparation & Setup Patient_Selection->Device_Setup Data_Acquisition 24-Hour Data Acquisition Device_Setup->Data_Acquisition Data_Retrieval Data Retrieval Data_Acquisition->Data_Retrieval Data_Analysis Automated/Manual Data Analysis Data_Retrieval->Data_Analysis Reporting Reporting of Cough Frequency Data Data_Analysis->Reporting

24-Hour Cough Monitoring Workflow

Conclusion

Twenty-four-hour ambulatory cough monitoring is an essential tool in the clinical development of novel antitussive agents like this compound. It provides objective, quantifiable data on treatment efficacy that is crucial for regulatory evaluation. The protocols and data presented here offer a framework for researchers and drug development professionals to design and interpret studies utilizing this technology in the investigation of chronic cough therapies. The findings from the COUGH-1 and COUGH-2 trials demonstrate the utility of this methodology in establishing the clinical benefit of this compound in reducing cough frequency.

References

Application of Gefapixant in the Study of Neuropathic Pain Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes and protocols provide a comprehensive guide to utilizing Gefapixant, a selective P2X3 and P2X2/3 receptor antagonist, in preclinical models of neuropathic pain. This document outlines the underlying signaling pathways, detailed experimental procedures, and data interpretation to facilitate research into novel analgesic therapies.

Introduction

Neuropathic pain, a debilitating condition arising from damage to the somatosensory nervous system, remains a significant therapeutic challenge.[1] Extracellular adenosine triphosphate (ATP) acting on P2X3 receptors, which are predominantly expressed on primary afferent neurons, has been identified as a key mediator in the pathogenesis of neuropathic pain.[2][3] this compound (formerly MK-7264 or AF-219) is a potent and selective antagonist of P2X3 and P2X2/3 receptors, offering a targeted approach to modulate neuronal hypersensitivity.[4][5] Preclinical studies have demonstrated the efficacy of this compound in various rodent models of neuropathic pain, suggesting its potential as a novel analgesic.

Signaling Pathway of P2X3 Receptor in Neuropathic Pain

In response to tissue damage or inflammation, ATP is released from various cell types, including damaged neurons and glial cells. This extracellular ATP binds to and activates P2X3 receptors on the peripheral and central terminals of nociceptive sensory neurons. Activation of these ligand-gated ion channels leads to cation influx, membrane depolarization, and the initiation of action potentials that are transmitted to the central nervous system, resulting in the sensation of pain. In neuropathic pain states, there is an upregulation and sensitization of P2X3 receptors, contributing to the characteristic symptoms of allodynia (pain from a non-painful stimulus) and hyperalgesia (exaggerated pain response).

cluster_0 Peripheral Nerve Terminal Nerve Injury Nerve Injury ATP Release ATP Release Nerve Injury->ATP Release P2X3 Receptor P2X3 Receptor ATP Release->P2X3 Receptor Binds to Cation Influx (Na+, Ca2+) Cation Influx (Na+, Ca2+) P2X3 Receptor->Cation Influx (Na+, Ca2+) Opens This compound This compound This compound->P2X3 Receptor Blocks Depolarization & Action Potential Depolarization & Action Potential Cation Influx (Na+, Ca2+)->Depolarization & Action Potential Pain Signal to CNS Pain Signal to CNS Depolarization & Action Potential->Pain Signal to CNS

Figure 1: Mechanism of P2X3 Receptor-Mediated Pain and this compound's Action.

Experimental Protocols

The following protocols describe common neuropathic pain models and behavioral assays used to evaluate the efficacy of this compound.

Induction of Neuropathic Pain Models in Rodents

Several surgical models are widely used to induce neuropathic pain in rats and mice, including Spared Nerve Injury (SNI), Spinal Nerve Ligation (SNL), and Chronic Constriction Injury (CCI).

a) Spared Nerve Injury (SNI) Model

This model produces a consistent and long-lasting neuropathic pain state.

  • Anesthesia: Anesthetize the animal (e.g., with isoflurane).

  • Incision: Make a small incision on the lateral surface of the thigh.

  • Nerve Exposure: Expose the sciatic nerve and its three terminal branches: the sural, common peroneal, and tibial nerves.

  • Ligation and Transection: Tightly ligate the common peroneal and tibial nerves with a silk suture and transect them distal to the ligation, removing a small section of the distal nerve stump.

  • Closure: Close the muscle and skin layers with sutures. The sural nerve is left intact.

b) Spinal Nerve Ligation (SNL) Model

This model is characterized by its robust and reproducible allodynia.

  • Anesthesia and Incision: Following anesthesia, make a paraspinal incision at the L4-S2 level.

  • Nerve Identification: Carefully dissect the paraspinal muscles to expose the L5 and L6 spinal nerves.

  • Ligation: Tightly ligate the L5 and L6 spinal nerves distal to the dorsal root ganglion (DRG) with a silk suture.

  • Closure: Suture the muscle and skin layers.

Behavioral Assessment of Neuropathic Pain

Pain-related behaviors are assessed before and after the administration of this compound or vehicle.

a) Mechanical Allodynia: Von Frey Test

This test measures the paw withdrawal threshold to a mechanical stimulus.

  • Acclimation: Place the animal in a testing chamber with a wire mesh floor and allow it to acclimate for at least 15-20 minutes.

  • Stimulation: Apply von Frey filaments of increasing bending force to the plantar surface of the hind paw.

  • Response: A positive response is a brisk withdrawal, flinching, or licking of the paw.

  • Threshold Determination: The 50% paw withdrawal threshold can be determined using the up-down method.

b) Thermal Hyperalgesia: Hargreaves Plantar Test

This test assesses the latency to withdraw the paw from a radiant heat source.

  • Acclimation: Place the animal in a Plexiglas chamber on a glass floor and allow for acclimation.

  • Heat Application: Position a radiant heat source underneath the glass floor, targeting the plantar surface of the hind paw.

  • Latency Measurement: Record the time taken for the animal to withdraw its paw. A cut-off time (e.g., 20-30 seconds) is used to prevent tissue damage.

cluster_workflow Experimental Workflow Baseline Testing Baseline Testing Neuropathic Surgery (e.g., SNI) Neuropathic Surgery (e.g., SNI) Baseline Testing->Neuropathic Surgery (e.g., SNI) Post-operative Recovery Post-operative Recovery Neuropathic Surgery (e.g., SNI)->Post-operative Recovery Pain Phenotype Confirmation Pain Phenotype Confirmation Post-operative Recovery->Pain Phenotype Confirmation Drug Administration (this compound/Vehicle) Drug Administration (this compound/Vehicle) Pain Phenotype Confirmation->Drug Administration (this compound/Vehicle) Post-treatment Behavioral Testing Post-treatment Behavioral Testing Drug Administration (this compound/Vehicle)->Post-treatment Behavioral Testing Data Analysis Data Analysis Post-treatment Behavioral Testing->Data Analysis

Figure 2: General workflow for preclinical evaluation of this compound.

Data Presentation

Quantitative data from preclinical studies should be presented in a clear and organized manner to allow for easy comparison.

Table 1: Effect of this compound on Mechanical Allodynia in the SNI Rat Model

Treatment GroupDose (mg/kg, p.o.)Pre-dose Paw Withdrawal Threshold (g)Post-dose Paw Withdrawal Threshold (g) at 1h% Reversal of Allodynia
Vehicle-2.1 ± 0.32.5 ± 0.45%
This compound102.3 ± 0.26.8 ± 0.745%
This compound302.2 ± 0.412.5 ± 1.185%
Gabapentin1002.4 ± 0.310.2 ± 0.9*70%

*Data are presented as mean ± SEM. *p < 0.05 compared to vehicle. Data is hypothetical and for illustrative purposes.

Table 2: Effect of this compound on Thermal Hyperalgesia in the SNL Rat Model

Treatment GroupDose (mg/kg, i.p.)Pre-dose Paw Withdrawal Latency (s)Post-dose Paw Withdrawal Latency (s) at 1h% Increase in Latency
Vehicle-5.2 ± 0.55.5 ± 0.66%
This compound35.4 ± 0.48.9 ± 0.865%
This compound105.1 ± 0.612.3 ± 1.0141%
Morphine55.3 ± 0.514.8 ± 1.2*179%

*Data are presented as mean ± SEM. *p < 0.05 compared to vehicle. Data is hypothetical and for illustrative purposes.

Advanced Protocols

Immunohistochemistry for P2X3 Receptor Expression

This protocol allows for the visualization of P2X3 receptor expression in relevant tissues, such as the DRG.

  • Tissue Preparation: Perfuse the animal with 4% paraformaldehyde (PFA) and dissect the DRGs. Post-fix the tissue in 4% PFA and then cryoprotect in sucrose solution.

  • Sectioning: Cut frozen sections (e.g., 10-20 µm) using a cryostat and mount on slides.

  • Antigen Retrieval: If using paraffin-embedded tissue, deparaffinize and rehydrate the sections, followed by antigen retrieval (e.g., using citrate buffer).

  • Blocking: Block non-specific binding with a blocking solution (e.g., normal goat serum in PBS with Triton X-100).

  • Primary Antibody Incubation: Incubate the sections with a primary antibody against the P2X3 receptor overnight at 4°C.

  • Secondary Antibody Incubation: Wash the sections and incubate with a fluorescently-labeled secondary antibody.

  • Imaging: Mount the sections with an anti-fade mounting medium and visualize using a fluorescence microscope.

Calcium Imaging of DRG Neurons

This technique allows for the functional assessment of P2X3 receptor activity by measuring changes in intracellular calcium concentration in response to ATP, and its inhibition by this compound.

  • DRG Neuron Culture: Dissect DRGs from rodents and dissociate them into single cells using enzymatic digestion (e.g., collagenase and dispase). Plate the neurons on coated coverslips and culture them for 24-48 hours.

  • Dye Loading: Incubate the cultured neurons with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Imaging Setup: Place the coverslip in a perfusion chamber on an inverted fluorescence microscope equipped with a calcium imaging system.

  • Baseline Measurement: Record the baseline fluorescence for a few minutes.

  • Drug Application: Perfuse the cells with a solution containing this compound or vehicle for a defined period.

  • Agonist Stimulation: Apply ATP or a selective P2X3 agonist (e.g., α,β-methylene ATP) to stimulate the receptors and record the change in fluorescence.

  • Data Analysis: Analyze the change in fluorescence intensity over time to quantify the intracellular calcium response.

cluster_ca_imaging Calcium Imaging Protocol DRG Neuron Culture DRG Neuron Culture Calcium Dye Loading Calcium Dye Loading DRG Neuron Culture->Calcium Dye Loading Baseline Fluorescence Recording Baseline Fluorescence Recording Calcium Dye Loading->Baseline Fluorescence Recording This compound/Vehicle Perfusion This compound/Vehicle Perfusion Baseline Fluorescence Recording->this compound/Vehicle Perfusion ATP Stimulation ATP Stimulation This compound/Vehicle Perfusion->ATP Stimulation Fluorescence Measurement Fluorescence Measurement ATP Stimulation->Fluorescence Measurement Data Analysis Data Analysis Fluorescence Measurement->Data Analysis

Figure 3: Workflow for Calcium Imaging in DRG Neurons.

Conclusion

This compound serves as a valuable pharmacological tool for investigating the role of P2X3 receptors in neuropathic pain. The protocols and information provided herein offer a framework for the preclinical evaluation of this compound and related P2X3 receptor antagonists. By employing these models and techniques, researchers can further elucidate the mechanisms of neuropathic pain and accelerate the development of novel and effective analgesics.

References

Gefapixant: A Potent Tool for Interrogating Purinergic Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers

For Immediate Use in Research Applications

Gefapixant, a first-in-class, non-narcotic, and selective P2X3 receptor antagonist, offers a powerful tool for researchers investigating the intricate role of purinergic signaling in a variety of physiological and pathological processes.[1][2] This document provides detailed application notes and experimental protocols to facilitate the use of this compound as a tool compound for studying the activation and modulation of P2X3 and P2X2/3 receptors, which are ATP-gated ion channels predominantly expressed on sensory nerve fibers.[1][3][4]

Mechanism of Action

This compound acts as a reversible, non-competitive, and allosteric antagonist of human P2X3 and P2X2/3 receptors. It binds to a site distinct from the ATP binding pocket, effectively inhibiting ion channel opening without competing with the natural ligand. This allosteric modulation provides a means to investigate the consequences of P2X3 receptor blockade in various experimental systems.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo quantitative data for this compound, providing a reference for experimental design and data interpretation.

Table 1: In Vitro Activity of this compound

ParameterReceptorCell LineAssay MethodValueReference
IC50Human P2X31321N1Whole-Cell Patch Clamp153 ± 59 nM
IC50Human P2X2/31321N1Whole-Cell Patch Clamp220 ± 47 nM
IC50Human P2X3Not SpecifiedNot Specified~30 nM
IC50Recombinant hP2X3 homotrimersNot SpecifiedNot Specified100–250 nM
IC50hP2X2/3 heterotrimeric receptorsNot SpecifiedNot Specified100–250 nM

Table 2: In Vivo Efficacy of this compound in a Rat Model of Inflammatory Pain

Animal ModelTreatmentDoseEffectReference
Carrageenan-induced hyperalgesiaThis compoundNot SpecifiedComparable to naproxen in increasing paw withdrawal threshold

Table 3: Clinical Efficacy of this compound in Refractory or Unexplained Chronic Cough

Clinical Trial PhaseDoseTreatment DurationEffect on Awake Cough FrequencyReference
Phase 2b50 mg BID12 weeks37% reduction over placebo
Phase 2 Proof-of-Concept600 mg BID2 weeks75% reduction over placebo

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental approaches discussed, the following diagrams have been generated using the DOT language.

P2X3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP P2X3 P2X3 Receptor ATP->P2X3 Binds Ion_Influx Na⁺/Ca²⁺ Influx P2X3->Ion_Influx Opens Channel This compound This compound This compound->P2X3 Allosterically Inhibits Depolarization Membrane Depolarization Ion_Influx->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Signal_Transmission Signal to CNS (e.g., Cough, Pain) Action_Potential->Signal_Transmission

P2X3 Receptor Signaling and this compound's Point of Intervention.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Validation cluster_analysis Data Analysis & Interpretation Patch_Clamp Whole-Cell Patch Clamp (IC50 Determination) Data_Analysis Quantitative Analysis (Dose-Response, Efficacy) Patch_Clamp->Data_Analysis Calcium_Imaging Calcium Imaging Assay (Functional Antagonism) Calcium_Imaging->Data_Analysis Radioligand_Binding Radioligand Binding (Affinity Measurement) Radioligand_Binding->Data_Analysis Cough_Model Guinea Pig Cough Model (Citric Acid/ATP Challenge) Cough_Model->Data_Analysis Pain_Model Rat Inflammatory Pain Model (Carrageenan Challenge) Pain_Model->Data_Analysis Conclusion Elucidation of Purinergic Signaling Role Data_Analysis->Conclusion

A typical experimental workflow for characterizing this compound.

Detailed Experimental Protocols

The following protocols provide detailed methodologies for key experiments to characterize the activity of this compound.

Protocol 1: Whole-Cell Patch Clamp Electrophysiology for P2X3 Receptor Antagonism

Objective: To determine the inhibitory concentration (IC50) of this compound on human P2X3 receptors expressed in HEK293 cells.

Materials:

  • HEK293 cells stably or transiently expressing human P2X3 receptors

  • Cell culture medium (DMEM, 10% FBS, 1% Penicillin-Streptomycin)

  • Poly-L-lysine coated glass coverslips

  • External (bath) solution: 147 mM NaCl, 2 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM Glucose, pH 7.4 with NaOH

  • Internal (pipette) solution: 140 mM KCl, 10 mM NaCl, 1 mM MgCl₂, 10 mM EGTA, 10 mM HEPES, pH 7.2 with KOH

  • Agonist: α,β-methylene ATP (α,β-meATP)

  • Antagonist: this compound

  • Patch clamp rig with amplifier, micromanipulator, and data acquisition system

Procedure:

  • Cell Preparation: Culture HEK293-hP2X3 cells on poly-L-lysine coated coverslips in a 35 mm dish. Use cells at 70-80% confluency for recordings.

  • Recording Setup: Place a coverslip in the recording chamber and perfuse with external solution at a rate of 1-2 mL/min.

  • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

  • Whole-Cell Configuration: Approach a single, healthy-looking cell with the patch pipette and form a giga-ohm seal. Apply gentle suction to rupture the membrane and achieve the whole-cell configuration.

  • Voltage Clamp: Clamp the cell membrane potential at -60 mV.

  • Agonist Application: Apply a sub-maximal concentration of α,β-meATP (e.g., 10 µM) for 2 seconds to elicit a stable inward current.

  • Antagonist Application: After a washout period, pre-apply varying concentrations of this compound (e.g., 1 nM to 10 µM) for 2-5 minutes, followed by co-application of this compound and the agonist.

  • Data Acquisition: Record the peak inward current in response to the agonist in the absence and presence of different concentrations of this compound.

  • Data Analysis: Normalize the current responses to the control (agonist alone) and plot the percentage of inhibition against the logarithm of the this compound concentration. Fit the data with a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: In Vivo Guinea Pig Cough Model

Objective: To evaluate the anti-tussive effect of this compound on citric acid and ATP-induced cough in guinea pigs.

Materials:

  • Male Dunkin-Hartley guinea pigs (300-400 g)

  • Whole-body plethysmography chamber

  • Nebulizer

  • Citric acid solution (0.4 M in saline)

  • ATP solution (10 mM in saline)

  • This compound formulated for oral administration

  • Vehicle control

Procedure:

  • Acclimatization: Acclimatize guinea pigs to the plethysmography chamber for at least 30 minutes for 3 consecutive days before the experiment.

  • Drug Administration: Administer this compound (e.g., 30, 100 mg/kg) or vehicle orally 1-2 hours before the tussive challenge.

  • Cough Induction: Place the animal in the plethysmography chamber and expose it to nebulized citric acid (0.4 M) for 5 minutes, followed by a 5-minute observation period. On a separate day, a similar protocol can be used with nebulized ATP (10 mM).

  • Cough Recording: Record the number of coughs during the challenge and observation period using a specialized data acquisition system that can differentiate coughs from other respiratory events.

  • Data Analysis: Compare the number of coughs in the this compound-treated groups to the vehicle-treated group. Calculate the percentage of cough inhibition for each dose of this compound.

Protocol 3: In Vivo Rat Model of Carrageenan-Induced Inflammatory Pain

Objective: To assess the analgesic effect of this compound in a model of inflammatory pain.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • Carrageenan solution (1% w/v in sterile saline)

  • This compound formulated for oral administration

  • Vehicle control

  • Electronic von Frey apparatus or Randall-Selitto paw pressure test

Procedure:

  • Baseline Measurement: Measure the baseline paw withdrawal threshold (PWT) or paw withdrawal latency (PWL) of the rats using the electronic von Frey or Randall-Selitto apparatus, respectively.

  • Induction of Inflammation: Inject 100 µL of 1% carrageenan solution into the plantar surface of the right hind paw.

  • Drug Administration: Administer this compound (e.g., 10, 30, 100 mg/kg) or vehicle orally 2 hours after the carrageenan injection.

  • Pain Assessment: Measure the PWT or PWL at various time points after drug administration (e.g., 1, 2, 4, and 6 hours). A significant increase in the withdrawal threshold or latency in the this compound-treated group compared to the vehicle group indicates an analgesic effect.

  • Data Analysis: Calculate the percentage of reversal of hyperalgesia for each dose of this compound at each time point.

These protocols provide a starting point for researchers to utilize this compound as a tool to explore the role of P2X3-mediated purinergic signaling in their specific areas of interest. The versatility of this compound makes it an invaluable asset for advancing our understanding of sensory nerve function in health and disease.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of Gefapixant, a P2X3 receptor antagonist, and related analogues. The information is compiled from publicly available patents and scientific literature, primarily from Merck & Co., Inc., the originator of the drug.

Introduction

This compound (formerly MK-7264) is a potent and selective antagonist of the P2X3 receptor, an ATP-gated ion channel involved in cough reflex hypersensitivity. It has been approved for the treatment of refractory or unexplained chronic cough. The synthesis of this compound has evolved to a green and sustainable manufacturing process, which is the primary focus of these protocols. This document also touches upon the synthesis of related analogues, which is crucial for structure-activity relationship (SAR) studies and the development of new chemical entities targeting the P2X3 receptor.

P2X3 Receptor Signaling Pathway

The P2X3 receptor is predominantly expressed on afferent sensory neurons. When activated by extracellular ATP, it transduces signals that lead to the sensation of pain and cough. This compound acts as an antagonist, blocking this signaling cascade.

P2X3_Signaling_Pathway ATP Extracellular ATP P2X3 P2X3 Receptor ATP->P2X3 Binds and Activates Neuron Afferent Sensory Neuron P2X3->Neuron Ion Influx (Ca²⁺, Na⁺) This compound This compound This compound->P2X3 Antagonizes Signal Nociceptive Signal (Cough, Pain) Neuron->Signal Depolarization & Signal Propagation

Caption: P2X3 receptor signaling and antagonism by this compound.

Synthetic Scheme of this compound

The manufacturing process for this compound Citrate is a multi-step synthesis that has been optimized for efficiency and sustainability. The key steps include the formation of a diaminopyrimidine intermediate followed by sulfonamidation and final salt formation.

Gefapixant_Synthesis_Workflow cluster_0 Starting Materials cluster_1 Key Intermediate Synthesis cluster_2 Final API Synthesis 2-Isopropylphenol 2-Isopropylphenol 4-Bromo-2-isopropylphenol 4-Bromo-2-isopropylphenol 2-Isopropylphenol->4-Bromo-2-isopropylphenol Bromination 2-Isopropyl-4-methoxyphenol 2-Isopropyl-4-methoxyphenol 4-Bromo-2-isopropylphenol->2-Isopropyl-4-methoxyphenol 4-Bromo-2-isopropylphenol->2-Isopropyl-4-methoxyphenol Methoxylation 2-((2-Isopropyl-4-methoxyphenyl)oxy)acetonitrile 2-((2-Isopropyl-4-methoxyphenyl)oxy)acetonitrile 2-Isopropyl-4-methoxyphenol->2-((2-Isopropyl-4-methoxyphenyl)oxy)acetonitrile 2-Isopropyl-4-methoxyphenol->2-((2-Isopropyl-4-methoxyphenyl)oxy)acetonitrile Alkylation 5-((2-Isopropyl-4-methoxyphenyl)oxy)pyrimidine-2,4-diamine 5-((2-Isopropyl-4-methoxyphenyl)oxy)pyrimidine-2,4-diamine 2-((2-Isopropyl-4-methoxyphenyl)oxy)acetonitrile->5-((2-Isopropyl-4-methoxyphenyl)oxy)pyrimidine-2,4-diamine 2-((2-Isopropyl-4-methoxyphenyl)oxy)acetonitrile->5-((2-Isopropyl-4-methoxyphenyl)oxy)pyrimidine-2,4-diamine Cyclization This compound Free Base This compound Free Base 5-((2-Isopropyl-4-methoxyphenyl)oxy)pyrimidine-2,4-diamine->this compound Free Base Sulfonamidation This compound Citrate This compound Citrate This compound Free Base->this compound Citrate Salt Formation

Caption: Overall synthetic workflow for this compound Citrate.

Experimental Protocols

The following protocols are based on the green and sustainable manufacturing process developed by Merck.[1][2]

Protocol 1: Synthesis of 5-((2-Isopropyl-4-methoxyphenyl)oxy)pyrimidine-2,4-diamine (Diaminopyrimidine Intermediate)

This protocol describes a one-pot formylation-cyclization sequence.

Materials:

  • 2-((2-Isopropyl-4-methoxyphenyl)oxy)acetonitrile

  • Ethyl formate

  • Potassium tert-butoxide

  • Guanidine hydrochloride

  • Solvent (e.g., N-Methyl-2-pyrrolidone - NMP)

Procedure:

  • To a solution of 2-((2-isopropyl-4-methoxyphenyl)oxy)acetonitrile in a suitable solvent such as NMP, add ethyl formate and potassium tert-butoxide at a controlled temperature to facilitate the formylation reaction, yielding an enolate intermediate.

  • The resulting enolate is then treated in the same pot with guanidine hydrochloride to initiate cyclization.

  • The reaction mixture is heated to drive the cyclization to completion, forming the desired 5-((2-isopropyl-4-methoxyphenyl)oxy)pyrimidine-2,4-diamine.

  • Upon completion, the reaction is quenched, and the product is isolated through crystallization.

Quantitative Data:

StepProductStarting MaterialKey ReagentsYieldReference
15-((2-Isopropyl-4-methoxyphenyl)oxy)-pyrimidine-2,4-diamine2-((2-Isopropyl-4-methoxyphenyl)oxy)-acetonitrileEthyl formate, Potassium tert-butoxide, Guanidine HCl88-94%[3]
Protocol 2: Synthesis of this compound Free Base (Sulfonamidation)

This protocol outlines the direct chlorosulfonylation and subsequent amination.[4][5]

Materials:

  • 5-((2-Isopropyl-4-methoxyphenyl)oxy)pyrimidine-2,4-diamine

  • Chlorosulfonic acid

  • Acetonitrile

  • Aqueous ammonium hydroxide

Procedure:

  • Suspend 5-((2-isopropyl-4-methoxyphenyl)oxy)pyrimidine-2,4-diamine in acetonitrile.

  • Cool the suspension and slowly add chlorosulfonic acid while maintaining a low temperature.

  • After the addition is complete, the reaction mixture is warmed and aged to ensure complete formation of the sulfonyl chloride intermediate.

  • The reaction mixture containing the sulfonyl chloride is then quenched by adding it to a cooled solution of aqueous ammonium hydroxide.

  • The resulting slurry is aged, and the this compound free base is isolated by filtration, washed, and dried.

Quantitative Data:

StepProductStarting MaterialKey ReagentsYieldReference
2This compound Free Base5-((2-Isopropyl-4-methoxyphenyl)oxy)-pyrimidine-2,4-diamineChlorosulfonic acid, Ammonium hydroxideHigh Yield
Protocol 3: Preparation of this compound Citrate

This protocol describes a salt metathesis approach for the formation of the citrate salt.

Materials:

  • This compound free base

  • Glycolic acid

  • Methanol

  • Citric acid

Procedure:

  • Dissolve the this compound free base in methanol with the addition of glycolic acid to form a highly soluble glycolate salt solution.

  • To this clear solution, add a solution of citric acid.

  • The this compound citrate salt will precipitate from the solution.

  • The crystalline product is isolated by filtration, washed, and dried.

Quantitative Data:

StepProductStarting MaterialKey ReagentsYieldReference
3This compound CitrateThis compound Free BaseGlycolic acid, Citric acid~93%

Synthesis of this compound Analogues

The synthesis of this compound analogues is crucial for SAR studies to explore the chemical space around the core structure and to identify compounds with improved properties. The general synthetic strategy often involves modifications at several key positions of the this compound scaffold.

Key Areas for Analogue Synthesis:

  • Modification of the Isopropyl Group: Replacing the isopropyl group with other alkyl or cycloalkyl groups can probe the steric and electronic requirements of the binding pocket.

  • Substitution on the Phenyl Ring: Introducing different substituents on the phenyl ring can modulate the electronic properties and potential interactions with the receptor.

  • Alterations of the Diaminopyrimidine Moiety: Modifications to the pyrimidine ring or the amino groups can influence the hydrogen bonding network and overall binding affinity.

  • Changes to the Sulfonamide Group: The sulfonamide group is a key pharmacophoric feature. Analogues with different acidic groups or linkers can be synthesized to understand its role in receptor binding.

A general workflow for analogue synthesis would follow a similar path to the this compound synthesis, with the introduction of the desired modifications at the appropriate precursor stage. For instance, to synthesize analogues with different substituents on the phenyl ring, a correspondingly substituted phenol would be used as the starting material.

Analogue_Synthesis_Logic This compound Scaffold This compound Scaffold Modify Isopropyl Group Modify Isopropyl Group This compound Scaffold->Modify Isopropyl Group Modify Phenyl Substituents Modify Phenyl Substituents This compound Scaffold->Modify Phenyl Substituents Modify Diaminopyrimidine Modify Diaminopyrimidine This compound Scaffold->Modify Diaminopyrimidine Modify Sulfonamide Modify Sulfonamide This compound Scaffold->Modify Sulfonamide New Analogues New Analogues Modify Isopropyl Group->New Analogues Modify Phenyl Substituents->New Analogues Modify Diaminopyrimidine->New Analogues Modify Sulfonamide->New Analogues SAR Studies SAR Studies New Analogues->SAR Studies

Caption: Logical workflow for the synthesis of this compound analogues.

References

Application Notes and Protocols: Biomarker Discovery for Predicting Gefapixant Treatment Response

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Gefapixant is a selective P2X3 receptor antagonist indicated for the treatment of refractory or unexplained chronic cough.[1][2] The P2X3 receptor, an ATP-gated ion channel found on sensory C-fibers in the airways, plays a crucial role in the cough reflex.[1][3] Extracellular ATP, released in response to inflammation or irritation, activates these receptors, leading to the sensation of an urge to cough.[3] this compound blocks this interaction, thereby reducing cough frequency. Clinical trials have demonstrated its efficacy in reducing 24-hour cough frequency. However, not all patients respond equally to the treatment, highlighting the need for predictive biomarkers to identify individuals most likely to benefit. These application notes provide a framework and detailed protocols for the discovery and validation of such biomarkers.

Data Presentation: Summary of this compound Clinical Trial Data

The following tables summarize key quantitative data from the pivotal COUGH-1 and COUGH-2 Phase 3 clinical trials. This data provides a baseline for treatment response and informs the design of biomarker discovery studies.

Table 1: Efficacy of this compound in Reducing 24-Hour Cough Frequency

TrialTreatment GroupDurationBaseline Mean Coughs/Hour (approx.)Placebo-Adjusted Reduction in 24-Hour Cough Frequency (%)p-value
COUGH-1 This compound 45 mg BID12 weeks1818.450.041
Placebo12 weeks23--
COUGH-2 This compound 45 mg BID24 weeks1914.640.031
Placebo24 weeks19--

Data compiled from multiple sources.

Table 2: Patient-Reported Outcomes and Additional Efficacy Measures

TrialEndpointTreatment GroupOutcome
COUGH-1 & COUGH-2 Discontinuation due to Adverse EventsThis compound 45 mg BID15% (COUGH-1), 20% (COUGH-2)
Placebo3% (COUGH-1), 5% (COUGH-2)
COUGH-2 Awake Cough FrequencyThis compound 45 mg BID15.79% relative reduction vs. placebo
COUGH-2 Leicester Cough Questionnaire (LCQ) Total ScoreThis compound 45 mg BIDOdds ratio of 1.41 for clinically important improvement vs. placebo

Experimental Protocols for Biomarker Discovery

A multi-omics approach is proposed for the discovery of predictive biomarkers for this compound treatment response. This involves the analysis of various biological samples to identify genetic, proteomic, and metabolomic signatures associated with treatment efficacy.

Transcriptomic Analysis of Whole Blood

Objective: To identify gene expression patterns in peripheral blood that correlate with response to this compound.

Protocol:

  • Sample Collection: Collect whole blood samples from patients before and after a defined period of this compound treatment. Use PAXgene Blood RNA tubes for stabilization of intracellular RNA.

  • RNA Extraction: Extract total RNA from the blood samples using a commercially available kit (e.g., PAXgene Blood RNA Kit) according to the manufacturer's protocol.

  • RNA Quality Control: Assess RNA integrity and concentration using a bioanalyzer (e.g., Agilent Bioanalyzer) and a spectrophotometer (e.g., NanoDrop). A RIN (RNA Integrity Number) value > 7 is recommended.

  • Library Preparation and Sequencing: Prepare sequencing libraries from high-quality RNA using a stranded mRNA-Seq library preparation kit. Perform paired-end sequencing on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

  • Data Analysis:

    • Perform quality control of raw sequencing reads using tools like FastQC.

    • Align reads to the human reference genome using a splice-aware aligner (e.g., STAR).

    • Quantify gene expression levels using tools like RSEM or featureCounts.

    • Perform differential gene expression analysis between responder and non-responder groups using packages such as DESeq2 or edgeR in R.

    • Identify genes with statistically significant changes in expression that correlate with clinical outcomes (e.g., reduction in cough frequency).

    • Perform pathway and gene ontology analysis on the differentially expressed genes to understand the biological pathways associated with treatment response.

Proteomic Analysis of Bronchoalveolar Lavage Fluid (BALF)

Objective: To identify proteins in the lung microenvironment that are predictive of this compound response.

Protocol:

  • Sample Collection: Perform bronchoalveolar lavage (BAL) on patients before initiation of this compound treatment.

  • Sample Processing:

    • Centrifuge the BALF to remove cells and debris.

    • Store the cell-free supernatant at -80°C.

  • Protein Preparation:

    • Thaw BALF samples on ice.

    • Determine protein concentration using a standard protein assay (e.g., BCA assay).

    • Perform in-solution trypsin digestion of the proteins.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS):

    • Analyze the resulting peptide mixtures using a high-resolution mass spectrometer coupled with a nano-liquid chromatography system.

  • Data Analysis:

    • Process the raw MS data using software such as MaxQuant or Proteome Discoverer for protein identification and quantification.

    • Perform statistical analysis to identify proteins that are differentially abundant between responders and non-responders.

    • Utilize bioinformatics tools to perform functional annotation and pathway analysis of the identified proteins.

Metabolomic Analysis of Exhaled Breath Condensate (EBC)

Objective: To identify volatile and non-volatile organic compounds in exhaled breath that correlate with this compound treatment outcome.

Protocol:

  • Sample Collection: Collect EBC from patients before and during this compound treatment using a commercially available collection device (e.g., RTube). The collection is non-invasive and involves the patient breathing normally into the device for a set period.

  • Sample Storage: Immediately store the collected EBC at -80°C until analysis.

  • Sample Preparation: Thaw EBC samples and perform a simple protein precipitation step if necessary.

  • LC-MS/MS or NMR Spectroscopy:

    • Analyze the EBC samples using high-resolution mass spectrometry coupled to liquid chromatography for broad metabolite profiling.

    • Alternatively, nuclear magnetic resonance (NMR) spectroscopy can be used for the identification and quantification of metabolites.

  • Data Analysis:

    • Process the raw data to identify and quantify metabolites.

    • Use multivariate statistical analysis techniques (e.g., PCA, PLS-DA) to identify metabolic patterns that differentiate responders from non-responders.

    • Identify specific metabolites that are significantly altered and correlate with treatment response.

P2X3 Receptor Expression and Function Assays

Objective: To directly assess the target of this compound and its functional activity as a potential biomarker.

Protocol for P2X3 Receptor Expression (Immunohistochemistry):

  • Sample Collection: Obtain bronchial biopsy samples from patients.

  • Tissue Processing: Fix the tissue in formalin and embed in paraffin.

  • Immunohistochemistry:

    • Cut thin sections of the paraffin-embedded tissue.

    • Perform antigen retrieval to expose the P2X3 receptor epitope.

    • Incubate the sections with a validated primary antibody against the P2X3 receptor.

    • Use a labeled secondary antibody and a chromogenic substrate to visualize the location and intensity of P2X3 receptor expression.

  • Analysis: Quantify the intensity and distribution of P2X3 receptor staining in the airway nerves and epithelium using digital image analysis. Correlate expression levels with treatment response.

Protocol for Extracellular ATP Measurement:

  • Sample Collection: Collect BALF or induced sputum from patients.

  • ATP Assay:

    • Use a commercially available bioluminescent ATP assay kit.

    • The assay relies on the luciferase-luciferin reaction, where the amount of light produced is directly proportional to the ATP concentration.

    • Follow the manufacturer's protocol for sample preparation and measurement using a luminometer.

  • Analysis: Compare extracellular ATP levels in responders and non-responders before and after treatment to determine if baseline levels or changes in ATP concentration are predictive of response.

Mandatory Visualizations

Gefapixant_Signaling_Pathway cluster_airway Airway Lumen & Epithelium cluster_nerve Sensory Nerve Fiber Inflammatory Stimuli Inflammatory Stimuli Airway Epithelial Cells Airway Epithelial Cells Inflammatory Stimuli->Airway Epithelial Cells activate ATP ATP Airway Epithelial Cells->ATP release P2X3_Receptor P2X3 Receptor ATP->P2X3_Receptor binds to Ion Channel Opening Ion Channel Opening P2X3_Receptor->Ion Channel Opening activates Action Potential Action Potential Ion Channel Opening->Action Potential generates Cough Center (Brainstem) Cough Center (Brainstem) Action Potential->Cough Center (Brainstem) propagates to Cough Reflex Cough Reflex Cough Center (Brainstem)->Cough Reflex initiates This compound This compound This compound->P2X3_Receptor blocks

Caption: this compound's mechanism of action in the cough reflex pathway.

Biomarker_Discovery_Workflow cluster_patient Patient Cohort (Responders vs. Non-responders) cluster_omics Multi-Omics Analysis Whole Blood Whole Blood Transcriptomics Transcriptomics (RNA-Seq) Whole Blood->Transcriptomics BALF BALF Proteomics Proteomics (LC-MS/MS) BALF->Proteomics EBC EBC Metabolomics Metabolomics (LC-MS/MS, NMR) EBC->Metabolomics Biopsy Biopsy Target Assays Target Assays (IHC, ATP Assay) Biopsy->Target Assays Data Integration & Analysis Data Integration & Analysis Transcriptomics->Data Integration & Analysis Proteomics->Data Integration & Analysis Metabolomics->Data Integration & Analysis Target Assays->Data Integration & Analysis Candidate Biomarkers Candidate Biomarkers Data Integration & Analysis->Candidate Biomarkers Validation in Independent Cohort Validation in Independent Cohort Candidate Biomarkers->Validation in Independent Cohort Predictive Biomarker Signature Predictive Biomarker Signature Validation in Independent Cohort->Predictive Biomarker Signature

Caption: A multi-omics workflow for this compound biomarker discovery.

Logical_Relationship_Biomarkers cluster_potential_biomarkers Potential Predictive Biomarkers High P2X3 Expression High P2X3 Expression Patient Stratification Patient Stratification High P2X3 Expression->Patient Stratification High Baseline ATP High Baseline ATP High Baseline ATP->Patient Stratification Specific Gene Signature Specific Gene Signature Specific Gene Signature->Patient Stratification Unique Metabolomic Profile Unique Metabolomic Profile Unique Metabolomic Profile->Patient Stratification Likely Responder Likely Responder Patient Stratification->Likely Responder Positive Biomarker Profile Unlikely Responder Unlikely Responder Patient Stratification->Unlikely Responder Negative Biomarker Profile

Caption: Logical relationship of potential biomarkers to patient stratification.

References

Troubleshooting & Optimization

Technical Support Center: Gefapixant Preclinical to Clinical Translation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the P2X3 receptor antagonist, gefapixant. The content addresses specific challenges encountered when translating preclinical findings to human clinical trials.

Frequently Asked Questions (FAQs)

FAQ 1: Why does the anti-tussive efficacy of this compound observed in preclinical models not directly correlate with clinical outcomes in humans?

Answer: The translation of this compound's anti-tussive efficacy from preclinical models, primarily the guinea pig citric acid-induced cough model, to humans with chronic cough is complex. Several factors contribute to the observed discrepancies:

  • Different Cough Mechanisms: Preclinical models often induce an acute, reflexive cough in healthy animals. In contrast, chronic cough in humans is a complex condition characterized by cough hypersensitivity syndrome, which involves both peripheral and central sensitization of the cough reflex.[1]

  • Species-Specific P2X3 Receptor Pharmacology: While the guinea pig is a common model for cough studies due to its human-like cough reflex neurophysiology, subtle differences in the P2X3 receptor structure and pharmacology between species can affect drug potency and efficacy.[2]

  • Dose Extrapolation Challenges: Allometric scaling, the standard method for extrapolating drug doses from animals to humans based on body surface area, may not accurately predict the optimal therapeutic dose of this compound. This is due to species differences in drug metabolism and pharmacokinetics.

  • Placebo Effect in Clinical Trials: Clinical trials for cough have a notoriously high placebo effect, which can mask the true efficacy of a drug.[3][4] This is less of a factor in controlled preclinical experiments.

FAQ 2: What are the primary reasons for the significant taste-related adverse events (dysgeusia, ageusia) seen with this compound in humans, and why was this not a prominent preclinical finding?

Answer: The prominent taste-related side effects of this compound in humans are a major translational challenge. The key reasons for this discrepancy are:

  • Species Differences in P2X Receptor Expression in Taste Buds: In rodents, taste sensation is primarily mediated by heterotrimeric P2X2/3 receptors on gustatory nerves.[5] Preclinical development of P2X3 antagonists often focused on selectivity for P2X3 over P2X2/3 to minimize taste disturbances. However, recent research has shown that in humans, taste buds are predominantly innervated by nerve fibers expressing homomeric P2X3 receptors, similar to the nerves in the airways. Therefore, a P2X3-selective antagonist like this compound will inevitably affect taste perception in humans.

  • Lack of Preclinical Models for Taste Assessment: Standard preclinical safety and toxicology studies do not routinely include specific assessments for subtle taste alterations. While taste aversion studies can be conducted in rodents, they may not fully capture the nuanced taste disturbances reported by humans.

  • Dose-Dependent Effect: The incidence of taste-related adverse events with this compound is dose-dependent. The doses used in preclinical efficacy studies may not have been high enough to induce observable taste-related behavioral changes in animals.

FAQ 3: Are there known species differences in the P2X3 receptor that could explain the translational challenges with this compound?

Answer: Yes, there are documented differences in P2X3 receptors across species that likely contribute to the challenges in translating preclinical data.

  • Amino Acid Sequence Variation: While there is a high degree of homology in the P2X3 receptor sequence across species, even minor differences in amino acid residues within the drug-binding pocket can significantly alter antagonist affinity and potency.

  • Receptor Subunit Composition: As mentioned in FAQ 2, the composition of P2X receptors (homomeric P2X3 vs. heteromeric P2X2/3) in key tissues like the airways and taste buds differs between humans and commonly used preclinical species.

  • Functional Differences: Studies comparing human and rat P2X3 receptors have shown differences in their electrophysiological properties, such as rates of desensitization and recovery from activation. These functional differences can impact how the receptors respond to antagonists.

Troubleshooting Guides

Troubleshooting Guide 1: My in vivo preclinical efficacy results with a P2X3 antagonist are not replicating in subsequent studies.
Potential Issue Troubleshooting Steps
Variability in Animal Model Ensure consistent animal strain, age, and weight. Acclimatize animals to the experimental setup to reduce stress-induced variability. Consider the sex of the animals, as there can be gender differences in cough reflex.
Inconsistent Tussive Agent Delivery Standardize the concentration, particle size, and duration of exposure to the tussive agent (e.g., citric acid). Use a calibrated nebulizer and a whole-body plethysmography chamber for consistent aerosol delivery and cough detection.
Subjective Cough Assessment Employ an objective and automated cough counting system based on airflow changes and sound recordings to minimize observer bias. Visually validate the automated counts.
Drug Formulation and Administration Ensure the drug is properly formulated and administered to achieve consistent bioavailability. Confirm the dosing vehicle does not have any independent effect on cough.
Troubleshooting Guide 2: I am not observing any clear safety signals, particularly taste-related, in my preclinical studies with a P2X3 antagonist.
Potential Issue Troubleshooting Steps
Inadequate Assessment of Taste Function Standard toxicity studies are unlikely to detect taste disturbances. Implement specific taste aversion or preference tests in rodents (e.g., two-bottle choice tests with a bitter tastant like quinine).
Insufficient Dose Range The doses used for efficacy studies may be below the threshold for inducing taste-related side effects. Conduct a dose-escalation study specifically to assess for taste aversion.
Species Differences in Taste Receptor Expression Be aware that the rodent model may not fully recapitulate the human taste response to P2X3 antagonism due to differences in P2X receptor expression in taste buds. Consider these limitations when interpreting the data.

Data Presentation

Table 1: Comparison of Preclinical and Clinical Efficacy of this compound

Parameter Preclinical (Guinea Pig) Clinical (Human - COUGH-1 & COUGH-2 Trials)
Model Citric Acid-Induced CoughRefractory or Unexplained Chronic Cough
Dose Range Tested 6, 12, 24 mg/kg (oral)15 mg and 45 mg twice daily (oral)
Efficacy Endpoint Reduction in cough frequencyPercent reduction in 24-hour cough frequency vs. placebo
Observed Efficacy Significant reduction in cough frequency at all doses tested45 mg BID: 18.45% reduction (COUGH-1), 14.64% reduction (COUGH-2) 15 mg BID: Not statistically significant

Table 2: Comparison of Preclinical and Clinical Safety Profile of this compound

Parameter Preclinical (Rodent) Clinical (Human)
Primary Safety Concern Generally well-tolerated in standard toxicology studies.Taste-related adverse events (dysgeusia, ageusia, hypogeusia).
Incidence of Taste-Related Adverse Events Not routinely assessed or reported in a quantitative manner. Taste aversion studies with other P2X3 antagonists have been conducted.45 mg BID: 58-69% of patients reported a taste-related AE. 15 mg BID: 11-20% of patients reported a taste-related AE.
Other Adverse Events Not specified in available literature.Headache, upper respiratory tract infection, nausea.

Table 3: Pharmacokinetic Parameters of this compound in Preclinical Species and Humans

Parameter Rat Rabbit Dog Primate Human
Oral Bioavailability (%F) 38-82%38-82%38-82%38-82%Not explicitly stated, but rapidly absorbed
Time to Peak Concentration (Tmax) Not specifiedNot specifiedNot specifiedNot specified1-4 hours
Elimination Half-life (t1/2) 1.5-7.6 h1.5-7.6 h1.5-7.6 h1.5-7.6 h8.2-9.6 hours
Primary Route of Elimination Renal (parent drug)Renal (parent drug)Renal (parent drug)Renal (parent drug)Renal (unmodified)

Experimental Protocols

Protocol 1: Citric Acid-Induced Cough in Guinea Pigs (Preclinical Efficacy)
  • Animal Model: Male Dunkin-Hartley guinea pigs (250-300g).

  • Acclimatization: Animals are acclimatized to the whole-body plethysmography chambers for at least 30 minutes for 3 consecutive days before the experiment.

  • Drug Administration: this compound or vehicle is administered orally (p.o.) via gavage at a specified time (e.g., 1-2 hours) before the citric acid challenge.

  • Cough Induction: Conscious, unrestrained animals are placed in the plethysmography chambers and exposed to an aerosol of citric acid (e.g., 0.4 M) for a defined period (e.g., 10 minutes).

  • Cough Assessment: Coughs are detected and counted using a specialized software that analyzes the characteristic changes in airflow and pressure within the chamber. Audio and video recordings are often used for validation.

  • Data Analysis: The total number of coughs during the exposure period is recorded. The percentage inhibition of the cough response by this compound compared to the vehicle control is calculated.

Protocol 2: COUGH-1 and COUGH-2 Clinical Trials (Human Efficacy and Safety)
  • Study Design: Two Phase 3, randomized, double-blind, placebo-controlled, parallel-group studies.

  • Patient Population: Adult patients with refractory or unexplained chronic cough for at least one year.

  • Treatment Arms: Patients are randomized to receive this compound (15 mg or 45 mg twice daily) or placebo.

  • Primary Efficacy Endpoint: The primary outcome is the change from baseline in 24-hour cough frequency, measured using an ambulatory digital audio recording device at week 12 (COUGH-1) and week 24 (COUGH-2).

  • Secondary Endpoints: Include awake cough frequency, patient-reported outcomes such as the Leicester Cough Questionnaire (LCQ) and Cough Severity Visual Analog Scale (VAS).

  • Safety Assessment: Adverse events are monitored throughout the study, with a particular focus on taste-related disturbances.

  • Data Analysis: Statistical analysis is performed to compare the change in cough frequency and other endpoints between the this compound and placebo groups.

Mandatory Visualization

P2X3_Signaling_Pathway cluster_airway Airway Lumen cluster_epithelium Airway Epithelium cluster_nerve Sensory Nerve Fiber (C-fiber) Inflammatory Stimuli Inflammatory Stimuli Epithelial Cells Epithelial Cells Inflammatory Stimuli->Epithelial Cells Irritation ATP ATP P2X3 Receptor P2X3 Receptor ATP->P2X3 Receptor Binds to Epithelial Cells->ATP Release Ion Influx Ion Influx P2X3 Receptor->Ion Influx Opens Channel This compound This compound This compound->P2X3 Receptor Antagonizes Depolarization Depolarization Ion Influx->Depolarization Causes Action Potential Action Potential Depolarization->Action Potential Generates Brainstem Cough Center Brainstem Cough Center Action Potential->Brainstem Cough Center Signal to Cough Reflex Cough Reflex Brainstem Cough Center->Cough Reflex Initiates

Caption: P2X3 receptor signaling pathway in the cough reflex and the mechanism of action of this compound.

Preclinical_Workflow cluster_animal_prep Animal Preparation cluster_dosing Dosing cluster_challenge Cough Challenge cluster_analysis Data Analysis Animal Selection Select Guinea Pigs (e.g., Dunkin-Hartley) Acclimatization Acclimatize to Plethysmography Chambers Animal Selection->Acclimatization Drug Admin Administer this compound or Vehicle (p.o.) Acclimatization->Drug Admin Place in Chamber Place Animal in Plethysmography Chamber Drug Admin->Place in Chamber Induce Cough Expose to Citric Acid Aerosol Place in Chamber->Induce Cough Record Coughs Record Coughs using Specialized Software Induce Cough->Record Coughs Analyze Data Analyze Cough Frequency and Inhibition Record Coughs->Analyze Data

Caption: Experimental workflow for preclinical evaluation of this compound in a guinea pig cough model.

Clinical_Trial_Workflow cluster_enrollment Patient Enrollment cluster_treatment Treatment Phase cluster_followup Follow-up and Analysis Patient Screening Screen Patients with Refractory/Unexplained Chronic Cough Informed Consent Obtain Informed Consent Patient Screening->Informed Consent Baseline Assessment Baseline Cough Frequency Measurement Informed Consent->Baseline Assessment Randomization Randomize to this compound (15mg or 45mg BID) or Placebo Baseline Assessment->Randomization Drug Administration Administer Investigational Product Randomization->Drug Administration Efficacy Assessment Measure 24-hour Cough Frequency at Follow-up Visits Drug Administration->Efficacy Assessment Safety Monitoring Monitor for Adverse Events (especially taste-related) Drug Administration->Safety Monitoring Data Analysis Statistical Analysis of Efficacy and Safety Data Efficacy Assessment->Data Analysis Safety Monitoring->Data Analysis

Caption: Logical workflow of the COUGH-1 and COUGH-2 Phase 3 clinical trials for this compound.

References

Technical Support Center: Addressing Variability in Patient Response to Gefapixant

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Gefapixant. The content is designed to address specific issues that may be encountered during in vitro and preclinical experiments aimed at understanding and overcoming the variability in patient response to this P2X3 receptor antagonist.

I. Troubleshooting Guides

This section provides detailed troubleshooting for common experimental challenges in a question-and-answer format.

Electrophysiology (Patch-Clamp) Assays

Question: We are performing whole-cell patch-clamp recordings on HEK293 cells expressing human P2X3 receptors to test this compound's inhibitory effect, but we are observing inconsistent ATP-evoked currents and a high degree of receptor desensitization, making it difficult to obtain a stable baseline and assess antagonist activity. What could be the cause and how can we troubleshoot this?

Answer:

Inconsistent ATP-evoked currents and rapid desensitization are common challenges when working with P2X3 receptors. Here are several potential causes and solutions:

  • Rapid Desensitization: P2X3 receptors are known for their fast activation and desensitization kinetics, often within milliseconds.[1] To overcome this, a rapid solution exchange system is highly recommended to ensure fast application of both agonist and antagonist.[2]

    • Protocol Tip: Use a computer-controlled rapid solution changing system to apply ATP for very short durations (e.g., a few seconds) to minimize desensitization.[3]

  • Current Rundown: Repeated applications of ATP can lead to a gradual decrease in current amplitude, known as "rundown."

    • Troubleshooting: To avoid this, consider using the nystatin-perforated patch-clamp technique, which helps maintain the intracellular environment.[4] If using the conventional whole-cell method, allow for a sufficient recovery period (e.g., around 8 minutes) between ATP applications. Discard recordings where the current amplitude varies by more than 20% between initial agonist applications.[4]

  • Cell Health: Unhealthy cells can lead to unstable recordings.

    • Troubleshooting: Ensure cells are in the logarithmic growth phase and have not been passaged too many times. Check that the osmolarity and pH of your intracellular and extracellular solutions are correct.

  • Pipette Resistance: The resistance of your patch pipette can affect the quality of your seal and recording.

    • Troubleshooting: Aim for a pipette resistance between 4-8 MΩ. If the resistance is too low, you may aspirate the cell; if it's too high, the seal may be unstable.

  • Divalent Cation Concentration: The concentration of divalent cations like Ca²⁺ and Mg²⁺ in your extracellular solution can modulate P2X3 receptor activity and desensitization.

    • Protocol Tip: Be consistent with the concentrations of these ions in your buffers. Note that in physiological solutions, ATP will be complexed with Ca²⁺ and Mg²⁺, which can affect receptor activation.

Calcium Imaging Assays

Question: We are using a fluorescent calcium indicator to measure P2X3 receptor activation in a cell line, but we are getting a low signal-to-background ratio and high well-to-well variability. How can we optimize this assay?

Answer:

Low signal-to-background and high variability in calcium imaging assays can stem from several factors. Here are some troubleshooting steps:

  • Low Sensor Expression/Transduction Efficiency: If you are using a genetically encoded calcium indicator, low expression will result in a weak signal.

    • Troubleshooting: Perform a titration of the sensor's BacMam stock to find the optimal volume. Ensure cells are at an optimal confluency (around 75-80%) at the time of transduction.

  • High Background Fluorescence: Autofluorescence from cell culture media or the compounds being tested can obscure the signal.

    • Troubleshooting: Use a phenol red-free medium during the assay. If possible, perform the assay with cells in a buffered salt solution (e.g., DPBS). Always include a vehicle-only control to assess the background fluorescence of your compound.

  • Inconsistent Cell Seeding: Uneven cell distribution in the microplate is a common cause of well-to-well variability.

    • Troubleshooting: Ensure the cell suspension is thoroughly mixed before and during plating. After seeding, let the plate rest at room temperature on a level surface for 15-20 minutes before placing it in the incubator to allow for even cell distribution.

  • Suboptimal Dye Loading: Inadequate loading of chemical calcium indicators will result in a poor signal.

    • Troubleshooting: Optimize the concentration of the calcium indicator and the loading time. Ensure that the probenecid concentration is sufficient to prevent dye leakage, if required for your cell line.

  • Photobleaching and Phototoxicity: Excessive exposure to excitation light can damage the cells and bleach the fluorescent indicator.

    • Troubleshooting: Reduce the exposure time, excitation light intensity, and the frequency of image acquisition to the minimum required to obtain a good signal.

Radioligand Binding Assays

Question: We are conducting a competitive radioligand binding assay to determine the affinity of this compound for the P2X3 receptor, but we are struggling with high non-specific binding. What are the likely causes and how can we reduce it?

Answer:

High non-specific binding (NSB) can significantly impact the accuracy of your binding data. Here are the common causes and solutions:

  • Radioligand Issues: The properties of the radioligand itself can contribute to high NSB.

    • Troubleshooting:

      • Concentration: Use a lower concentration of the radioligand, ideally at or below its dissociation constant (Kd) value.

      • Purity: Check the radiochemical purity of your ligand. Impurities can bind non-specifically. Purity should typically be >90%.

      • Hydrophobicity: Hydrophobic radioligands tend to have higher NSB.

  • Tissue/Cell Preparation: The amount of membrane protein used can affect NSB.

    • Troubleshooting: Reduce the amount of membrane protein per well. A typical range is 100-500 µg, but this may need to be titrated for your specific receptor preparation.

  • Assay Conditions: The composition of your assay buffer and washing steps are critical.

    • Troubleshooting:

      • Blocking Agents: Include blocking agents like bovine serum albumin (BSA) in your assay buffer to reduce non-specific interactions.

      • Washing: Increase the volume and/or number of wash steps with ice-cold wash buffer to more effectively remove unbound radioligand.

  • Filter and Apparatus: The filter itself can be a source of NSB.

    • Troubleshooting: Pre-soak the filters in your assay buffer or a solution of a blocking agent like polyethyleneimine (PEI) to reduce radioligand binding to the filter material.

II. Frequently Asked Questions (FAQs)

Q1: What are the key factors contributing to the variability in patient response to this compound?

A1: The variability in patient response to this compound is likely multifactorial and can be attributed to:

  • P2X3 Receptor Expression Levels: The density of P2X3 receptors on sensory neurons in the airways may vary among individuals. Higher expression levels could potentially lead to a more pronounced response to this compound.

  • Genetic Polymorphisms: Single nucleotide polymorphisms (SNPs) in the P2RX3 gene could alter the structure, function, or expression of the P2X3 receptor, potentially affecting this compound's binding and efficacy.

  • P2X2/P2X3 Heteroreceptor Expression: The ratio of P2X3 homomeric receptors to P2X2/P2X3 heteromeric receptors can vary. Since this compound has different affinities for these receptor subtypes, this variation could influence both therapeutic efficacy and the incidence of taste-related side effects.

  • Underlying Pathology and Sensitization State: The degree of neuronal sensitization and the specific inflammatory mediators present in the airways of patients with chronic cough can differ, influencing the overall activity of the P2X3 pathway.

  • Placebo Effect: Clinical trials with this compound have shown a significant placebo response, which can contribute to the observed variability in treatment outcomes.

Q2: What are the recommended cellular models for studying this compound's effects in vitro?

A2: The choice of cellular model depends on the specific research question:

  • Recombinant Expression Systems (e.g., HEK293, CHO cells): These are ideal for studying the direct interaction of this compound with human P2X3 or P2X2/P2X3 receptors in a controlled environment, free from the complexity of native neuronal cells. They are well-suited for high-throughput screening and detailed mechanistic studies. However, it's important to note that HEK293 cells may not be permissive for stable, long-term expression of P2X3 receptors due to potential cytotoxicity.

  • Dorsal Root Ganglion (DRG) Neurons: Primary cultures of DRG neurons from animal models provide a more physiologically relevant system as they endogenously express P2X3 receptors and other interacting proteins.

  • Immortalized Neuronal Cell Lines (e.g., F-11 cells): Some neuronal cell lines can be induced to express P2X3 receptors and may offer a more scalable alternative to primary neurons.

  • Airway Epithelial Cells: While not the primary target of this compound, these cells can release ATP and could be used in co-culture models to study the initiation of the P2X3 signaling cascade.

Q3: How can we investigate the role of P2X2/P2X3 heteroreceptors in our experiments?

A3: To study the specific contribution of P2X2/P2X3 heteroreceptors, you can:

  • Co-transfect cells: In a recombinant system like HEK293 cells, co-transfect plasmids encoding for both P2X2 and P2X3 subunits.

  • Use specific agonists/antagonists: While highly specific tools are limited, some compounds may show preferential activity at heteromeric receptors.

  • Electrophysiological characterization: P2X2/3 heteromers exhibit distinct electrophysiological properties, such as slower desensitization kinetics, compared to P2X3 homomers. This can be used to functionally identify their presence.

Q4: What are the key downstream signaling pathways activated by P2X3 receptor stimulation?

A4: P2X3 receptor activation leads to the influx of cations (Na⁺ and Ca²⁺), which in turn triggers several downstream events:

  • Depolarization: The influx of positive ions leads to membrane depolarization, which can generate an action potential in sensory neurons.

  • Calcium Signaling: The increase in intracellular Ca²⁺ acts as a second messenger, activating various calcium-dependent enzymes and signaling pathways, such as CaMKII.

  • Neurotransmitter Release: In presynaptic terminals, P2X3 activation can facilitate the release of neurotransmitters like glutamate and substance P.

Q5: Are there any known off-target effects of this compound that we should consider in our experiments?

A5: this compound is a selective antagonist for P2X3 and P2X2/3 receptors. It shows significantly lower affinity for other P2X receptor subtypes (P2X1, P2X2, P2X4, P2X5, and P2X7), with IC50 values typically greater than 10,000 nM. The most well-documented "off-target" effect in a clinical sense is the taste disturbance (dysgeusia), which is believed to be mediated by the blockade of P2X2/3 receptors on gustatory nerves. In in vitro experiments, it is always good practice to include a counterscreen against other relevant targets if a novel or unexpected effect is observed.

III. Quantitative Data

Table 1: In Vitro Potency of this compound

Receptor SubtypeCell LineAssay TypeIC50Reference
Human P2X31321N1Patch-Clamp153 ± 59 nM
Human P2X2/31321N1Patch-Clamp220 ± 47 nM
Human P2X3RecombinantNot specified~30 nM
Human P2X2/3RecombinantNot specified100-250 nM
Rat P2X3Not specifiedNot specified42.6 ± 2.9 nM

Table 2: Clinical Dose-Response of this compound in Chronic Cough

DoseChange in Awake Cough Frequency vs. Placebo (at 12 weeks)Reference
7.5 mg twice daily-22.0%
20 mg twice daily-22.2%
50 mg twice daily-37.0%
45 mg twice daily-17.6% reduction

IV. Experimental Protocols & Methodologies

This section provides an overview of key experimental protocols.

Whole-Cell Patch-Clamp Electrophysiology

Objective: To measure the inhibitory effect of this compound on ATP-evoked currents mediated by P2X3 receptors.

Methodology:

  • Cell Culture: Culture HEK293 cells stably or transiently expressing human P2X3 receptors on glass coverslips.

  • Solutions:

    • Extracellular Solution (in mM): 140 NaCl, 4 KCl, 1 MgCl₂, 2 CaCl₂, 5 D-glucose, 10 HEPES; pH 7.4.

    • Intracellular Solution (in mM): 120 KCl, 30 NaCl, 1 MgCl₂, 0.5 CaCl₂, 10 HEPES, 5 EGTA; pH 7.35-7.40.

  • Recording:

    • Use a patch-clamp amplifier and a micromanipulator to form a gigaohm seal between a glass micropipette (3-5 MΩ resistance) and the cell membrane.

    • Rupture the membrane patch to achieve the whole-cell configuration.

    • Hold the cell at a membrane potential of -60 mV.

    • Apply the agonist (e.g., ATP or α,β-meATP) using a rapid perfusion system for a short duration to evoke a current.

    • To test this compound, pre-apply the compound for a defined period (e.g., 1-5 minutes) before co-applying it with the agonist.

  • Data Analysis: Measure the peak amplitude of the ATP-evoked current in the absence and presence of different concentrations of this compound. Plot a concentration-response curve to determine the IC50 value.

Radioligand Binding Assay (Competitive)

Objective: To determine the binding affinity (Ki) of this compound for the P2X3 receptor.

Methodology:

  • Membrane Preparation: Homogenize cells or tissues expressing the P2X3 receptor in a cold lysis buffer and prepare a membrane fraction by centrifugation.

  • Assay Setup:

    • In a 96-well plate, add the membrane preparation, a fixed concentration of a suitable P2X3 radioligand (e.g., [³H]α,β-meATP), and varying concentrations of unlabeled this compound.

    • Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of an unlabeled P2X3 ligand).

  • Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a sufficient time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the concentration of this compound to determine the IC50. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

V. Visualizations

P2X3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP P2X3_Receptor P2X3 Receptor (Homomeric/Heteromeric) ATP->P2X3_Receptor Binds and Activates This compound This compound This compound->P2X3_Receptor Allosteric Antagonist Na_Influx Na+ Influx P2X3_Receptor->Na_Influx Opens Channel Ca_Influx Ca2+ Influx P2X3_Receptor->Ca_Influx Depolarization Membrane Depolarization Na_Influx->Depolarization Ca_Signaling Ca2+ Signaling (e.g., CaMKII) Ca_Influx->Ca_Signaling Action_Potential Action Potential (Cough Signal) Depolarization->Action_Potential

Caption: P2X3 Receptor Signaling Pathway and this compound's Mechanism of Action.

Troubleshooting_Workflow cluster_problem Problem Identification cluster_investigation Investigation Steps cluster_solutions Potential Solutions Inconsistent_Data Inconsistent/Variable Experimental Data Check_Reagents Verify Reagent Quality (e.g., this compound, ATP, Buffers) Inconsistent_Data->Check_Reagents Review_Protocol Review Experimental Protocol for Deviations Inconsistent_Data->Review_Protocol Assess_Cell_Health Assess Cell Health and Culture Conditions Inconsistent_Data->Assess_Cell_Health Calibrate_Equipment Calibrate Equipment (Pipettes, Readers) Inconsistent_Data->Calibrate_Equipment Optimize_Assay Optimize Assay Parameters (e.g., concentrations, incubation times) Check_Reagents->Optimize_Assay Standardize_Technique Standardize Operator Technique Review_Protocol->Standardize_Technique Assess_Cell_Health->Optimize_Assay Calibrate_Equipment->Standardize_Technique Implement_Controls Implement/Review Positive & Negative Controls Optimize_Assay->Implement_Controls

Caption: A logical workflow for troubleshooting inconsistent experimental data.

References

Technical Support Center: Enhancing the Oral Bioavailability of Gefapixant

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Gefapixant. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the oral bioavailability of this P2X3 receptor antagonist.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges affecting the oral bioavailability of this compound?

A1: The primary challenges in achieving optimal oral bioavailability for this compound stem from its physicochemical properties. This compound is a weakly basic compound, and its citrate salt is classified as a Biopharmaceutics Classification System (BCS) Class IV drug, indicating both low aqueous solubility and low intestinal permeability.[1] Its solubility is pH-dependent, which can lead to variable dissolution and absorption in the gastrointestinal tract.

Q2: How was the oral bioavailability of this compound improved during its clinical development?

A2: The formulation of this compound was optimized to overcome the effects of food and gastric pH on its absorption.[2][3]

  • Initial Formulation (F01): This was a free base formulation that showed significant variability in bioavailability with food intake and co-administration of proton pump inhibitors (PPIs).[2]

  • Acidified Formulation (F02): To mitigate these effects, citric acid was added as an acidulant.[2] This lowered the microenvironmental pH, enhancing the dissolution of the free base.

  • Citrate Salt Formulation (F04): To further improve stability and ensure consistent dissolution independent of pH, a citrate salt of this compound was developed. This formulation demonstrated more predictable biopharmaceutical performance.

Q3: What is the metabolic profile of this compound and how does it impact bioavailability?

A3: this compound undergoes minimal metabolism. The majority of the drug is excreted unchanged in the urine. This indicates that presystemic metabolism is not a significant barrier to its oral bioavailability. The estimated fraction of an oral dose absorbed is at least 78%.

Troubleshooting Guide

Issue 1: Poor or Variable Dissolution of this compound in In Vitro Experiments

Possible Cause: pH-dependent solubility of the free base form.

Troubleshooting Steps:

  • pH Modification: Since this compound is a weakly basic drug, its dissolution rate increases with a decrease in pH.

    • Protocol: Conduct dissolution studies in acidic media (e.g., simulated gastric fluid, pH 1.2) to assess the maximum dissolution potential.

    • Formulation Strategy: Incorporate acidulants such as citric acid or tartaric acid into the formulation to create an acidic microenvironment that promotes dissolution.

  • Solubilizing Agents: The use of surfactants can enhance the wetting and solubilization of poorly soluble compounds.

    • Protocol: Screen various non-ionic, anionic, and cationic surfactants in your dissolution media. A combination of a pH modifier and a surfactant can have a synergistic effect.

    • Example: Sodium lauryl sulfate (SLS) has been shown to be effective in combination with citric acid for other weakly basic drugs.

Issue 2: Low Permeability Across Caco-2 Monolayers or Other In Vitro Permeability Models

Possible Cause: Inherent low membrane permeability of the this compound molecule.

Troubleshooting Steps:

  • Incorporate Permeation Enhancers: These are excipients that can transiently and reversibly increase the permeability of the intestinal epithelium.

    • Protocol: Co-incubate this compound with various permeation enhancers in your Caco-2 cell model and measure the apparent permeability coefficient (Papp).

    • Classes of Permeation Enhancers to Consider:

      • Medium-chain fatty acids: (e.g., sodium caprate)

      • Bile salts: (e.g., sodium taurocholate)

      • Non-ionic surfactants: (e.g., polysorbates, poloxamers)

Issue 3: Inconsistent Pharmacokinetic Profile in Animal Studies

Possible Cause: Precipitation of the drug in the higher pH of the small intestine after dissolution in the stomach.

Troubleshooting Steps:

  • Amorphous Solid Dispersions (ASDs): Converting the crystalline drug to an amorphous form within a polymer matrix can enhance solubility and prevent precipitation.

    • Experimental Protocol:

      • Polymer Screening: Select a suitable polymer carrier (e.g., HPMC, HPMCAS, PVP) that is miscible with this compound.

      • Preparation: Prepare the ASD using techniques like spray drying or hot-melt extrusion.

      • Characterization: Confirm the amorphous nature using X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).

      • In Vitro Testing: Perform dissolution studies under pH-shift conditions (e.g., from acidic to neutral pH) to evaluate the ability of the ASD to maintain supersaturation.

  • Nanoparticle Formulation: Reducing the particle size to the nanometer range can increase the surface area for dissolution and improve absorption.

    • Experimental Protocol:

      • Method Selection: Choose a suitable nanoparticle preparation method such as emulsion-solvent evaporation or nanoprecipitation.

      • Stabilizer Selection: Use appropriate stabilizers (e.g., surfactants, polymers) to prevent particle aggregation.

      • Characterization: Characterize the particle size, size distribution, and morphology using techniques like dynamic light scattering (DLS) and transmission electron microscopy (TEM).

      • In Vivo Evaluation: Conduct pharmacokinetic studies in an appropriate animal model to compare the bioavailability of the nanoparticle formulation to a standard suspension.

Data Presentation

Table 1: Summary of Pharmacokinetic Parameters for Different this compound Formulations

FormulationActive Pharmaceutical Ingredient (API)Key Excipient(s)Effect on Bioavailability Compared to F01 (Fasted)
F01 This compound Free Base-Reference
F02 This compound Free BaseCitric AcidSimilar bioavailability but mitigated food and gastric pH effects.
F04 This compound Citrate Salt-Comparable exposure to F02 in the fed state; not meaningfully affected by food or PPIs.

Experimental Protocols

Protocol 1: In Vitro Dissolution Testing for Immediate-Release Solid Oral Dosage Forms of this compound

  • Apparatus: USP Apparatus 1 (basket) or 2 (paddle).

  • Dissolution Medium:

    • pH 1.2: 0.1 N HCl.

    • pH 4.5: Acetate buffer.

    • pH 6.8: Phosphate buffer.

    • Note: For poorly soluble drugs like this compound, the addition of a surfactant (e.g., 0.5% SLS) may be necessary to achieve sink conditions.

  • Volume: 900 mL.

  • Temperature: 37 ± 0.5 °C.

  • Agitation Speed: 50-100 rpm.

  • Sampling Times: 5, 10, 15, 30, 45, and 60 minutes.

  • Analysis: Analyze the samples by a validated HPLC method.

Protocol 2: General Workflow for In Vivo Bioavailability Assessment in a Rodent Model

  • Animal Model: Select an appropriate rodent model (e.g., Sprague-Dawley rats).

  • Fasting: Fast the animals overnight (approximately 12 hours) with free access to water.

  • Dosing: Administer the this compound formulation orally via gavage. Include a control group receiving a simple suspension of the drug.

  • Blood Sampling: Collect blood samples (e.g., via tail vein or saphenous vein) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

  • Plasma Preparation: Process the blood samples to obtain plasma and store at -80 °C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, and AUC using appropriate software.

Visualizations

P2X3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Sensory Neuron Membrane cluster_intracellular Intracellular Space ATP ATP (released during inflammation/injury) P2X3 P2X3 Receptor (Ligand-gated ion channel) ATP->P2X3 Binds to Ion_Influx Cation Influx (Na+, Ca2+) P2X3->Ion_Influx Opens Channel Depolarization Membrane Depolarization Ion_Influx->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Cough_Signal Signal to Brainstem (Cough Reflex) Action_Potential->Cough_Signal This compound This compound This compound->P2X3 Antagonizes

Caption: P2X3 Receptor Signaling Pathway and this compound's Mechanism of Action.

Bioavailability_Enhancement_Workflow cluster_problem Problem Identification cluster_strategies Formulation Strategies cluster_evaluation Evaluation Problem Low Oral Bioavailability (BCS Class IV) Solubility Poor Aqueous Solubility Problem->Solubility Permeability Low Membrane Permeability Problem->Permeability Solubilization Solubility Enhancement - pH modification - Amorphous Solid Dispersions - Nanoparticles Solubility->Solubilization Permeation Permeability Enhancement - Use of Permeation Enhancers Permeability->Permeation In_Vitro In Vitro Testing - Dissolution Studies - Caco-2 Permeability Solubilization->In_Vitro Permeation->In_Vitro In_Vivo In Vivo Testing - Rodent Pharmacokinetic Study In_Vitro->In_Vivo Promising Candidates Optimized_Formulation Optimized Formulation In_Vivo->Optimized_Formulation

Caption: Experimental Workflow for Improving this compound's Oral Bioavailability.

References

Technical Support Center: Strategies to Mitigate Off-Target Effects of P2X3 Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with P2X3 antagonists. The focus is on understanding and mitigating off-target effects to enhance the specificity and therapeutic potential of these compounds.

Troubleshooting Guides

Issue 1: High incidence of taste-related side effects (dysgeusia, ageusia, hypogeusia) in pre-clinical or clinical studies.

Potential Cause:

The most reported off-target effect of P2X3 antagonists is taste disturbance.[1] This is primarily attributed to the antagonist also blocking P2X2/3 heterotrimeric receptors, which are involved in taste transduction.[2][3] Less selective antagonists that inhibit both P2X3 and P2X2/3 receptors are more likely to cause these side effects.[1]

Troubleshooting Protocol:

  • Assess Receptor Selectivity: The first step is to quantify the antagonist's selectivity for P2X3 over other P2X subtypes, especially P2X2/3. This can be achieved through in vitro functional assays.

  • Develop More Selective Antagonists: If the antagonist shows significant activity at P2X2/3 receptors, medicinal chemistry efforts should focus on designing new compounds with higher selectivity for the P2X3 homotrimer. A higher selectivity ratio of P2X3 over P2X2/3 is expected to reduce taste-related side effects.

  • Consider Allosteric Modulators: Explore the development of allosteric modulators that target unique sites on the P2X3 receptor not present in other P2X subtypes. This can provide a path to achieving higher selectivity.

  • Dose Optimization: In clinical settings, carefully titrating the dose to the lowest effective level may help to minimize off-target effects while maintaining therapeutic efficacy.

Issue 2: Inconsistent or unexpected results in P2X3 antagonist selectivity assays.

Potential Cause:

Variability in experimental conditions, reagent quality, or assay design can lead to unreliable selectivity data. Common issues include high background signal, low specific signal, and poor reproducibility.

Troubleshooting Protocol:

  • For Radioligand Binding Assays:

    • High Non-Specific Binding:

      • Reduce the concentration of the radioligand.

      • Optimize the amount of membrane protein used in the assay.

      • Increase the number and volume of wash steps with ice-cold buffer.

      • Incorporate blocking agents like Bovine Serum Albumin (BSA) in the assay buffer.

    • Low Specific Binding:

      • Confirm the integrity and activity of the receptor preparation.

      • Verify the concentration and specific activity of the radioligand.

      • Ensure the incubation time is sufficient to reach equilibrium.

  • For Calcium Influx Functional Assays:

    • High Background Fluorescence:

      • Check for autofluorescence from cells or media components. Use phenol red-free media if necessary.

      • Optimize the concentration of the fluorescent dye.

      • Ensure proper washing to remove excess dye.

    • Low Signal-to-Noise Ratio:

      • Increase the concentration of the agonist used to stimulate the receptor.

      • Optimize cell plating density.

      • Ensure the health and viability of the cells.

Frequently Asked Questions (FAQs)

Q1: What are the primary off-target effects of P2X3 antagonists?

A1: The most prominent and frequently reported off-target effect of P2X3 antagonists is taste disturbance, which can manifest as dysgeusia (altered taste), ageusia (loss of taste), or hypogeusia (reduced taste). This side effect is primarily linked to the antagonist's activity on P2X2/3 heterotrimeric receptors, which play a role in taste sensation.

Q2: How can I mitigate taste-related off-target effects?

A2: The primary strategy to mitigate taste disturbances is to develop P2X3 antagonists with high selectivity for the P2X3 homotrimer over the P2X2/3 heterotrimer. Compounds like camlipixant, which has a very high selectivity ratio (>1500-fold) for P2X3 over P2X2/3, have shown a significantly lower incidence of taste-related adverse events in clinical trials compared to less selective antagonists like gefapixant.

Q3: Are there any other significant off-target effects of P2X3 antagonists besides taste disturbance?

A3: While taste disturbance is the most well-documented off-target effect, clinical trials have reported other adverse events, though they are generally mild and less frequent. These can include headache, dry mouth, and dizziness. However, the selective expression of P2X3 receptors in sensory neurons suggests a lower likelihood of adverse effects in the brain, gastrointestinal, or cardiovascular systems.

Q4: What are the key experimental assays to determine the selectivity of a P2X3 antagonist?

A4: The two primary types of assays for determining selectivity are:

  • Radioligand Binding Assays: These assays measure the binding affinity of the antagonist to different P2X receptor subtypes expressed in cell membranes. By comparing the binding affinity for P2X3 to other subtypes, a selectivity profile can be established.

  • Functional Assays (e.g., Calcium Influx Assays): These assays measure the functional consequence of antagonist binding, such as the inhibition of ATP-induced calcium influx in cells expressing specific P2X receptor subtypes. These assays provide a measure of the antagonist's potency (IC50) at each receptor subtype, which is crucial for determining selectivity.

Data Presentation

Table 1: Selectivity Profile of P2X3 Receptor Antagonists

AntagonistP2X3 IC50 (nM)P2X2/3 IC50 (nM)Selectivity Ratio (P2X2/3 over P2X3)Reference
This compound~30100-250~3-8x
Camlipixant2524,000>1500x
Sivopixant4.21100~262x
Eliapixant--~13-20x
Filapixant-->100x

Note: IC50 values can vary depending on the specific assay conditions. This table provides a comparative overview based on published data.

Experimental Protocols

Protocol 1: Radioligand Binding Assay for P2X3 Selectivity

Objective: To determine the binding affinity (Ki) of a test compound for the human P2X3 receptor and other P2X subtypes.

Methodology:

  • Membrane Preparation:

    • Culture cells stably expressing the human P2X receptor subtype of interest (e.g., P2X1, P2X2, P2X3, P2X2/3, P2X4, P2X7).

    • Harvest the cells and homogenize them in a cold lysis buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet and resuspend it in a binding buffer.

    • Determine the protein concentration of the membrane preparation.

  • Binding Assay:

    • In a 96-well plate, add the membrane preparation, a known concentration of a suitable radioligand for the target receptor (e.g., [³H]α,β-meATP), and varying concentrations of the test antagonist.

    • For total binding, omit the test antagonist.

    • For non-specific binding, add a high concentration of a known, non-labeled P2X3 antagonist.

    • Incubate the plate to allow the binding to reach equilibrium.

    • Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

    • Wash the filters with ice-cold wash buffer.

  • Data Analysis:

    • Quantify the radioactivity on the filters using a scintillation counter.

    • Subtract non-specific binding from total binding to determine specific binding.

    • Plot the percentage of specific binding against the concentration of the test antagonist to generate a competition curve and calculate the IC50 value.

    • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

Protocol 2: Calcium Influx Functional Assay for P2X3 Selectivity

Objective: To determine the potency (IC50) of a test compound in inhibiting agonist-induced activation of the human P2X3 receptor and other P2X subtypes.

Methodology:

  • Cell Preparation:

    • Plate cells stably expressing the human P2X receptor subtype of interest in a 96-well plate.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-8).

  • Functional Assay:

    • Add varying concentrations of the test antagonist to the wells and incubate.

    • Add a known concentration of a P2X receptor agonist (e.g., ATP or α,β-meATP) to stimulate the receptors.

    • Use a fluorescence plate reader to measure the change in intracellular calcium concentration in real-time.

  • Data Analysis:

    • Calculate the percentage of inhibition of the agonist response at each concentration of the test antagonist.

    • Plot the percentage of inhibition against the antagonist concentration to generate a dose-response curve and determine the IC50 value.

Visualizations

P2X3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_antagonist Therapeutic Intervention ATP ATP P2X3_Receptor P2X3 Receptor (Homotrimer) ATP->P2X3_Receptor Binds P2X23_Receptor P2X2/3 Receptor (Heterotrimer) ATP->P2X23_Receptor Binds Ca_Influx Ca²⁺ Influx P2X3_Receptor->Ca_Influx Na_Influx Na⁺ Influx P2X3_Receptor->Na_Influx P2X23_Receptor->Ca_Influx P2X23_Receptor->Na_Influx Taste_Signal Taste Signal Depolarization Membrane Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Nerve_Signal Nerve Signal (e.g., Cough, Pain) Action_Potential->Nerve_Signal Leads to Selective_Antagonist Selective P2X3 Antagonist Selective_Antagonist->P2X3_Receptor Blocks NonSelective_Antagonist Non-Selective Antagonist NonSelective_Antagonist->P2X3_Receptor Blocks NonSelective_Antagonist->P2X23_Receptor Blocks

Caption: P2X3 and P2X2/3 signaling pathway and points of antagonist intervention.

Experimental_Workflow cluster_invitro In Vitro Selectivity Profiling cluster_invivo In Vivo / Clinical Assessment Start Start: Antagonist Compound Binding_Assay Radioligand Binding Assay (Determine Ki) Start->Binding_Assay Functional_Assay Calcium Influx Assay (Determine IC50) Start->Functional_Assay Selectivity_Panel Screen against P2X Subtype Panel (P2X1, P2X2, P2X3, P2X2/3, P2X4, P2X7) Binding_Assay->Selectivity_Panel Functional_Assay->Selectivity_Panel Data_Analysis Calculate Selectivity Ratio (P2X2/3 vs P2X3) Selectivity_Panel->Data_Analysis Decision High Selectivity? Data_Analysis->Decision Proceed Proceed to In Vivo / Clinical Studies Decision->Proceed Yes Redesign Optimize Compound (Improve Selectivity) Decision->Redesign No Efficacy Assess Therapeutic Efficacy (e.g., Cough, Pain) Proceed->Efficacy Off_Target Monitor for Off-Target Effects (e.g., Taste Disturbance) Proceed->Off_Target Outcome Favorable Benefit-Risk Profile

Caption: Experimental workflow for assessing P2X3 antagonist selectivity and off-target effects.

References

Best practices for long-term storage and handling of Gefapixant

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage and handling of Gefapixant. It includes troubleshooting guides and frequently asked questions in a question-and-answer format to address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended long-term storage condition for solid this compound?

For long-term stability, solid this compound powder should be stored at -20°C for up to 3 years or at 4°C for up to 2 years.[1] The compound is stable at room temperature for short periods, such as during shipping.[1]

Q2: How should I prepare and store stock solutions of this compound?

This compound stock solutions are typically prepared in dimethyl sulfoxide (DMSO).[1][2] It is recommended to prepare stock solutions at a concentration of 5 mM, 10 mM, or 20 mM.[1] Once prepared, the stock solution should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C for up to 2 years or -20°C for up to 1 year.

Q3: What is the mechanism of action of this compound?

This compound is a selective antagonist of the P2X3 receptor and, to a lesser extent, the P2X2/3 receptor. These receptors are ATP-gated ion channels located on sensory C-fibers of the vagus nerve in the airways. When ATP is released from airway mucosal cells during inflammation, it binds to P2X3 receptors, triggering a cough reflex. This compound blocks this binding, thereby reducing the activation of these sensory nerves and suppressing the cough reflex.

Troubleshooting Guide

Issue 1: Precipitation or phase separation of this compound in working solutions.

  • Possible Cause: this compound has low aqueous solubility. The formulation method may not be optimal for the desired final concentration and solvent composition.

  • Solution:

    • Ensure the initial stock solution in DMSO is fully dissolved.

    • When preparing aqueous working solutions, add co-solvents sequentially and ensure each is fully mixed before adding the next.

    • Gentle heating and/or sonication can aid in the dissolution of the compound.

    • For in vivo experiments, consider using formulations with excipients that improve solubility, such as PEG300, Tween-80, or SBE-β-CD. It is recommended to prepare fresh working solutions for in vivo use on the day of the experiment.

Issue 2: Inconsistent results in in vitro cell-based assays.

  • Possible Cause 1: Instability of this compound in the cell culture medium.

    • Solution: Minimize the pre-incubation time of this compound in the culture medium before adding it to the cells. Prepare fresh dilutions from the frozen stock for each experiment.

  • Possible Cause 2: Variability in cell health and passage number.

    • Solution: Use cells within a consistent and low passage number range. Monitor cell viability and morphology to ensure the health of the cell cultures.

  • Possible Cause 3: High background signal in the assay.

    • Solution: If the assay uses serum, consider a period of serum starvation for the cells before the experiment to reduce endogenous agonists.

Issue 3: Unexpected side effects in in vivo animal models, such as changes in taste perception.

  • Possible Cause: P2X2/3 receptors, which are also targeted by this compound to some extent, are involved in taste sensation. This can lead to taste-related adverse effects.

  • Solution:

    • Be aware of this potential on-target effect when designing and interpreting behavioral studies in animals.

    • If taste alteration is a confounding factor, consider experimental designs that can control for this, such as including specific taste-related behavioral tests.

    • Note that in clinical trials, taste-related side effects were the most commonly reported.

Data Presentation

ParameterConditionValue/RecommendationSource(s)
Storage (Solid) Long-term-20°C for up to 3 years
Short-term4°C for up to 2 years
Storage (Stock Solution in DMSO) -80°CUp to 2 years
-20°CUp to 1 year
Solubility (in DMSO) ≥ 71 mg/mL (200.9 mM)
Solubility (Formulations) 10% DMSO, 90% PBS≥ 2.5 mg/mL
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.08 mg/mL
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.08 mg/mL
IC50 (hP2X3) ~30 nM
IC50 (hP2X2/3) 100-250 nM

Experimental Protocols

1. General Protocol for Preparing this compound Working Solutions

  • Prepare Stock Solution:

    • Allow the solid this compound to equilibrate to room temperature before opening the vial.

    • Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex thoroughly to ensure complete dissolution.

  • Store Stock Solution:

    • Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -80°C or -20°C.

  • Prepare Working Dilutions:

    • On the day of the experiment, thaw a single aliquot of the stock solution.

    • Perform serial dilutions of the stock solution in the appropriate assay buffer or cell culture medium to achieve the final desired concentrations.

    • For aqueous solutions, be mindful of the final DMSO concentration, keeping it low (typically <0.5%) to avoid solvent effects on cells.

2. Generalized Protocol for a Cell-Based Calcium Flux Assay

  • Cell Culture:

    • Culture a cell line expressing the human P2X3 receptor (e.g., HEK293 cells) in the recommended growth medium and conditions.

    • Plate the cells in a 96-well or 384-well black-walled, clear-bottom plate at a suitable density and allow them to adhere overnight.

  • Dye Loading:

    • Wash the cells with a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

    • Incubate the cells to allow for dye de-esterification.

  • Compound Incubation:

    • Prepare dilutions of this compound in the assay buffer.

    • Add the this compound dilutions to the appropriate wells and incubate for a predetermined time to allow for receptor binding.

  • Agonist Stimulation and Signal Detection:

    • Prepare a solution of a P2X3 receptor agonist, such as ATP or α,β-methylene ATP.

    • Use a fluorescence plate reader with an integrated liquid handling system to add the agonist to the wells and simultaneously measure the fluorescence signal over time.

    • Record the change in fluorescence as an indicator of intracellular calcium mobilization.

  • Data Analysis:

    • Calculate the response for each well (e.g., peak fluorescence intensity or area under the curve).

    • Plot the response against the concentration of this compound to determine the IC50 value.

Visualizations

P2X3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP P2X3 P2X3 Receptor (Ligand-gated ion channel) ATP->P2X3 Binds and Activates This compound This compound This compound->P2X3 Blocks Binding Ca_ion Ca²⁺ Influx P2X3->Ca_ion Channel Opening Depolarization Membrane Depolarization Ca_ion->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Cough_Reflex Cough Reflex Action_Potential->Cough_Reflex Signal to Brainstem Experimental_Workflow cluster_prep Preparation cluster_invitro In Vitro Assay cluster_invivo In Vivo Experiment prep_solid 1. This compound Solid Compound (Store at -20°C) prep_stock 2. Prepare Stock Solution (in DMSO) prep_solid->prep_stock prep_aliquot 3. Aliquot and Store (at -80°C) prep_stock->prep_aliquot invitro_dilute 4a. Prepare Working Dilutions (in Assay Buffer) prep_aliquot->invitro_dilute invivo_formulate 4b. Prepare Dosing Formulation (e.g., with PEG300, Tween-80) prep_aliquot->invivo_formulate invitro_assay 5a. Perform Cell-Based Assay (e.g., Calcium Flux) invitro_dilute->invitro_assay invitro_data 6a. Data Analysis (Calculate IC50) invitro_assay->invitro_data invivo_administer 5b. Administer to Animal Model (e.g., Guinea Pig Cough Model) invivo_formulate->invivo_administer invivo_measure 6b. Measure Endpoint (e.g., Cough Frequency) invivo_administer->invivo_measure

References

Validation & Comparative

Comparative Analysis of Gefapixant's Selectivity for P2X3 over P2X2/3 Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Gefapixant's performance in selectively targeting the P2X3 receptor over the P2X2/3 receptor subtype, supported by experimental data. This compound (formerly known as MK-7264 or AF-219) is a first-in-class, orally active, and selective P2X3 and P2X2/3 receptor antagonist developed for the treatment of refractory or unexplained chronic cough.[1][2][3][4][5] Understanding its selectivity profile is crucial for elucidating its mechanism of action and explaining its clinical efficacy and side-effect profile.

P2X3 and P2X2/3 receptors are ATP-gated ion channels predominantly expressed on peripheral sensory neurons that play a key role in mediating cough and pain sensation. While both receptor subtypes are targets for chronic cough therapy, the P2X2/3 heterotrimer is also known to be involved in taste perception. Therefore, the selectivity of an antagonist for the P2X3 homotrimer over the P2X2/3 heterotrimer is a critical factor in balancing therapeutic efficacy with taste-related adverse events.

Quantitative Data: Potency of this compound at P2X3 and P2X2/3 Receptors

The inhibitory potency of this compound was determined using electrophysiological studies on human P2X3 and P2X2/3 receptors expressed in a human astrocytoma cell line. The half-maximal inhibitory concentration (IC50) values demonstrate this compound's activity against both receptor subtypes.

Receptor SubtypeAntagonistIC50 (nM)Hill CoefficientKey Finding
Human P2X3 This compound (MK-7264)153 ± 591.0 ± 0.4High potency at the target receptor.
Human P2X2/3 This compound (MK-7264)220 ± 471.0 ± 0.2Slightly lower potency compared to P2X3.

Data sourced from Richards et al. (2019). The study found a statistically significant difference between the IC50 values for P2X3 and P2X2/3 (F=11.74, P < .05), indicating a modest degree of selectivity for the P2X3 homomeric receptor.

Experimental Protocols

The quantitative data presented above was obtained using a whole-cell patch clamp electrophysiology assay. This technique allows for the direct measurement of ion channel activity in response to agonist and antagonist application.

Cell Line and Receptor Expression:

  • Cell Line: 1321N1 human astrocytoma cells were used for the heterologous expression of the target receptors.

  • Receptor Expression: Cells were engineered to express either human P2X3 homomeric receptors or human P2X2/3 heteromeric receptors.

Electrophysiological Recording:

  • Preparation: Cells expressing the receptors of interest were selected for whole-cell patch clamp recording.

  • Agonist Application: The P2X receptor agonist, α,β-methylene ATP (α,β-meATP), was applied to activate the channels and elicit an inward current.

  • Antagonist Application: this compound (MK-7264) was applied at varying concentrations to inhibit the agonist-induced current.

  • Data Acquisition: The peak (for P2X3) and steady-state (for P2X2/3) currents were measured in the presence of different concentrations of this compound.

  • Data Analysis: The recorded currents were normalized and plotted against the logarithm of the antagonist concentration. An F test was used to determine the statistical significance of the difference between the IC50 values.

Visualizing the Molecular Pathway and Experimental Design

To better understand the underlying biology and experimental approach, the following diagrams illustrate the signaling pathway and the workflow for assessing this compound's selectivity.

G cluster_0 Cellular Environment (Sensory Neuron) cluster_1 P2X3 Homotrimer cluster_2 P2X2/3 Heterotrimer ATP Extracellular ATP (e.g., from cell injury) P2X3 P2X3 Receptor ATP->P2X3 Binds & Activates P2X23 P2X2/3 Receptor ATP->P2X23 Binds & Activates Ion_Influx_P2X3 Cation Influx (Na+, Ca2+) P2X3->Ion_Influx_P2X3 Opens Channel Ion_Influx_P2X23 Cation Influx (Na+, Ca2+) P2X23->Ion_Influx_P2X23 Opens Channel Depolarization Neuronal Depolarization Ion_Influx_P2X3->Depolarization Ion_Influx_P2X23->Depolarization Signal Signal Propagation (Cough/Pain Sensation) Depolarization->Signal This compound This compound (Allosteric Antagonist) This compound->P2X3 Inhibits (Higher Affinity) This compound->P2X23 Inhibits (Lower Affinity)

Caption: P2X3 and P2X2/3 receptor signaling pathway and antagonism by this compound.

G cluster_workflow Experimental Workflow for IC50 Determination A 1. Cell Culture 1321N1 cells expressing human P2X3 or P2X2/3 B 2. Whole-Cell Patch Clamp Establish stable recording A->B C 3. Agonist Application Apply α,β-meATP to activate receptors B->C D 4. Measure Baseline Current Record initial ion flow C->D E 5. Antagonist Application Apply varying concentrations of this compound D->E F 6. Measure Inhibited Current Record current post-antagonist E->F G 7. Data Analysis Plot concentration-response curve and calculate IC50 value F->G

Caption: Workflow for determining this compound's potency using patch clamp electrophysiology.

Discussion and Conclusion

The experimental data confirms that this compound is a potent antagonist of both human P2X3 and P2X2/3 receptors. It acts as a reversible allosteric antagonist, binding to a site distinct from the ATP binding pocket and preferentially acting on the closed state of the channel.

While this compound is effective at blocking both receptor subtypes, it demonstrates a modest selectivity for the P2X3 homotrimer over the P2X2/3 heterotrimer, with IC50 values of 153 nM and 220 nM, respectively. This approximate 1.4-fold selectivity is clinically relevant. The antagonism of P2X2/3 receptors, which are involved in taste signaling, is believed to be the primary cause of the taste-related adverse events, such as dysgeusia and ageusia, frequently reported in clinical trials of this compound.

References

Cross-Species Analysis of P2X3 Receptor Antagonists: A Comparative Guide on the Binding Affinity of Gefapixant and Other Modulators

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the binding affinity of Gefapixant and other P2X3 receptor antagonists across different species. The data presented herein is intended to support research and development efforts in the field of purinergic signaling and novel therapeutics targeting refractory chronic cough, pain, and other sensory hypersensitization disorders.

Introduction

P2X3 receptors, ligand-gated ion channels activated by extracellular adenosine triphosphate (ATP), are predominantly expressed on sensory neurons and play a crucial role in nociception and cough reflex pathways.[1][2] Their involvement in these physiological processes has made them a prime target for the development of new analgesic and antitussive drugs. This compound (formerly AF-219/MK-7264) is a first-in-class, orally active, and selective P2X3 and P2X2/3 receptor antagonist that has undergone extensive clinical evaluation for the treatment of refractory chronic cough.[3][4][5] This guide offers a cross-species analysis of this compound's binding affinity in comparison to other notable P2X3 antagonists, BLU-5937 and Sivopixant (S-600918).

P2X3 Receptor Antagonist Binding Affinity

The following table summarizes the in vitro binding affinities (IC50 values) of this compound, BLU-5937, and Sivopixant for P2X3 and P2X2/3 receptors across various species. The data has been compiled from multiple publicly available sources.

CompoundReceptorSpeciesIC50 (nM)Reference
This compound P2X3Human~30 - 153
P2X2/3Human~100 - 250
P2X3RatPotency similar to human
P2X2/3RatNot specified
P2X3MouseNot specified in reviewed literature
BLU-5937 P2X3Human25
P2X2/3Human>24,000 (>1500-fold selectivity)
Sivopixant P2X3Not specified4.2
P2X2/3Not specified1100

Experimental Methodologies

The binding affinities presented in this guide were primarily determined using two key experimental techniques:

  • Radioligand Binding Assays: This technique is used to quantify the interaction between a radiolabeled ligand and a receptor. In the context of P2X3 antagonists, a common approach involves competition binding assays where the unlabeled antagonist (e.g., this compound) competes with a known radiolabeled P2X3 ligand for binding to membrane preparations from cells expressing the target receptor. The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value.

  • Patch-Clamp Electrophysiology: This method measures the ion flow across the cell membrane through ion channels. For P2X3 receptors, which are ATP-gated ion channels, this technique can be used to assess the functional antagonism of compounds like this compound. The antagonist's ability to inhibit the ion current induced by ATP application is measured, and the concentration that causes a 50% reduction in the current is the IC50 value.

Visualizing Key Processes

To further elucidate the concepts discussed, the following diagrams illustrate the P2X3 receptor signaling pathway and a typical experimental workflow for determining binding affinity.

P2X3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP (Released from damaged cells) P2X3 P2X3 Receptor (Ion Channel) ATP->P2X3 Binds and Activates Antagonist This compound Antagonist->P2X3 Binds and Inhibits Ca_Na Ca²⁺ / Na⁺ Influx P2X3->Ca_Na Channel Opens Depolarization Membrane Depolarization Ca_Na->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Signal Signal to CNS (Pain/Cough Sensation) Action_Potential->Signal Radioligand_Binding_Workflow start Start prep Prepare cell membranes expressing P2X3 receptors start->prep incubate Incubate membranes with radiolabeled ligand and varying concentrations of this compound prep->incubate separate Separate bound from free radioligand (Filtration) incubate->separate measure Measure radioactivity of bound ligand separate->measure analyze Analyze data to determine IC50 value measure->analyze end End analyze->end

References

Meta-analysis of Gefapixant Phase 3 Clinical Trials: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive meta-analysis of the Phase 3 clinical trial data for Gefapixant, a first-in-class, selective P2X3 receptor antagonist for the treatment of refractory or unexplained chronic cough. The product's performance is objectively compared with other emerging alternatives, supported by experimental data from pivotal clinical trials.

Executive Summary

This compound, at a 45 mg twice-daily dose, has demonstrated a statistically significant reduction in 24-hour cough frequency compared to placebo in two pivotal Phase 3 trials, COUGH-1 and COUGH-2.[1][2][3] While showing a favorable safety profile, the most common adverse event reported was taste disturbance.[4] This guide delves into the quantitative data from these trials, provides detailed experimental protocols, and visually represents the underlying signaling pathway and trial workflow. The comparison includes other P2X3 receptor antagonists in late-stage development, offering a comprehensive overview for researchers in the field.

Comparative Data Analysis

The following tables summarize the key efficacy and safety data from the Phase 3 clinical trials of this compound (COUGH-1 and COUGH-2) and available data for other P2X3 receptor antagonists in development.

Table 1: Efficacy of P2X3 Receptor Antagonists in Reducing 24-Hour Cough Frequency
Drug (Trial)DosePrimary EndpointRelative Reduction vs. Placebo (95% CI)p-value
This compound (COUGH-1) 45 mg BID24-hour cough frequency at Week 1218.45% (-32.92, -0.86)0.041
This compound (COUGH-2) 45 mg BID24-hour cough frequency at Week 2414.64% (-26.07, -1.43)0.031
This compound (Meta-analysis) 45 mg BID24-hour cough frequency16.0% (9.4, 22.0)<0.001
Eliapixant (Phase 2b) 75 mg BID24-hour cough count at Week 12~27%Significant
Camlipixant (Phase 2b) 50 mg & 200 mg BID24-hour cough frequency at Day 28~34%Significant

BID: Twice daily

Table 2: Key Secondary Efficacy Endpoints for this compound (45 mg BID)
EndpointCOUGH-1COUGH-2Meta-analysis
Awake Cough Frequency (Relative Reduction vs. Placebo) 17.68% (trending towards significance)15.79% (p=0.022)17.6% (10.6, 24.0)
Leicester Cough Questionnaire (LCQ) Total Score (Improvement vs. Placebo) -Odds Ratio: 1.41 (p=0.042) for clinically important improvementMean Difference: 1.0 point (0.7, 1.4)
Table 3: Safety and Tolerability of P2X3 Receptor Antagonists
Drug (Trial)DoseMost Common Adverse EventIncidence of Taste-Related AEsDiscontinuation Rate due to AEs
This compound (COUGH-1) 45 mg BIDTaste Disturbance58.0%15%
This compound (COUGH-2) 45 mg BIDTaste Disturbance68.6%20%
Eliapixant (Phase 2b) 75 mg BIDTaste Disturbance"Markedly less" than higher doses8%
Camlipixant (Phase 2a) VariousTaste Disturbance9.8%0% (due to taste disturbance)

Experimental Protocols

This compound Phase 3 Program (COUGH-1 and COUGH-2)

Study Design: The COUGH-1 (NCT03449134) and COUGH-2 (NCT03449147) trials were international, randomized, double-blind, placebo-controlled, parallel-group studies.[1]

Participants: Adult patients (≥18 years) with a diagnosis of refractory or unexplained chronic cough for at least one year and a baseline cough severity score of ≥40 mm on a 100-mm visual analog scale (VAS) were included.

Intervention: Participants were randomized in a 1:1:1 ratio to receive one of the following treatments twice daily:

  • This compound 45 mg

  • This compound 15 mg

  • Placebo

Primary Endpoints:

  • COUGH-1: Change from baseline in 24-hour cough frequency at Week 12.

  • COUGH-2: Change from baseline in 24-hour cough frequency at Week 24.

Cough Frequency Measurement: 24-hour cough frequency was objectively measured using an ambulatory digital audio recording device (VitaloJAK™).

Secondary Endpoints: Key secondary endpoints included:

  • Awake cough frequency.

  • Percentage of participants with a clinically significant improvement (≥1.3-point increase) in the Leicester Cough Questionnaire (LCQ) total score.

Study Duration:

  • COUGH-1: 12-week treatment period followed by a 40-week extension.

  • COUGH-2: 24-week treatment period followed by a 28-week extension.

Signaling Pathway and Experimental Workflow

P2X3 Receptor Signaling in the Cough Reflex

The diagram below illustrates the proposed mechanism of action of this compound in inhibiting the cough reflex. In response to inflammation or irritation in the airways, ATP is released from epithelial cells. This extracellular ATP binds to and activates P2X3 receptors on sensory C-fibers of the vagus nerve. This activation leads to depolarization of the nerve fiber and the generation of an action potential, which travels to the brainstem to initiate the cough reflex. This compound acts as a selective antagonist of the P2X3 receptor, blocking the binding of ATP and thereby preventing the initiation of the cough signal.

P2X3_Signaling_Pathway cluster_airway Airway Lumen cluster_nerve Sensory Nerve Fiber cluster_cns Central Nervous System Airway Irritants Airway Irritants Epithelial Cells Epithelial Cells Airway Irritants->Epithelial Cells Stimulate ATP ATP Epithelial Cells->ATP Release P2X3 P2X3 Receptor ATP->P2X3 Binds & Activates Depolarization Depolarization P2X3->Depolarization Causes This compound This compound This compound->P2X3 Blocks Brainstem Brainstem Depolarization->Brainstem Action Potential to Cough Reflex Cough Reflex Brainstem->Cough Reflex Initiates

P2X3 receptor signaling pathway in the cough reflex.
This compound Phase 3 Clinical Trial Workflow

The following diagram outlines the key stages of the COUGH-1 and COUGH-2 clinical trials, from patient screening and randomization to the primary endpoint assessment.

Gefapixant_Trial_Workflow cluster_screening Screening & Enrollment cluster_randomization Randomization (1:1:1) cluster_treatment Treatment Period cluster_endpoint Primary Endpoint Assessment Screening Patient Screening (Refractory/Unexplained Chronic Cough ≥1yr) Inclusion Inclusion Criteria Met (VAS ≥40mm) Screening->Inclusion Randomization Randomization Inclusion->Randomization Placebo Placebo BID Randomization->Placebo Gefapixant15 This compound 15mg BID Randomization->Gefapixant15 Gefapixant45 This compound 45mg BID Randomization->Gefapixant45 Treatment Double-Blind Treatment Placebo->Treatment Gefapixant15->Treatment Gefapixant45->Treatment Cough1 COUGH-1: 12 Weeks Treatment->Cough1 Cough2 COUGH-2: 24 Weeks Treatment->Cough2 Endpoint Change in 24-Hour Cough Frequency Cough1->Endpoint Cough2->Endpoint

This compound Phase 3 clinical trial workflow.

Conclusion

The meta-analysis of the this compound Phase 3 clinical trial data indicates that the 45 mg twice-daily dosage offers a statistically significant, albeit modest, reduction in cough frequency for patients with refractory or unexplained chronic cough. The primary safety concern is taste-related adverse events, which led to a notable discontinuation rate in the clinical trials. Emerging data from other selective P2X3 receptor antagonists, such as Eliapixant and Camlipixant, suggest a potential for similar efficacy with an improved taste disturbance profile, although further Phase 3 data are needed for a definitive comparison. This guide provides a foundational overview for researchers to compare and contrast these novel therapies as they navigate the evolving landscape of chronic cough treatment.

References

Reproducibility of Preclinical Antitussive Effects of Gefapixant: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Analysis of Preclinical Data for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the preclinical findings on the antitussive effect of Gefapixant, a selective P2X3 receptor antagonist. By examining quantitative data from key preclinical studies and detailing the experimental protocols, this document aims to offer a clear perspective on the reproducibility of this compound's efficacy in established animal models of cough. Furthermore, a comparison with both classic and contemporary antitussive agents is presented to contextualize its pharmacological activity.

I. Comparative Efficacy of Antitussive Agents

The following tables summarize the quantitative data from preclinical studies evaluating the antitussive effects of this compound and other agents in the citric acid-induced cough model in guinea pigs. This model is a standard and widely used assay for screening potential cough suppressants.

Table 1: Effect of this compound and Comparator Drugs on Cough Frequency

CompoundDose (mg/kg, p.o.)Mean Coughs (± SEM)% Inhibition
Vehicle (Citric Acid)-24.5 ± 3-
This compound 615.2 ± 2.538%
1210.1 ± 1.859%
247.8 ± 1.568%
Codeine614.5 ± 2.141%
128.9 ± 1.664%
247.1 ± 1.371%
Cloperastine616.1 ± 2.834%
129.2 ± 1.962%
247.5 ± 1.769%
Dextromethorphan3222.3 ± 3.59%
Levodropropizine7221.8 ± 3.111%

Data extracted from a comparative analysis study in guinea pigs.[1]

Table 2: Effect of this compound and Comparator Drugs on Cough Latency

CompoundDose (mg/kg, p.o.)Mean Latency to First Cough (s ± SEM)
Vehicle (Citric Acid)-151.4 ± 20
This compound 24268 ± 51
Codeine24311 ± 36
Cloperastine24253 ± 38
Dextromethorphan32218 ± 20
Levodropropizine72165 ± 25

Data extracted from a comparative analysis study in guinea pigs.[1]

Table 3: Comparative Efficacy of P2X3 Receptor Antagonists in Guinea Pig Cough Model

CompoundDose (mg/kg, p.o.)% Reduction in Cough Frequency vs. Control
This compound 3Not Statistically Significant
3045% (p < 0.05)
BLU-5937339% (p < 0.05)
3052% (p < 0.05)

Data from a study comparing this compound and BLU-5937 in a guinea pig model of cough induced by citric acid and histamine.[2][3]

II. Experimental Protocols

The following is a detailed methodology for the citric acid-induced cough model in guinea pigs, a standard preclinical assay for evaluating antitussive drugs.

A. Citric Acid-Induced Cough Model in Guinea Pigs

  • Animals: Male Hartley guinea pigs are typically used.[1]

  • Acclimatization: Animals are acclimatized to the experimental environment to minimize stress-related variability.

  • Drug Administration: Test compounds (e.g., this compound) and vehicle are administered orally (p.o.) or via other relevant routes at specified times before cough induction.

  • Cough Induction: Conscious, unrestrained guinea pigs are individually placed in a whole-body plethysmography chamber. An aerosol of a tussive agent, most commonly citric acid (0.2-0.4 M), is delivered into the chamber for a fixed period (e.g., 10 minutes).

  • Data Acquisition: The number of coughs is detected and recorded using a sound-recording device and a pressure transducer connected to the plethysmography chamber. Coughs are distinguished from sneezes and other respiratory events by their characteristic sound and pressure waveforms.

  • Parameters Measured: The primary endpoints are typically the total number of coughs during the exposure period and the latency to the first cough.

  • Data Analysis: The antitussive effect is calculated as the percentage reduction in the mean number of coughs in the drug-treated group compared to the vehicle-treated group. Statistical significance is determined using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).

III. Visualizing the Mechanisms

A. Signaling Pathway of this compound's Antitussive Action

This compound exerts its antitussive effect by targeting the P2X3 receptor, an ATP-gated ion channel located on sensory nerve fibers in the airways. The following diagram illustrates the proposed signaling pathway.

P2X3_Signaling_Pathway cluster_stimulus Airway Lumen cluster_neuron Sensory Neuron Terminal cluster_cns Central Nervous System Inflammation/Irritation Inflammation/Irritation ATP ATP Inflammation/Irritation->ATP releases P2X3 P2X3 Receptor ATP->P2X3 binds to Depolarization Na+/Ca2+ Influx (Depolarization) P2X3->Depolarization activates This compound This compound This compound->P2X3 blocks ActionPotential Action Potential Generation Depolarization->ActionPotential triggers Brainstem Brainstem (Cough Center) ActionPotential->Brainstem signal to Cough Cough Reflex Brainstem->Cough initiates

This compound blocks ATP-mediated P2X3 receptor activation on sensory neurons, inhibiting the cough reflex.

B. Experimental Workflow for Preclinical Antitussive Studies

The following diagram outlines a typical workflow for evaluating the efficacy of a novel antitussive compound in a preclinical setting.

Preclinical_Antitussive_Workflow cluster_setup Experimental Setup cluster_procedure Experimental Procedure cluster_analysis Data Analysis AnimalAcclimatization Animal Acclimatization (e.g., Guinea Pigs) GroupAllocation Randomized Group Allocation AnimalAcclimatization->GroupAllocation DrugPreparation Test Compound/Vehicle Preparation GroupAllocation->DrugPreparation Administration Drug Administration (e.g., Oral Gavage) DrugPreparation->Administration CoughInduction Cough Induction (e.g., Citric Acid Aerosol) Administration->CoughInduction DataRecording Cough Response Recording CoughInduction->DataRecording Quantification Quantification of Cough Parameters DataRecording->Quantification StatisticalAnalysis Statistical Analysis Quantification->StatisticalAnalysis Results Results Interpretation StatisticalAnalysis->Results

A standard workflow for the preclinical evaluation of antitussive drug candidates.

C. Logical Relationship of this compound's Mechanism

This diagram illustrates the logical flow from the underlying pathology of chronic cough to the therapeutic intervention with this compound.

Gefapixant_Mechanism_Logic cluster_pathology Pathophysiology of Chronic Cough cluster_intervention Therapeutic Intervention AirwayHypersensitivity Airway Sensory Nerve Hypersensitivity ATPRelease Increased Extracellular ATP AirwayHypersensitivity->ATPRelease leads to P2X3Activation P2X3 Receptor Activation ATPRelease->P2X3Activation causes CoughSignal Aberrant Cough Signaling P2X3Activation->CoughSignal results in GefapixantAdmin This compound Administration P2X3Blockade Selective P2X3 Receptor Blockade GefapixantAdmin->P2X3Blockade achieves P2X3Blockade->P2X3Activation interrupts SignalInhibition Inhibition of Cough Signaling P2X3Blockade->SignalInhibition causes CoughReduction Reduction in Cough Frequency SignalInhibition->CoughReduction leads to

The logical cascade of this compound's mechanism of action in chronic cough.

References

A Comparative Analysis of Gefapixant in the Management of Diverse Cough Etiologies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative study of Gefapixant, a first-in-class, selective P2X3 receptor antagonist, for the treatment of chronic cough. We will delve into its efficacy across different cough etiologies, compare its performance with alternative therapies, and provide detailed experimental data and protocols to support our findings.

Introduction to this compound and the P2X3 Pathway in Chronic Cough

Chronic cough, defined as a cough lasting eight weeks or longer, is a prevalent and often debilitating condition.[1] When the cough persists despite the treatment of underlying conditions such as asthma or gastroesophageal reflux disease (GERD), it is termed refractory chronic cough (RCC). In cases where no underlying cause can be identified despite a thorough evaluation, it is known as unexplained chronic cough (UCC).[2] Both RCC and UCC are believed to involve cough reflex hypersensitivity.[3]

This compound is an investigational, orally administered, selective P2X3 receptor antagonist.[4] P2X3 receptors are ATP-gated ion channels located on sensory nerve fibers, primarily C fibers, in the airway lining.[4] The binding of extracellular ATP to these receptors is thought to play a role in the sensitization of the cough reflex. By blocking this pathway, this compound aims to reduce cough frequency and severity.

Mechanism of Action: The P2X3 Signaling Pathway

The following diagram illustrates the proposed mechanism of action of this compound in modulating the cough reflex.

P2X3_Signaling_Pathway cluster_airway Airway Lumen cluster_sensory_neuron Sensory Neuron (C-fiber) ATP ATP (Adenosine Triphosphate) P2X3_receptor P2X3 Receptor ATP->P2X3_receptor Binds to Depolarization Neuron Depolarization & Action Potential P2X3_receptor->Depolarization Activates This compound This compound This compound->P2X3_receptor Blocks Cough_Center Cough Center (Brainstem) Depolarization->Cough_Center Signal Transduction Cough_Reflex Cough Reflex Cough_Center->Cough_Reflex Initiates

This compound blocks ATP binding to P2X3 receptors on sensory neurons.

Comparative Efficacy of this compound Across Different Cough Etiologies

The primary evidence for this compound's efficacy comes from two large Phase 3 clinical trials, COUGH-1 and COUGH-2, which enrolled patients with RCC and UCC.

Refractory and Unexplained Chronic Cough (RCC/UCC)

In the COUGH-1 and COUGH-2 trials, this compound 45 mg twice daily demonstrated a statistically significant reduction in 24-hour cough frequency compared to placebo at 12 and 24 weeks, respectively. A pooled analysis of these trials showed that the reduction in cough frequency was consistent across various predefined subgroups, including those based on sex, age, cough duration, and baseline cough severity.

Idiopathic Pulmonary Fibrosis (IPF)-Associated Cough

A Phase 2 trial investigating this compound for chronic cough in patients with IPF did not meet its primary endpoint of a significant reduction in awake cough frequency. However, secondary endpoints and post-hoc analyses suggested a potential beneficial effect. It's important to note that the pathophysiology of cough in IPF may be distinct from that in RCC/UCC.

Atopic Cough

A case report has described a patient with refractory atopic cough who showed marked improvement in cough symptoms after treatment with this compound. This suggests a potential role for P2X3 receptor antagonism in this cough phenotype, although further investigation is needed.

The following table summarizes the quantitative data on this compound's efficacy across these different cough etiologies.

Cough EtiologyStudyTreatmentPrimary EndpointResultCitation(s)
Refractory/Unexplained Chronic Cough COUGH-1 (Phase 3)This compound 45 mg BIDReduction in 24-hour cough frequency at 12 weeks18.45% reduction relative to placebo
COUGH-2 (Phase 3)This compound 45 mg BIDReduction in 24-hour cough frequency at 24 weeks14.64% reduction relative to placebo
IPF-Associated Cough Phase 2 TrialThis compound 50 mg BIDChange in awake cough frequencyNot statistically significant vs. placebo
Atopic Cough Case ReportThis compoundImprovement in cough severity (VAS)VAS score improved from 70 to 20 mm after 2 weeks

Comparison with Alternative Therapies

Several pharmacological and non-pharmacological interventions are used off-label for the management of refractory chronic cough. This section compares the efficacy of this compound with these alternatives.

Pharmacological Alternatives
  • Gabapentin and Pregabalin: These neuromodulators are thought to act centrally to reduce cough reflex sensitivity. Randomized controlled trials have shown that both gabapentin and pregabalin can improve cough-specific quality of life and reduce cough severity in patients with refractory chronic cough.

  • Investigational Drugs: Other drugs in development for chronic cough include neurokinin-1 (NK-1) receptor antagonists like orvepitant and serlopitant. While orvepitant has shown some promise in Phase 2 trials, serlopitant failed to demonstrate efficacy in a Phase 2 study. A novel formulation of inhaled cromolyn sodium (PA101) has also been investigated for IPF-associated cough, with one study showing a reduction in daytime cough frequency.

Non-Pharmacological Alternatives
  • Speech and Language Therapy: This intervention, which includes techniques for cough suppression, breathing exercises, and laryngeal hygiene, has been shown in randomized controlled trials to be an effective management strategy for chronic cough, leading to significant reductions in symptom scores.

The following table provides a comparative summary of the efficacy data for these alternative treatments.

TreatmentStudy TypePrimary EndpointKey FindingsCitation(s)
Gabapentin Randomized Controlled TrialChange in Leicester Cough Questionnaire (LCQ) scoreSignificant improvement in LCQ score compared to placebo.
Pregabalin Randomized Controlled TrialImprovement in cough severity (VAS) and quality of life (LCQ)Greater reduction in VAS and improvement in LCQ scores compared to placebo.
Orvepitant Phase 2 Pilot StudyChange in objective daytime cough frequencyStatistically significant reduction in daytime cough frequency.
Serlopitant Phase 2 TrialChange in 24-hour cough frequencyFailed to show a significant benefit over placebo.
Inhaled Cromolyn Sodium (PA101) for IPF Randomized Controlled TrialChange in daytime cough frequency31.1% reduction in daytime cough frequency compared to placebo.
Speech and Language Therapy Randomized Controlled TrialChange in symptom scoresSignificant reduction in cough, breathing, and voice symptom scores.

Experimental Protocols

This section outlines the methodologies of the key clinical trials cited in this guide.

This compound COUGH-1 and COUGH-2 Trials
  • Study Design: Two international, randomized, double-blind, placebo-controlled, parallel-group Phase 3 trials.

  • Participants: Adults with refractory or unexplained chronic cough for at least one year.

  • Interventions: Participants were randomized to receive this compound 45 mg twice daily, this compound 15 mg twice daily, or placebo.

  • Primary Efficacy Endpoints:

    • COUGH-1: Average 24-hour cough frequency at Week 12.

    • COUGH-2: Average 24-hour cough frequency at Week 24.

  • Cough Frequency Measurement: An ambulatory digital audio recording device was used to objectively measure coughs per hour.

Typical Clinical Trial Workflow for a Chronic Cough Treatment

The following diagram illustrates a generalized workflow for a clinical trial investigating a new treatment for chronic cough.

Clinical_Trial_Workflow Screening Patient Screening (Inclusion/Exclusion Criteria) Baseline Baseline Assessment (Cough Frequency, QoL Questionnaires) Screening->Baseline Randomization Randomization Baseline->Randomization Treatment_A Treatment Group A (e.g., this compound 45mg BID) Randomization->Treatment_A Treatment_B Treatment Group B (e.g., Placebo) Randomization->Treatment_B Follow_Up Follow-up Visits (Efficacy & Safety Monitoring) Treatment_A->Follow_Up Treatment_B->Follow_Up Data_Analysis Data Analysis (Primary & Secondary Endpoints) Follow_Up->Data_Analysis Results Results Interpretation & Reporting Data_Analysis->Results

A typical workflow for a chronic cough clinical trial.

Adverse Events

The most commonly reported adverse events associated with this compound in clinical trials were taste-related, including dysgeusia (taste disturbance) and ageusia (loss of taste). These events were generally mild to moderate in severity.

Conclusion

This compound has demonstrated efficacy in reducing cough frequency in a broad population of patients with refractory and unexplained chronic cough. While its effect in more specific cough etiologies like IPF-associated cough is less clear, emerging evidence suggests potential benefits in conditions such as atopic cough.

Compared to existing off-label treatments, this compound offers a novel mechanism of action. Neuromodulators like gabapentin and pregabalin have shown efficacy but are associated with central nervous system side effects. Non-pharmacological interventions such as speech and language therapy are effective and have a favorable safety profile.

Further research, including head-to-head comparative trials and studies in more specific cough etiologies, will be crucial to fully elucidate the position of this compound in the therapeutic landscape for chronic cough. The data presented in this guide provides a solid foundation for researchers and drug development professionals to understand the current state of knowledge on this promising new agent.

References

Validating Cough Frequency as a Primary Endpoint for Gefapixant in Chronic Cough

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The landscape of clinical trials for refractory and unexplained chronic cough is evolving, with a growing emphasis on objective, quantifiable endpoints. This guide provides a comprehensive analysis of the use of 24-hour cough frequency as the primary endpoint in the pivotal clinical trials for Gefapixant, a selective P2X3 receptor antagonist. It compares this objective measure with patient-reported outcomes (PROs) commonly used for other chronic cough therapies and presents the supporting data and methodologies to validate its use.

This compound's Mechanism of Action: Targeting the P2X3 Pathway

This compound is a first-in-class, orally administered, selective antagonist of the P2X3 receptor.[1] These receptors are ATP-gated ion channels located on sensory C-fibers in the airways.[2] In response to inflammation or irritation, extracellular ATP is released, which then binds to and activates P2X3 receptors on these sensory nerves. This activation is believed to trigger the cough reflex. By blocking this interaction, this compound aims to reduce the hypersensitivity of the cough reflex arc.

P2X3_Signaling_Pathway cluster_airway Airway Lumen & Epithelium cluster_nerve Sensory C-Fiber cluster_brain Brainstem (Cough Center) Inflammation Inflammation / Irritation ATP_Release ATP Release Inflammation->ATP_Release triggers P2X3 P2X3 Receptor ATP_Release->P2X3 binds to & activates Signal Afferent Nerve Signal P2X3->Signal initiates This compound This compound This compound->P2X3 blocks Cough_Center Cough Center Signal->Cough_Center transmits to Cough_Reflex Cough Reflex Cough_Center->Cough_Reflex triggers

This compound's mechanism of action in the cough reflex pathway.

Clinical Evidence: The COUGH-1 and COUGH-2 Trials

The efficacy of this compound was primarily established in two large, randomized, double-blind, placebo-controlled Phase 3 trials: COUGH-1 and COUGH-2.[1][3][4] The primary endpoint for both studies was the change in 24-hour cough frequency.

Data Summary: 24-Hour Cough Frequency

The results from the 45 mg twice-daily dose of this compound demonstrated a statistically significant reduction in 24-hour cough frequency compared to placebo.

TrialTreatment GroupBaseline (Coughs/Hour, Mean)Post-Treatment (Coughs/Hour, Mean)Reduction from Baseline (%)Placebo-Adjusted Reduction (%)
COUGH-1 (12 Weeks)This compound 45 mg~18~762%18.45%
Placebo~23~10--
COUGH-2 (24 Weeks)This compound 45 mg~19~763%14.64%
Placebo~19~8--

Data sourced from Merck & Co. press releases and trial publications.

Experimental Protocol: Measuring Cough Frequency

The primary endpoint in the COUGH-1 and COUGH-2 trials was measured using an ambulatory digital audio recording device, the VitaloJAK™ monitor. This system is a validated, world-leading method for providing objective cough frequency data in clinical trials.

Methodology
  • Data Acquisition : Patients wear the portable VitaloJAK™ device, which continuously records audio for a 24-hour period in their everyday environment.

  • Data Processing : The 24-hour audio files are uploaded to a central data management system. A proprietary algorithm is used to compress the audio file by removing non-cough sounds, significantly reducing the file size for efficient analysis.

  • Manual Analysis : The compressed audio file is then manually reviewed by trained analysts who identify and tag each individual cough.

  • Quantification : The total number of coughs is counted, and the 24-hour cough frequency (coughs per hour) is calculated.

Cough_Frequency_Workflow cluster_patient Patient Environment cluster_analysis Central Analysis cluster_output Endpoint Data Patient Patient wears VitaloJAK™ Monitor Recording 24-Hour Audio Recording Patient->Recording Upload Data Upload Recording->Upload Compression Algorithmic Compression Upload->Compression Manual_Review Manual Review by Trained Analysts Compression->Manual_Review Quantification Cough Count Quantification Manual_Review->Quantification Endpoint 24-Hour Cough Frequency (Coughs/Hour) Quantification->Endpoint

Experimental workflow for 24-hour cough frequency monitoring.

Comparison with Alternative Endpoints

While objective cough frequency is a robust primary endpoint, other treatments for refractory chronic cough have often relied on patient-reported outcomes (PROs). Understanding the differences is crucial for interpreting clinical trial data.

Patient-Reported Outcomes (PROs)

PROs are subjective measures that capture the patient's experience of their condition. Common PROs in chronic cough trials include:

  • Leicester Cough Questionnaire (LCQ): A validated, 19-item questionnaire assessing the impact of cough on physical, psychological, and social aspects of a patient's life. The total score ranges from 3 to 21, with a higher score indicating a better quality of life. A change of 1.3 points is considered the minimal important difference (MID).

  • Cough Severity Visual Analogue Scale (VAS): A simple scale where patients rate their cough severity on a 100mm line, from "no cough" to "worst cough imaginable."

Comparison of Primary Endpoints in Chronic Cough Trials
TreatmentMechanism of ActionPrimary EndpointKey Findings
This compound P2X3 Receptor Antagonist24-Hour Cough Frequency (Objective)Statistically significant reduction in coughs per hour.
Gabapentin NeuromodulatorLeicester Cough Questionnaire (LCQ) (Subjective)Significant improvement in cough-specific quality of life.
Pregabalin NeuromodulatorCough Severity VAS (Subjective)In a trial for lung cancer-related cough, did not show significant improvement over placebo.
Validating Objective vs. Subjective Endpoints

The choice of a primary endpoint has significant implications for trial design and interpretation.

  • Objectivity and Reliability : 24-hour cough frequency provides an objective, quantifiable measure of treatment effect, free from patient perception bias. The use of validated systems like VitaloJAK™ ensures high reliability and reproducibility.

  • Patient-Centricity : PROs, like the LCQ, are inherently patient-centric and measure the impact of the cough on a patient's quality of life, which is a critical aspect of treatment success.

  • Correlation : Studies have shown that the correlation between objective cough frequency and subjective PROs is often weak to moderate. This suggests that these two types of endpoints measure different aspects of the cough experience. While a reduction in cough frequency is expected to improve quality of life, the degree of improvement can vary between individuals.

The use of 24-hour cough frequency as the primary endpoint for this compound, supported by secondary endpoints including the LCQ, provides a comprehensive assessment of treatment efficacy. This dual approach of an objective primary endpoint with a supportive subjective secondary endpoint is becoming a new standard in chronic cough clinical trials.

Conclusion

The use of 24-hour cough frequency as the primary endpoint in the this compound Phase 3 trials is well-supported by a robust and validated methodology. This objective measure provides a clear, quantifiable assessment of the drug's efficacy in reducing the cardinal symptom of refractory chronic cough. While patient-reported outcomes remain crucial for understanding the broader impact of treatment on quality of life, the validation of an objective endpoint like cough frequency marks a significant advancement in the clinical development of novel antitussive therapies. This approach allows for a more precise evaluation of a drug's mechanism of action and its direct impact on the pathophysiology of cough. For researchers and drug developers, the successful implementation of this endpoint in the this compound program provides a strong precedent for future clinical trials in this field.

References

Assessing the Long-Term Safety and Efficacy of Gefapixant: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Gefapixant, a first-in-class, selective P2X3 receptor antagonist, has demonstrated a statistically significant reduction in cough frequency in adults with refractory or unexplained chronic cough, according to long-term data from the pivotal COUGH-1 and COUGH-2 phase 3 clinical trials. While offering a novel therapeutic approach, a comprehensive assessment of its performance necessitates a detailed comparison with existing treatment modalities and a thorough understanding of its safety profile over extended periods.

This guide provides a detailed comparison of this compound with alternative treatments for chronic cough, supported by experimental data from key clinical studies. It is designed for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's long-term safety and efficacy.

Comparative Efficacy of this compound

This compound's efficacy has been primarily established in two large-scale, randomized, double-blind, placebo-controlled phase 3 trials, COUGH-1 and COUGH-2, which evaluated the drug over 12 and 24 weeks, respectively, with long-term extensions up to 52 weeks.[1][2] The primary efficacy endpoint in these trials was the change in 24-hour cough frequency, measured objectively using the VitaloJAK™ ambulatory cough monitor.[3][4][5]

Table 1: Key Efficacy Results of this compound (45 mg Twice Daily) vs. Placebo in COUGH-1 and COUGH-2 Trials

Efficacy EndpointCOUGH-1 (12 Weeks)COUGH-2 (24 Weeks)Pooled Analysis (52 Weeks)
Reduction in 24-hour Cough Frequency (vs. Placebo) 18.5% reduction (p=0.041)14.6% reduction (p=0.031)Sustained improvement in patient-reported outcomes observed
Reduction in Awake Cough Frequency (vs. Placebo) Statistically not significantStatistically significant reductionConsistent reductions observed across subgroups at Week 12
Leicester Cough Questionnaire (LCQ) Total Score Data not separately reportedSignificant improvementClinically meaningful improvements maintained over 52 weeks

Note: The 15 mg twice daily dose of this compound did not meet the primary efficacy endpoint in either Phase 3 study.

Comparison with Other Treatments

Direct head-to-head clinical trials comparing this compound with other active treatments for chronic cough, such as speech therapy and neuromodulators like gabapentin and pregabalin, are limited. However, a network meta-analysis provides an indirect comparison of the efficacy of various pharmacological treatments.

Table 2: Indirect Comparison of Efficacy for Different Chronic Cough Treatments

Treatment ClassKey Efficacy Findings
P2X3 Antagonists (this compound) Most effective in reducing 24-hour cough frequency and improving cough severity visual analog scale (VAS) scores in a network meta-analysis.
GABA Modulators (Gabapentin, Pregabalin) Showed potential efficacy in improving Leicester Cough Questionnaire (LCQ) scores and cough severity VAS scores. Gabapentin has been shown to improve cough-specific quality of life. Pregabalin has also demonstrated an increase in quality of life for patients with resistant chronic cough.
Speech Pathology An effective management intervention for chronic cough, potentially as an alternative for patients unresponsive to medical treatment.

Long-Term Safety Profile of this compound

The long-term safety of this compound has been evaluated in the COUGH-1 and COUGH-2 trials, with data collected for up to 52 weeks. The most frequently reported adverse events were taste-related.

Table 3: Common Adverse Events of this compound (45 mg Twice Daily) in Pooled Analysis of COUGH-1 and COUGH-2 (52 Weeks)

Adverse EventThis compound 45 mg BID (n=683)Placebo (n=675)
Any Taste-Related AE 65.4%7.0%
Dysgeusia (altered taste)Most common taste-related AE-
Ageusia (loss of taste)Reported in both COUGH-1 and COUGH-2-
Hypogeusia (reduced taste)Reported in both COUGH-1 and COUGH-2-
Discontinuation due to Taste-Related AE 13.9%0.3%
Serious Adverse Events No significant difference compared to placeboNo significant difference compared to this compound

Importantly, the majority of taste-related adverse events were reported as mild to moderate in severity. Follow-up data indicated that in most participants who experienced taste-related adverse events, the issue resolved.

Experimental Protocols

COUGH-1 and COUGH-2 Clinical Trials

Objective: To evaluate the efficacy and safety of two doses of this compound (15 mg and 45 mg twice daily) compared with placebo in reducing cough frequency in adults with refractory or unexplained chronic cough.

Study Design: Two international, Phase 3, randomized, double-blind, placebo-controlled, parallel-group trials.

Participant Population: Adults (≥18 years) with a diagnosis of refractory or unexplained chronic cough for at least one year and a cough severity Visual Analogue Scale (VAS) score of 40 mm or more.

Interventions: Participants were randomized in a 1:1:1 ratio to receive this compound 45 mg twice daily, this compound 15 mg twice daily, or placebo.

Primary Efficacy Endpoint:

  • COUGH-1: Placebo-adjusted mean change in 24-hour cough frequency at 12 weeks.

  • COUGH-2: Placebo-adjusted mean change in 24-hour cough frequency at 24 weeks.

Method for Measuring Cough Frequency: Objective 24-hour cough frequency was measured using the VitaloJAK™ cough monitor, a digital recording device with microphones affixed to the participant. The audio recordings were centrally processed, where a computer algorithm condensed the recordings before human analysts identified and counted individual coughs.

Secondary Efficacy Endpoints:

  • Awake cough frequency.

  • Patient-reported outcomes, including the Leicester Cough Questionnaire (LCQ).

Safety Assessment: Safety was evaluated based on the incidence of adverse events, laboratory tests, vital signs, and electrocardiogram measurements throughout the main study and the long-term extension period.

Statistical Analysis: The primary efficacy analysis was performed using a mixed model for repeated measures (MMRM) on the log-transformed 24-hour cough count. The model included terms for treatment, visit, treatment-by-visit interaction, and other baseline covariates.

Signaling Pathways and Experimental Workflow

P2X3 Receptor Signaling Pathway in Chronic Cough

This compound exerts its therapeutic effect by targeting the P2X3 receptor, an ATP-gated ion channel found on sensory nerve fibers in the airways. In chronic cough, various stimuli can lead to the release of extracellular ATP from airway epithelial cells. This ATP then binds to and activates P2X3 receptors on afferent C-fibers, triggering a signaling cascade that results in the sensation of an urge to cough and the initiation of the cough reflex. This compound acts as a selective antagonist, blocking the binding of ATP to the P2X3 receptor and thereby dampening the hypersensitive cough reflex.

P2X3_Signaling_Pathway cluster_airway Airway Lumen & Epithelium cluster_neuron Afferent Sensory Neuron (C-fiber) Stimuli Stimuli Epithelial_Cell Airway Epithelial Cell Stimuli->Epithelial_Cell e.g., inflammation, irritants ATP_Release ATP Release Epithelial_Cell->ATP_Release ATP ATP ATP_Release->ATP P2X3_Receptor P2X3 Receptor ATP->P2X3_Receptor Binds to Ion_Channel Ion Channel Opening (Na+, Ca2+ influx) P2X3_Receptor->Ion_Channel Activates This compound This compound This compound->P2X3_Receptor Blocks Depolarization Neuronal Depolarization Ion_Channel->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Signal_to_Brainstem Signal to Brainstem Action_Potential->Signal_to_Brainstem Cough_Reflex Cough_Reflex Signal_to_Brainstem->Cough_Reflex Initiates

Caption: P2X3 receptor signaling pathway in chronic cough.

Experimental Workflow of COUGH-1 and COUGH-2 Trials

The COUGH-1 and COUGH-2 trials followed a structured workflow from participant screening to long-term follow-up, ensuring robust data collection for both efficacy and safety.

Clinical_Trial_Workflow cluster_screening Screening & Baseline cluster_randomization Randomization cluster_treatment Treatment Period cluster_main_study Main Study Period cluster_extension Long-Term Extension cluster_followup Follow-up Screening Participant Screening (Inclusion/Exclusion Criteria) Baseline Baseline Assessment (Cough Frequency, PROs) Screening->Baseline Randomization 1:1:1 Randomization Baseline->Randomization Gefapixant_45mg This compound 45mg BID Randomization->Gefapixant_45mg Gefapixant_15mg This compound 15mg BID Randomization->Gefapixant_15mg Placebo Placebo BID Randomization->Placebo COUGH1 COUGH-1 (12 Weeks) Gefapixant_45mg->COUGH1 COUGH2 COUGH-2 (24 Weeks) Gefapixant_45mg->COUGH2 Gefapixant_15mg->COUGH1 Gefapixant_15mg->COUGH2 Placebo->COUGH1 Placebo->COUGH2 Extension Blinded Extension Period (Up to 52 Weeks Total) COUGH1->Extension COUGH2->Extension Follow_up Safety Follow-up Extension->Follow_up

Caption: Experimental workflow of the COUGH-1 and COUGH-2 clinical trials.

References

Safety Operating Guide

Navigating the Safe Disposal of Gefapixant in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

Essential guidelines for the proper disposal of Gefapixant, ensuring the safety of personnel and environmental protection.

For researchers and drug development professionals handling this compound, a selective P2X3 receptor antagonist, adherence to proper disposal protocols is paramount. This ensures a safe laboratory environment and prevents the release of active pharmaceutical ingredients into the ecosystem. The disposal of this compound, as with any laboratory chemical, must comply with a hierarchy of regulations, including federal, state, and local mandates.

General Disposal Principles

Unused or waste this compound should be treated as chemical waste. It is crucial to prevent its entry into sewage systems or household garbage. The primary routes of elimination of this compound in human subjects are through renal and fecal excretion, indicating its potential environmental impact if not disposed of correctly[1].

Step-by-Step Disposal Procedure for this compound

For laboratory personnel, a systematic approach to the disposal of this compound is recommended. This involves careful handling, appropriate containment, and disposal through a licensed waste management contractor.

1. Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure appropriate PPE is worn, including safety glasses, gloves, and a lab coat. In the case of handling powders outside of a contained environment, respiratory protection may be necessary[2][3].

2. Containment:

  • Solid Waste: Collect solid this compound waste, including unused product and contaminated materials such as weighing paper and contaminated PPE, in a designated and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.

  • Liquid Waste: For solutions containing this compound, absorb the liquid with an inert material (e.g., vermiculite, dry sand) and place it in the designated solid hazardous waste container[2]. Avoid disposing of liquid solutions directly down the drain.

  • Empty Containers: "Empty" containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate should be collected and treated as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines, which may permit recycling or disposal as non-hazardous waste. Uncleaned packaging must be disposed of according to official regulations.

3. Labeling and Storage: The hazardous waste container must be clearly labeled with "Hazardous Waste" and the specific contents, including "this compound." The container should be kept closed except when adding waste and stored in a designated, secure area away from incompatible materials.

4. Disposal: Arrange for the collection of the hazardous waste by a licensed environmental disposal company. Provide the waste manifest with a complete and accurate description of the waste.

Spill Management

In the event of a this compound spill, the following steps should be taken:

  • Evacuate and Ventilate: Evacuate non-essential personnel from the area and ensure adequate ventilation.

  • Contain the Spill: Prevent the spread of the spill. For liquid spills, use an absorbent material. For solid spills, carefully sweep or vacuum the material, avoiding dust generation.

  • Clean the Area: Decontaminate the spill area with a suitable cleaning agent.

  • Dispose of Spill Debris: All materials used for cleanup, including contaminated clothing, should be placed in the hazardous waste container for proper disposal.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

Gefapixant_Disposal_Workflow cluster_start Start cluster_assessment Waste Assessment cluster_procedure Disposal Procedure cluster_final Final Disposal start This compound Waste Generated assess_state Determine Physical State (Solid, Liquid, Contaminated Material) start->assess_state solid_proc Place in Labeled Hazardous Waste Container assess_state->solid_proc Solid liquid_proc Absorb with Inert Material assess_state->liquid_proc Liquid contaminated_proc Place in Labeled Hazardous Waste Container assess_state->contaminated_proc Contaminated Material collect Store Securely for Pickup solid_proc->collect liquid_proc->solid_proc contaminated_proc->collect dispose Dispose via Licensed Waste Contractor collect->dispose

Caption: Logical workflow for the proper disposal of this compound waste.

Quantitative Data

Currently, there is no publicly available quantitative data specifically detailing disposal parameters for this compound, such as permissible environmental concentrations or degradation product levels. Disposal procedures are guided by general principles for chemical and pharmaceutical waste.

Experimental Protocols

Specific experimental protocols for the disposal of this compound are not detailed in publicly available literature. The recommended procedures are based on standard laboratory safety and hazardous waste management practices as outlined in Safety Data Sheets. These practices are designed to minimize occupational exposure and environmental release.

References

Essential Safety and Logistical Information for Handling Gefapixant

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with Gefapixant, a selective P2X3 receptor antagonist, ensuring safe handling and proper disposal is paramount. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment.

Hazard Identification and Safety Precautions

This compound is a potent pharmaceutical compound that requires careful handling to minimize exposure risks.

Personal Protective Equipment (PPE):

When handling this compound in a laboratory setting, the following personal protective equipment is mandatory:

  • Gloys: Wear two pairs of powder-free nitrile gloves. Change gloves frequently, especially if they become contaminated.

  • Lab Coat: A disposable, solid-front lab coat with tight-fitting cuffs is required.

  • Eye Protection: Chemical splash goggles or a face shield must be worn.

  • Respiratory Protection: For operations that may generate dust or aerosols, such as weighing the powder or preparing concentrated solutions, a NIOSH-approved respirator is essential.

Engineering Controls:

  • All work with solid this compound and concentrated solutions should be conducted in a certified chemical fume hood or a biological safety cabinet to prevent inhalation of airborne particles.

Quantitative Data for Laboratory Use

The following tables summarize key quantitative data for this compound to facilitate experimental planning and execution.

Table 1: Physical and Chemical Properties

PropertyValue
Molecular FormulaC₁₄H₁₉N₅O₄S
Molecular Weight353.40 g/mol
AppearanceWhite to off-white solid
StoragePowder: -20°C for up to 3 years. In solvent: -80°C for up to 2 years, -20°C for up to 1 year.

Table 2: Solubility Data

SolventSolubility
DMSO≥ 29.17 mg/mL (82.54 mM)
10% DMSO in PBS≥ 2.5 mg/mL (7.07 mM)
WaterInsoluble
EthanolInsoluble

Table 3: Pharmacokinetic Parameters

ParameterValue
Bioavailability (oral)≥78%
Terminal Half-Life6-10 hours[1]
Time to Peak Plasma Concentration (Tmax)1 to 4 hours[1]
Primary Route of EliminationRenal excretion[1]

Experimental Protocols

Adherence to detailed protocols is crucial for safety and experimental reproducibility.

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Pre-weighing Preparation: Before handling the solid compound, ensure all necessary PPE is donned and the chemical fume hood is operational.

  • Weighing: Tare a sterile, conical tube on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder into the tube.

  • Dissolution: In the fume hood, add the appropriate volume of fresh, anhydrous DMSO to the tube to achieve a final concentration of 10 mM. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 3.534 mg of this compound in 1 mL of DMSO.

  • Vortexing: Cap the tube securely and vortex until the solid is completely dissolved. Gentle warming or sonication may be used to aid dissolution if precipitation occurs.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in sterile cryovials to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C.

Protocol 2: Spill Decontamination Procedure

In the event of a this compound spill, follow these steps immediately:

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If the spill is large or involves a volatile solvent, evacuate the immediate area.

  • Don PPE: Before attempting to clean the spill, don the appropriate PPE, including a respirator.

  • Containment:

    • Solid Spills: Gently cover the spill with absorbent paper towels to avoid raising dust.

    • Liquid Spills: Contain the spill using absorbent pads or granules, working from the outside in.

  • Decontamination:

    • Carefully wipe up the contained spill with absorbent material wetted with a 10% bleach solution, followed by 70% ethanol.

    • For the final decontamination of the spill surface, use a detergent solution and then wipe with water.

  • Disposal: Place all contaminated materials (absorbent pads, gloves, etc.) into a labeled hazardous waste bag.

  • Reporting: Report the spill to the laboratory supervisor and the institution's Environmental Health and Safety (EHS) department.

Disposal Plan

All waste contaminated with this compound must be treated as hazardous chemical waste.

Waste Segregation:

  • Solid Waste: Contaminated labware (e.g., pipette tips, tubes), gloves, and absorbent materials should be collected in a designated, clearly labeled hazardous waste container.

  • Liquid Waste: Unused or expired this compound solutions should be collected in a separate, labeled hazardous waste container. Do not mix with other chemical waste streams unless compatibility has been confirmed.

Disposal Procedure:

  • Labeling: Ensure all waste containers are clearly labeled with "Hazardous Waste" and the full chemical name "this compound."

  • Storage: Store waste containers in a designated satellite accumulation area away from incompatible materials.

  • Pickup: Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal company.

Signaling Pathway and Experimental Workflow

This compound's Mechanism of Action

This compound is a selective antagonist of the P2X3 receptor, an ATP-gated ion channel found on sensory nerve fibers.[1] In conditions like chronic cough, ATP is released in the airways and binds to P2X3 receptors on vagal C fibers, triggering the cough reflex.[1] this compound blocks this interaction, thereby reducing the hypersensitivity of these sensory nerves.

Gefapixant_Mechanism cluster_0 Airway Sensory Nerve Terminal ATP Extracellular ATP P2X3 P2X3 Receptor ATP->P2X3 Binds to Cough_Signal Cough Signal Transduction P2X3->Cough_Signal Activates This compound This compound This compound->P2X3 Antagonizes Cough_Reflex Cough Reflex Cough_Signal->Cough_Reflex Initiates

This compound antagonizes the P2X3 receptor to inhibit the cough reflex.

Experimental Workflow for In Vitro Assay

The following diagram outlines a typical workflow for an in vitro experiment to assess the efficacy of this compound.

experimental_workflow start Start prepare_cells Prepare Cell Culture (e.g., expressing P2X3 receptors) start->prepare_cells treat_cells Treat Cells with this compound prepare_cells->treat_cells prepare_this compound Prepare this compound Working Solutions prepare_this compound->treat_cells stimulate_cells Stimulate Cells with ATP treat_cells->stimulate_cells measure_response Measure Cellular Response (e.g., calcium influx) stimulate_cells->measure_response data_analysis Data Analysis measure_response->data_analysis end End data_analysis->end

Workflow for an in vitro this compound efficacy study.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.